molecular formula CH3ClN2 B3279071 Chloroformamidine CAS No. 6869-14-3

Chloroformamidine

Cat. No.: B3279071
CAS No.: 6869-14-3
M. Wt: 78.5 g/mol
InChI Key: RYTLGWCJESCDMY-UHFFFAOYSA-N
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Description

Chloroformamidine is a useful research compound. Its molecular formula is CH3ClN2 and its molecular weight is 78.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

carbamimidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3ClN2/c2-1(3)4/h(H3,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTLGWCJESCDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314664
Record name Carbamimidic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6869-14-3
Record name Carbamimidic chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6869-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamimidic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of Chloroformamidine hydrochloride?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Chloroformamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound hydrochloride (CAS No. 29671-92-9) is a versatile and reactive compound widely utilized as a key intermediate in organic synthesis.[1][2] Its unique structure, featuring both chloro and amidine functionalities, makes it an invaluable reagent for introducing amine groups and constructing more complex molecular architectures.[1][2] This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications, tailored for professionals in research and development. The compound is particularly noted for its role in the synthesis of pharmaceuticals, agrochemicals, and specialized reagents.[1][3]

Chemical and Physical Properties

This compound hydrochloride is a white to off-white crystalline powder.[1][2][4] It is stable under recommended storage conditions, typically in an inert atmosphere at room temperature or refrigerated at 2-8 °C.[1][2][5][6] The compound is soluble in water.[2][4]

Quantitative Data Summary

The key physical and chemical properties of this compound hydrochloride are summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 29671-92-9[1][2][3][5][6][7][8]
Molecular Formula CH₃ClN₂·HCl (or CH₄Cl₂N₂)[1][2][3][6][7][9]
Molecular Weight 114.96 g/mol [1][3][6][7][9][10]
Appearance White to off-white crystalline powder[1][2][4][11]
Melting Point 170-181 °C[1]; 180 °C (lit.)[4][6][10][12][1][4][6][10][12]
Purity ≥ 95% - 99% (Assay by titration)[1][5][8][9]
EINECS Number 249-765-4[2][10][13]
MDL Number MFCD00035527[1][6][8][13]
PubChem ID 3084509[1]
Density (estimate) 1.5592 g/cm³[6][12]
Refractive Index (estimate) 1.6300[6][12]
Storage Temperature 2-8 °C[1] or Room Temperature (Inert atmosphere)[2][6][1][2][6]

Reactivity and Stability

This compound hydrochloride is stable under recommended temperatures and pressures.[5] However, it is incompatible with strong oxidizing agents.[5][10] Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[5][10] The compound is a key reagent for guanylation, particularly for electron-deficient aromatic amines, providing an efficient alternative method for synthesizing guanidines.[6]

Experimental Protocols

Synthesis of this compound Hydrochloride

A common and efficient method for the synthesis of this compound hydrochloride involves the reaction of cyanamide (B42294) with hydrogen chloride in diethyl ether.[6]

Materials:

  • Cyanamide (50.0 g, 1.19 mol)

  • Diethyl ether (900 ml)

  • Ethereal solution of hydrogen chloride (450 g, 29%)

Procedure:

  • Dissolve cyanamide in diethyl ether in a suitable reaction vessel.[6]

  • Cool the solution to 0 °C using an ice bath.[6]

  • Slowly add the ethereal solution of hydrogen chloride to the cooled cyanamide solution, ensuring the temperature is maintained below +5 °C.[6]

  • After the addition is complete, continue to stir the reaction mixture at room temperature for a period of time.[6]

  • Collect the resulting white precipitate by filtration.[6]

  • Dry the collected solid under vacuum at 30 °C to yield the final product, this compound hydrochloride.[6] A yield of 96.64% has been reported for this method.[6]

G start_end start_end process process condition condition product product A Start: Cyanamide & Diethyl Ether B Dissolve Cyanamide in Diethyl Ether A->B C Cool solution to 0 °C B->C D Slowly add ethereal HCl solution C->D E Maintain Temp < 5 °C? D->E During addition E->D No (Adjust cooling) F Continue stirring at room temperature E->F Yes (Addition complete) G Filter to collect white precipitate F->G H Dry under vacuum at 30 °C G->H I Product: This compound HCl H->I

Caption: Synthesis workflow for this compound hydrochloride.

Applications in Synthesis

The primary application of this compound hydrochloride is as a versatile reagent in organic synthesis.[1][2]

  • Pharmaceutical and Agrochemical Synthesis: It serves as a crucial intermediate in the production of various pharmaceuticals, especially those targeting infectious diseases, and in the formulation of agrochemicals like herbicides and fungicides.[1][3]

  • Guanylation Reactions: It is an effective reagent for the synthesis of guanidines from amines, a reaction of significant importance in medicinal chemistry.[6] The process typically involves heating the amine with this compound hydrochloride.[14]

  • Heterocyclic Chemistry: The compound is used in the synthesis of various heterocyclic structures, such as thieno[2,3-d]pyrimidin-4(3H)-one derivatives.[14]

  • Materials Science: It has been explored as an interfacial molecular linker to create efficient and stable perovskite solar cells.[6]

G reactant reactant reagent reagent product product sub Aromatic Amine (e.g., Aniline, Pyridine) mid Heat / Reaction Conditions sub->mid chloro This compound Hydrochloride chloro->mid guanidine Guanidine Derivative mid->guanidine

Caption: General reaction pathway for guanylation using this compound HCl.

Spectroscopic and Analytical Data

While detailed spectroscopic data like NMR or IR spectra are not extensively provided in the cited literature, the purity of this compound hydrochloride is commonly determined by titration.[1] For hydrochloride salts of pharmaceuticals, solid-state ³⁵Cl NMR spectroscopy can be a powerful tool for structural characterization and distinguishing between polymorphs, though specific data for this compound is not available in the provided results.[15][16]

Safety and Handling

This compound hydrochloride is classified as an irritant.[5][10]

  • Hazard Statements:

    • H315: Causes skin irritation.[5][10]

    • H319: Causes serious eye irritation.[5][10]

    • H335: May cause respiratory irritation.[5]

    • Some sources also list H314: Causes severe skin burns and eye damage.[8]

  • Precautionary Measures:

    • Handling: Use in a well-ventilated area, avoid breathing dust, and prevent contact with skin, eyes, and clothing.[5][10] Wash hands thoroughly after handling.[5][10]

    • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[5][8][10]

    • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[5]

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[5][10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

G center_node center_node property_node property_node application_node application_node A This compound Hydrochloride P1 Versatile Reagent A->P1 P2 Facilitates Amine Functionality Introduction A->P2 P3 Efficient Guanylation Agent A->P3 P4 Reactive Intermediate A->P4 App1 Pharmaceutical Development P1->App1 App2 Agrochemical Formulation P1->App2 App3 Synthesis of Bioactive Molecules P1->App3 App4 Preparation of Specialized Reagents P1->App4 P2->App3 P3->App1 P4->App1 P4->App2 App5 Materials Science (e.g., Solar Cells) P4->App5

Caption: Relationship between properties and applications.

References

An In-depth Technical Guide to the Synthesis of Chloroformamidine Hydrochloride from Cyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chloroformamidine hydrochloride from cyanamide (B42294), a critical intermediate in the pharmaceutical and agrochemical industries. This document details the reaction mechanism, a precise experimental protocol, and quantitative data, presented in a clear and accessible format for laboratory application.

Introduction

This compound hydrochloride is a versatile reagent and building block in organic synthesis. It serves as a precursor for the synthesis of various nitrogen-containing heterocycles and guanidine (B92328) derivatives, many of which exhibit significant biological activity. The synthesis from cyanamide and hydrogen chloride is a fundamental and historically significant method for its preparation. This guide will focus on the direct reaction of cyanamide with hydrogen chloride.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound hydrochloride from cyanamide proceeds via an acid-catalyzed nucleophilic addition of hydrogen chloride to the nitrile group of cyanamide.

The reaction mechanism can be described in the following steps:

  • Protonation of the Nitrile Nitrogen: The reaction is initiated by the protonation of the sp-hybridized nitrogen atom of the nitrile group in cyanamide by hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack by Chloride Ion: The chloride ion (Cl-), a good nucleophile, attacks the now highly electrophilic carbon atom of the protonated cyanamide.

  • Formation of this compound: This nucleophilic attack results in the formation of the neutral this compound molecule.

  • Protonation to the Hydrochloride Salt: In the acidic medium, the basic amino group of this compound is readily protonated by another molecule of hydrogen chloride to yield the stable this compound hydrochloride salt.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product cyanamide Cyanamide (H₂N-C≡N) protonated_cyanamide Protonated Cyanamide [H₂N-C≡NH]⁺ cyanamide->protonated_cyanamide Protonation hcl1 Hydrogen Chloride (HCl) This compound This compound [H₂N-C(Cl)=NH] protonated_cyanamide->this compound Nucleophilic Attack by Cl⁻ product This compound Hydrochloride [H₂N-C(Cl)=NH₂]⁺Cl⁻ This compound->product Protonation hcl2 Hydrogen Chloride (HCl)

Experimental Protocol

The following experimental protocol is based on established laboratory procedures for the synthesis of this compound hydrochloride from cyanamide.

Materials:

  • Cyanamide

  • Diethyl ether (anhydrous)

  • Hydrogen chloride (gas or as a solution in anhydrous diethyl ether)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Ice-water bath

  • Buchner funnel and flask

  • Vacuum drying oven

Procedure:

  • Reaction Setup: A solution of cyanamide in anhydrous diethyl ether is prepared in a three-necked round-bottom flask. The flask is then cooled to 0°C using an ice-water bath.

  • Addition of Hydrogen Chloride: A solution of hydrogen chloride in anhydrous diethyl ether is added slowly to the cooled cyanamide solution with vigorous stirring. The temperature of the reaction mixture should be carefully monitored and maintained below 5°C throughout the addition.

  • Reaction Completion: After the complete addition of the hydrogen chloride solution, the reaction mixture is allowed to stir at room temperature for a specified period to ensure the reaction goes to completion.

  • Isolation of Product: The resulting white precipitate of this compound hydrochloride is collected by vacuum filtration using a Buchner funnel.

  • Drying: The collected solid is dried under vacuum at a controlled temperature (e.g., 30°C) to remove any residual solvent.

ExperimentalWorkflow start Start dissolve Dissolve Cyanamide in Anhydrous Diethyl Ether start->dissolve cool Cool Solution to 0°C dissolve->cool add_hcl Slowly Add HCl/Ether Solution (Keep Temp < 5°C) cool->add_hcl stir Stir at Room Temperature add_hcl->stir filter Filter the White Precipitate stir->filter dry Dry Under Vacuum at 30°C filter->dry end End Product: This compound Hydrochloride dry->end

Quantitative Data

The following table summarizes the quantitative data for a representative synthesis of this compound hydrochloride from cyanamide.

ParameterValueUnit
Reactants
Cyanamide50.0g
Cyanamide1.19mol
Hydrogen Chloride (in Ether)450 (29% solution)g
Solvent
Diethyl Ether900mL
Reaction Conditions
Initial Temperature0°C
Temperature during HCl addition< 5°C
Product
This compound Hydrochloride (Yield)132.66g
This compound Hydrochloride (Yield)1.15mol
Yield 96.64%

Safety Considerations

  • Cyanamide: is a toxic and corrosive substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrogen Chloride: is a corrosive gas. It should be handled in a well-ventilated fume hood.

  • Diethyl Ether: is a highly flammable solvent. All operations should be conducted away from ignition sources.

Conclusion

The synthesis of this compound hydrochloride from cyanamide and hydrogen chloride is a high-yielding and straightforward procedure. This guide provides the necessary details for its successful implementation in a laboratory setting. The product is a valuable intermediate for further synthetic transformations in the development of new pharmaceutical and agrochemical agents.

Chloroformamidine Hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chloroformamidine hydrochloride (CAS No. 29671-92-9) is a highly reactive and versatile reagent primarily utilized as a key intermediate in organic synthesis.[1] With the molecular formula CH₃ClN₂·HCl, it is the hydrochloride salt of this compound.[1][2] Its structure features a central carbon atom double-bonded to one nitrogen and single-bonded to another nitrogen and a chlorine atom, making it an effective precursor for introducing guanidine (B92328) and other nitrogen-containing moieties into molecular scaffolds.[1] This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and applications for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Molecular Structure and Formula

The chemical structure of this compound hydrochloride is characterized by the carbamimidic chloride cation paired with a chloride anion.

  • Molecular Formula : CH₄Cl₂N₂ (combined); CH₃ClN₂·HCl (salt form)[3][4]

  • Canonical SMILES : C(=N)(N)Cl.Cl[4][5]

  • InChI Key : FUQFHOLPJJETAP-UHFFFAOYSA-N[4][5]

  • IUPAC Name : carbamimidoyl chloride;hydrochloride[4]

Physicochemical and General Data

The key quantitative data for this compound hydrochloride are summarized in Table 1 for easy reference.

PropertyValueCitations
CAS Number 29671-92-9[1][3]
Molecular Weight 114.96 g/mol [1][3][6]
Appearance White to off-white crystalline powder[1]
Melting Point 170–181 °C[1]
Purity ≥97% to ≥99% (Assay by titration)[1][3]
Storage Conditions Store at 2-8 °C or Room Temperature, Inert Atmosphere[1]

Spectroscopic and Analytical Data

Experimental Protocols

This compound hydrochloride is valuable both as a product of synthesis and as a reagent for further transformations. Below are detailed protocols for its preparation and a representative application in heterocyclic chemistry.

Protocol 1: Synthesis of this compound Hydrochloride

This protocol details the synthesis of the title compound from cyanamide (B42294) and hydrogen chloride.

Workflow for Synthesis of this compound Hydrochloride

G cluster_0 Reaction cluster_1 Workup & Isolation A Dissolve Cyanamide in Diethyl Ether B Cool Solution to 0 °C A->B C Slowly Add Ether Solution of HCl (keep Temp < 5 °C) B->C D Stir at Room Temperature C->D E Collect White Precipitate by Filtration D->E F Dry Under Vacuum at 30 °C E->F G Obtain this compound HCl (Yield: ~96%) F->G G cluster_0 Reaction cluster_1 Workup & Isolation A Heat Dimethylsulfone (DMS) to 125 °C B Add mixture of 4-aminoisothiazole-3-carboxamide HCl (1.0 eq) and this compound HCl (1.5 eq) in batches A->B C Stir at 125 °C for 1.5 hours B->C D Cool to Room Temperature C->D E Resuspend solidified mixture in water D->E F Basify with concentrated NH4OH and stir E->F G Isolate product via filtration/purification F->G

References

Physical properties like melting point and storage temperature of Chloroformamidine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of Chloroformamidine hydrochloride (CAS No. 29671-92-9), a versatile reagent in organic synthesis. The information presented herein is intended to support researchers and professionals in the safe handling, storage, and application of this compound in laboratory and drug development settings.

Core Physical Properties

This compound hydrochloride is a white to almost white crystalline powder.[1][2] Key physical properties are summarized in the table below, compiled from various sources to provide a comprehensive overview.

PropertyValueSource(s)
Molecular Formula CH₃ClN₂·HCl[1]
Molecular Weight 114.96 g/mol [1][3][4][5][6]
Melting Point 170-181 °C[1]
180 °C[3][5][7]
177 °C[4]
184-192 °C[8]
Appearance White to almost white crystalline powder[1][2]
Storage Temperature 2-8 °C[1]
Room Temperature[5][6]
Cool and dark place, <15°C recommended[5]
Cool, dry place for long-term storage[8]

Note on Property Variation: The observed range in melting points is typical for chemical compounds and can be attributed to differences in purity and the analytical method employed. Storage temperature recommendations vary by supplier; for optimal stability, storage in a cool, dry, and dark environment is advisable.

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of this compound hydrochloride can be determined using the standard capillary method with a melting point apparatus. This technique relies on the principle that pure crystalline substances exhibit a sharp, well-defined melting point.[4]

Materials:

  • This compound hydrochloride (finely powdered and dry)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound hydrochloride sample is completely dry and in the form of a fine powder.[4] If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Tube Packing: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.[3]

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

  • Approximate Melting Point Determination: If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get a rough estimate.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Insert a new capillary tube with the sample.

    • Set the heating rate to a slow and steady pace, typically 1-2 °C per minute, as the expected melting point is approached.[1]

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Continue heating slowly and record the temperature at which the last crystal melts (the clear point).

    • The recorded range between the onset of melting and the clear point is the melting point range of the substance. For a pure compound, this range is typically narrow (0.5-1.0 °C).[1]

Synthesis Workflow

This compound hydrochloride can be synthesized from the reaction of cyanamide (B42294) with hydrogen chloride. The following diagram illustrates the general workflow for this synthesis.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_product Final Product A Cyanamide C Reaction in Inert Solvent A->C B Hydrogen Chloride B->C D Precipitation C->D Formation of precipitate E Filtration D->E F Drying E->F G This compound Hydrochloride F->G

Caption: Synthesis workflow for this compound hydrochloride.

Logical Relationship in Application

This compound hydrochloride serves as a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry. The following diagram illustrates this logical relationship.

G A This compound Hydrochloride C Cyclization Reaction A->C B Amine-containing Starting Material B->C D Nitrogen-containing Heterocycle C->D E Pharmaceuticals & Agrochemicals D->E Further Functionalization

Caption: Role as an intermediate in heterocyclic synthesis.

References

Chloroformamidine as a Reagent: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroformamidine and its salts, particularly this compound hydrochloride, have carved a niche in synthetic organic chemistry as versatile and reactive reagents. Initially explored as a laboratory curiosity, their unique structure and reactivity have led to significant applications, most notably in the synthesis of guanidines and various nitrogen-containing heterocycles. This guide traces the historical development of this compound, detailing its early synthesis, key chemical properties, and evolution into a valuable tool for constructing complex molecules in pharmaceutical and materials science research.

Introduction

This compound, in its salt form (typically hydrochloride), is a highly reactive compound characterized by the Cl-C(=NH)NH2 structure. It serves as a powerful electrophile and a key building block in organic synthesis. Its utility stems from its ability to act as a precursor to the guanidinium (B1211019) group and as a versatile intermediate for creating diverse chemical structures, particularly in the development of agrochemicals and pharmaceuticals.[1] Researchers value its capacity to streamline synthetic pathways and introduce amine functionalities into complex molecules.[1]

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference(s)
CAS Number 29671-92-9[1][2]
Molecular Formula CH₄Cl₂N₂ (or CH₃ClN₂·HCl)[1][3]
Molecular Weight 114.96 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 170-181 °C (decomposes)[1]
Purity ≥ 98-99% (Typical)[1][4]
Storage 2-8 °C, under inert atmosphere[1]

Historical Synthesis

The preparation of this compound hydrochloride was historically challenging, which limited its use to that of a "laboratory curiosity." The earliest methods relied on the reaction of free cyanamide (B42294) with hydrogen chloride.

A significant advancement was the development of a more direct and high-yield synthesis from cyanamide. This method, which remains a standard procedure, involves the treatment of cyanamide with an ethereal solution of hydrogen chloride under controlled temperatures.

Early_Synthesis_Routes cyanamide Cyanamide product This compound Hydrochloride cyanamide->product  +   hcl Hydrogen Chloride (in Diethyl Ether) hcl->product

Caption: Early and efficient synthesis of this compound HCl.

Experimental Protocol: Synthesis from Cyanamide[5]
  • Reactants:

    • Cyanamide (50.0 g, 1.19 mol, 1 eq.)

    • Diethyl ether (900 ml)

    • Ethereal solution of hydrogen chloride (450 g, 29%)

  • Procedure:

    • Cyanamide is dissolved in diethyl ether, and the solution is cooled to 0°C.

    • The ethereal solution of hydrogen chloride is added slowly, ensuring the reaction temperature is maintained below +5 °C.

    • Following the addition, the mixture is stirred at room temperature for a period.

    • The resulting white precipitate is collected via filtration.

    • The solid product is dried under vacuum at 30 °C.

  • Result:

    • This protocol affords this compound hydrochloride as a white solid with a high yield.

Table 2: Quantitative Data for Synthesis from Cyanamide [5]

ParameterValue
Starting Material Cyanamide (50.0 g)
Product This compound hydrochloride
Product Mass 132.66 g
Yield 96.64%

Key Applications and Chemical Development

The development of this compound as a reagent has been driven by its utility in key transformations, primarily in guanylation and heterocyclic synthesis.

Guanylation of Amines

A pivotal application of this compound hydrochloride is its use as an efficient guanylating agent. It provides a clean and effective method for the synthesis of guanidines, a functional group prevalent in biologically active molecules. This is particularly valuable for reactions involving electron-deficient aromatic amines, which are often challenging substrates for traditional guanylation methods.[5][6]

Guanylation_Workflow amine Aromatic Amine (Electron Deficient) guanidine Guanidine Product amine->guanidine  +   reagent This compound Hydrochloride reagent->guanidine

Caption: General workflow for the guanylation of aromatic amines.

This reaction has become an improved, alternative method for synthesizing a wide variety of guanidines from pyridines, anilines, and other heterocyclic compounds.[5]

Intermediate in Multi-step Synthesis

This compound serves as a crucial intermediate in more complex synthetic pathways. Its bifunctional nature allows for sequential reactions to build molecular complexity. A notable example is in the synthesis of fluoroformamidines, where this compound is generated and then subjected to a halogen exchange reaction.[7]

Fluoroformamidine_Synthesis_Pathway cluster_main A Aniline B Formanilide A->B + Formic Acid C Carbonimidoyl Dichloride B->C + SOCl₂/ SO₂Cl₂ D This compound C->D + Amine Nucleophile E Fluoroformamidine D->E + Halogen Exchange

Caption: this compound as an intermediate in fluoroformamidine synthesis.

This pathway highlights the reagent's role as a stable, isolable intermediate that can be further functionalized, demonstrating its modularity in synthetic design.[7]

Synthesis of Heterocycles

More specialized derivatives, such as N,N-dialkyl-N′-chlorosulfonyl chloroformamidines, have been developed and used as versatile 1,3-dielectrophiles. These reagents react with various nucleophiles to construct a wide array of novel and uncommon heterocyclic ring systems, including oxathiadiazines and thiatriazoles.[8][9] This has expanded the toolkit for medicinal chemists and those involved in fragment-based drug discovery.

Conclusion

From its origins as a synthetically challenging laboratory chemical, this compound has evolved into a cornerstone reagent in modern organic chemistry. Its historical development, marked by the optimization of its synthesis, has unlocked its potential for broader applications. For researchers and drug development professionals, this compound hydrochloride offers a reliable and efficient method for the synthesis of guanidines and serves as a versatile intermediate for constructing complex nitrogen-containing molecules. Its continued application in novel synthetic methodologies ensures its relevance in the ongoing quest for new bioactive compounds.

References

In-Depth Technical Guide to Chloroformamidine Hydrochloride (CAS Registry Number: 29671-92-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chloroformamidine hydrochloride, a versatile reagent in organic synthesis. The document details its chemical and physical properties, safety information, synthesis, and key applications, with a focus on its role as a precursor for pharmaceuticals and agrochemicals.

Chemical and Physical Properties

This compound hydrochloride is a white to off-white crystalline powder.[1][2] It is soluble in water.[1] Key quantitative data are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers
IdentifierValue
CAS Registry Number29671-92-9[1][2][3][4]
Molecular FormulaCH₄Cl₂N₂[1] (or CH₃ClN₂·HCl[2][4])
Molecular Weight114.96 g/mol [2][3][4]
InChIInChI=1S/CH3ClN2.ClH/c2-1(3)4;/h(H3,3,4);1H[1][3]
InChIKeyFUQFHOLPJJETAP-UHFFFAOYSA-N[1][3]
Canonical SMILESC(=N)(N)Cl.Cl[3]
EINECS249-765-4[1]
PubChem CID3084509[2]
Table 2: Physical and Chemical Properties
PropertyValue
AppearanceWhite to off-white crystalline powder[1][2]
Melting Point170-181 °C[2], 180°C (lit.)[5]
Purity≥98.0%, ≥99% (Assay by titration)[2]
Storage TemperatureRoom Temperature, under inert atmosphere[1], 2-8 °C[2]

Safety and Hazard Information

This compound hydrochloride is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Statements
Hazard StatementDescription
H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.

Users should consult the full Safety Data Sheet (SDS) before handling this chemical.

Experimental Protocols

This compound hydrochloride is a key intermediate in various synthetic procedures. Detailed methodologies for its synthesis and its application in the formation of heterocyclic compounds and guanidines are provided below.

Synthesis of this compound Hydrochloride

A common method for the preparation of this compound hydrochloride involves the reaction of cyanamide (B42294) with hydrogen chloride in diethyl ether.

Experimental Protocol:

  • Dissolve cyanamide (50.0 g, 1.19 mol, 1 eq.) in 900 ml of diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an ether solution of hydrogen chloride (450 g, 29%) to the cooled cyanamide solution, ensuring the temperature is maintained below 5°C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for a period of time.

  • Collect the resulting white precipitate by filtration.

  • Dry the collected solid under vacuum at 30°C to yield this compound hydrochloride as a white solid. (Expected yield: 132.66 g, 1.15 mol, 96.64%).[5]

G cluster_reactants Reactants cluster_solvent Solvent cluster_conditions Conditions cluster_product Product Cyanamide Cyanamide Reaction_Mixture Reaction_Mixture Cyanamide->Reaction_Mixture in Hydrogen_Chloride Hydrogen_Chloride Hydrogen_Chloride->Reaction_Mixture added to Diethyl_Ether Diethyl_Ether Diethyl_Ether->Reaction_Mixture dissolved in Temperature_Control 0-5°C Temperature_Control->Reaction_Mixture Stirring Stirring Stirring->Reaction_Mixture Chloroformamidine_HCl This compound Hydrochloride Reaction_Mixture->Chloroformamidine_HCl forms G Start Start: Thieno[2,3-d]pyrimidine precursor (1) Reagents Add: This compound HCl Dimethylsulfone Start->Reagents Heating Heat at 130°C for 30 min Reagents->Heating Cooling Cool to Room Temperature Heating->Cooling Workup Add Water & Neutralize with NH4OH Cooling->Workup Purification Filter, Wash, Dry & Purify by Flash Chromatography Workup->Purification Product Product: Thieno[2,3-d]pyrimidin- 4(3H)-one derivative (2) Purification->Product G Amine_Start Primary Amine + Base in Anhydrous Solvent Reaction Combine and Stir at Room Temperature Amine_Start->Reaction Reagent_Prep This compound HCl in Anhydrous Solvent Reagent_Prep->Reaction Workup_Quench Concentrate and Perform Aqueous Workup Reaction->Workup_Quench Purification_Final Dry and Purify by Column Chromatography Workup_Quench->Purification_Final Guanidine_Product Desired Guanidine Product Purification_Final->Guanidine_Product

References

Navigating the Solubility Landscape of Chloroformamidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroformamidine hydrochloride is a versatile reagent and a key building block in the synthesis of various nitrogen-containing heterocycles, which are prominent scaffolds in pharmaceutical and agrochemical development.[1][2] Understanding its solubility in different solvents is a critical preliminary step for its effective use in organic synthesis, reaction optimization, and formulation development. The hydrochloride salt form of this compound is noted for its enhanced stability and solubility over its free base counterpart.[1]

This technical guide provides a summary of the currently available qualitative solubility information for this compound hydrochloride and presents a comprehensive, generalized experimental protocol for the quantitative determination of its thermodynamic solubility. This will enable researchers to generate precise and reliable solubility data in their solvent systems of choice.

Qualitative Solubility Profile

Quantitative Solubility Data

The following table is provided for researchers to populate with their own experimentally determined data. A detailed protocol for obtaining this data is provided in the subsequent section.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (mol/L)Observations
Water
Methanol
Ethanol
Isopropanol
Acetone
Acetonitrile
Tetrahydrofuran (THF)
Dichloromethane (DCM)
N,N-Dimethylformamide (DMF)
Dimethyl sulfoxide (B87167) (DMSO)
Add other solvents as needed

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol outlines the widely accepted "shake-flask" method for determining the thermodynamic (or equilibrium) solubility of a solid compound in a liquid solvent.[4] This method is considered the gold standard for its accuracy and reliability.[4]

Objective: To determine the maximum concentration of this compound hydrochloride that can be dissolved in a specific solvent at a constant temperature, representing a saturated solution at equilibrium.

Materials:

  • This compound hydrochloride (solid)

  • Solvent of interest (e.g., water, ethanol, acetone)

  • Analytical balance

  • Vials with screw caps (B75204) (e.g., 4 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique (e.g., quantitative NMR).

Procedure:

  • Preparation:

    • Prepare a series of calibration standards of this compound hydrochloride in the chosen solvent.

    • Add an excess amount of solid this compound hydrochloride to a vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

    • Add a known volume of the solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period (e.g., 30 minutes) to let the excess solid settle.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

    • Accurately dilute a known volume of the filtered, saturated solution with the solvent to a concentration that falls within the range of your calibration curve.

  • Analysis:

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC).

    • Determine the concentration of this compound hydrochloride in the diluted sample by comparing its response to the calibration curve.

  • Calculation:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).

Important Considerations:

  • Thermodynamic vs. Kinetic Solubility: This protocol measures thermodynamic solubility, which is the true equilibrium value. Kinetic solubility, often measured in high-throughput screening, can yield higher, supersaturated values that are not stable over time.[5][6][7]

  • Purity: The purity of both the compound and the solvent can significantly affect solubility measurements. Use high-purity materials.

  • pH: For aqueous solutions, the pH should be controlled and reported, as the solubility of an ionizable compound like an amine hydrochloride can be pH-dependent.

  • Temperature Control: Solubility is temperature-dependent. Maintain and report a constant temperature throughout the experiment.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound hydrochloride.

Solubility_Workflow start Start prep Preparation: - Add excess solid to vial - Add known volume of solvent start->prep equilibrate Equilibration: - Agitate at constant T - (e.g., 24-48 hours) prep->equilibrate sample Sampling & Filtration: - Let solid settle - Filter supernatant (0.22 µm) equilibrate->sample dilute Dilution: - Dilute filtrate to known volume sample->dilute analyze Analysis: - HPLC or qNMR - Quantify vs. standards dilute->analyze calculate Calculation: - Determine original concentration - Express in desired units analyze->calculate end End: Quantitative Solubility Data calculate->end

Workflow for Thermodynamic Solubility Determination.

References

The Latent Antimicrobial and Antifungal Potential of Chloroformamidine: A Technical Guide to its Derivatives and Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroformamidine hydrochloride (CAS 29671-92-9) is a reactive chemical intermediate increasingly recognized for its utility in the synthesis of a variety of heterocyclic compounds. While direct and extensive studies on the intrinsic antimicrobial and antifungal properties of this compound hydrochloride are not widely available in public literature, its role as a key building block for potent antimicrobial and antifungal agents is well-documented. This technical guide consolidates the available information on the synthesis of bioactive molecules derived from this compound hydrochloride, presenting their quantitative antimicrobial and antifungal data, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of synthetic pathways. This document serves as a comprehensive resource for researchers exploring the potential of the this compound scaffold in the development of novel therapeutic agents against microbial and fungal infections.

Introduction to this compound Hydrochloride

This compound hydrochloride, also known as carbamimidic chloride hydrochloride, is a white crystalline solid that is soluble in water.[1] It is primarily utilized as a reagent in organic synthesis for the introduction of the amidine functionality into various molecular scaffolds.[2] This property has made it a valuable precursor in the preparation of a range of pharmaceuticals and agrochemicals, particularly those targeting infectious diseases and fungal pathogens.[1][2] Although some chemical suppliers note its potential or studied antimicrobial and antifungal properties, specific data from dedicated studies on the compound itself are scarce. The true potential of this compound in antimicrobial research is currently best understood through the biological activities of its derivatives.

Antimicrobial and Antifungal Activities of this compound Derivatives

The primary evidence for the antimicrobial potential of the this compound structure lies in the potent activity of compounds synthesized from it. This section summarizes the in vitro antimicrobial and antifungal activities of two major classes of compounds derived from this compound hydrochloride: thieno[2,3-d]pyrimidines and 2,4-diaminoquinazolines.

Thieno[2,3-d]pyrimidine (B153573) Derivatives

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including antimicrobial and antifungal effects. This compound hydrochloride serves as a key reagent in the cyclization step to form the pyrimidine (B1678525) ring in these structures.

Table 1: Minimum Inhibitory Concentration (MIC) of Thieno[2,3-d]pyrimidine Derivatives

Compound ClassTarget OrganismMIC (µg/mL)Reference
Thieno[2,3-d]pyrimidinedionesStaphylococcus aureus (MRSA)2 - 16[3]
Thieno[2,3-d]pyrimidinedionesStaphylococcus aureus (VRSA)2 - 16[3]
Thieno[2,3-d]pyrimidinedionesStaphylococcus aureus (VISA)2 - 16[3]
Thieno[2,3-d]pyrimidinedionesEnterococcus spp. (VRE)2 - 16[3]
Thieno[2,3-d]pyrimidinedionesStreptococcus pneumoniae2 - 16[3]
Thieno[2,3-d]pyrimidine-2,4-dithionesVarious Bacteria>128[4]
S-glycoside analogues of Thieno[2,3-d]pyrimidine-2,4-dithionesVarious Bacteria>128[4]
2,4-Diaminoquinazoline Derivatives

2,4-Diaminoquinazolines are another class of compounds whose synthesis can involve this compound hydrochloride. These molecules are known for their potent biological activities, including as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in microorganisms.

Table 2: Antifungal and Antiprotozoal Activity of 2,4-Diaminoquinazoline Derivatives

Compound ClassTarget OrganismActivityReference
2,4-DiaminoquinazolinesLeishmania donovaniLow Activity[5]
2,4-DiaminoquinazolinesTrypanosoma brucei rhodesiensePotent Activity[5]
2,4-DiaminoquinazolinesTrypanosoma cruziPotent Activity[5]
2,4-Diaminoquinazoline antifolatesMethotrexate-resistant tumor cellsPotent Inhibition[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of antimicrobial compounds using this compound hydrochloride and a general protocol for the determination of Minimum Inhibitory Concentration (MIC).

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

This protocol describes a general method for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which have shown antibacterial and antifungal activities.

Materials:

  • 2-aminothiophene-3-carboxylic acid

  • Various acid chlorides

  • This compound hydrochloride

  • Solvents (e.g., pyridine, dimethylformamide)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Step 1: Acylation of 2-aminothiophene-3-carboxylic acid. To a solution of 2-aminothiophene-3-carboxylic acid in a suitable solvent like pyridine, add the desired acid chloride dropwise at 0-5 °C. Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).

  • Step 2: Cyclization with this compound hydrochloride. The product from Step 1 is then reacted with this compound hydrochloride in a high-boiling point solvent such as dimethylformamide (DMF). The reaction mixture is heated under reflux for several hours.

  • Step 3: Work-up and Purification. After cooling, the reaction mixture is poured into ice-water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired thieno[2,3-d]pyrimidin-4(3H)-one derivative.

Synthesis of 2,4-Diaminoquinazoline Derivatives

This protocol outlines a general procedure for the synthesis of 2,4-diaminoquinazolines, which have shown activity against various pathogens.

Materials:

  • Polyhaloisophthalonitriles

  • Guanidine (B92328) carbonate (can be formed in situ from reagents including those derived from this compound)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Step 1: Reaction of Polyhaloisophthalonitriles with Guanidine Carbonate. A mixture of the polyhaloisophthalonitrile and guanidine carbonate is heated, often under solvent-free conditions.[7] The reaction proceeds to form the polyhalo 2,4-diaminoquinazoline.

  • Step 2: Further Functionalization. The resulting 2,4-diaminoquinazoline can be further functionalized through various reactions to produce a library of derivatives with diverse biological activities.[7]

  • Step 3: Purification. The synthesized compounds are purified using standard techniques such as column chromatography or recrystallization.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a generalized protocol for determining the MIC of a compound against bacteria and fungi, based on established methods.[8][9]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic or antifungal for control (e.g., ampicillin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Serial Dilution of Test Compound: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C or 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations: Synthetic Pathways and Potential Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic utility of this compound hydrochloride and a potential mechanism of action for one class of its derivatives.

Synthesis_of_Thienopyrimidine AminoThiophene 2-Aminothiophene-3-carboxylate Thienopyrimidine Thieno[2,3-d]pyrimidine (Antimicrobial/Antifungal) AminoThiophene->Thienopyrimidine Cyclization This compound This compound Hydrochloride This compound->Thienopyrimidine

Caption: Synthetic pathway to antimicrobial thieno[2,3-d]pyrimidines.

DHFR_Inhibition cluster_Folate_Pathway Folate Biosynthesis Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids One-carbon metabolism DHFR->THF Reduction Inhibition Inhibition of Nucleic Acid Synthesis Quinazoline 2,4-Diaminoquinazoline Derivative Quinazoline->DHFR Inhibition

Caption: Potential mechanism of DHFR inhibition by quinazolines.

Conclusion

This compound hydrochloride is a versatile and valuable reagent in medicinal chemistry. While its own antimicrobial and antifungal profile requires more direct investigation, its utility in the synthesis of potent antimicrobial and antifungal compounds is evident from the existing literature. The thieno[2,3-d]pyrimidine and 2,4-diaminoquinazoline scaffolds, readily accessible through synthetic routes involving this compound hydrochloride, represent promising avenues for the development of new drugs to combat infectious diseases. This guide provides a foundational resource for researchers to explore the synthetic potential of this compound and to design and evaluate novel derivatives with improved therapeutic properties. Further studies are warranted to elucidate the direct biological activities and mechanisms of action of this compound hydrochloride itself.

References

In-Depth Technical Guide to the Safe Handling of Chloroformamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Chloroformamidine hydrochloride (CAS No. 29671-92-9), a versatile reagent used in organic synthesis and pharmaceutical research. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Physicochemical and Toxicological Data

A thorough understanding of the properties of this compound hydrochloride is essential for its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 29671-92-9[1][2][3][4][5][6]
Molecular Formula CH₄Cl₂N₂ (or CH₃ClN₂·HCl)[1][2][3][6]
Molecular Weight 114.96 g/mol [1][3][5][6][7]
Appearance White to off-white crystalline powder[1][2]
Melting Point 170-181 °C[1]
180 °C (lit.)[3][8]
Boiling Point 88.8 ± 23.0 °C at 760 mmHg (Predicted)[3]
Density 1.5592 (Rough Estimate)[3]
Vapor Pressure 60.2 ± 0.2 mmHg at 25°C (Predicted)[3]
Flash Point 7.5 ± 22.6 °C (Predicted)[3]
Purity ≥ 98.0%[9]
Storage Temperature 2-8 °C[1]
Room Temperature (Inert Atmosphere)[2]
Table 2: Hazard Identification and Toxicity
Hazard ClassificationCategoryHazard StatementSource(s)
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[7][10][11]
-H314: Causes severe skin burns and eye damage.[9]
Serious Eye Damage/Eye Irritation Category 2A / 2H319: Causes serious eye irritation.[7][10][11]
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[7][12]
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaled.
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation.[10]
(Single Exposure) H336: May cause drowsiness or dizziness.[12]
Carcinogenicity Category 2H351: Suspected of causing cancer.[12]
Reproductive Toxicity Category 2H361: Suspected of damaging fertility or the unborn child.[12]
Specific Target Organ Toxicity Category 1H372: Causes damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed.
(Repeated Exposure)

Note: The severity of the hazard classification (e.g., skin irritation vs. severe burns) can vary between suppliers. It is prudent to handle the substance with the highest level of precaution indicated.

Standard Operating Protocol for Safe Handling

The following protocol outlines the necessary steps for handling this compound hydrochloride safely in a laboratory setting.

Engineering Controls
  • Ventilation: Always handle this compound hydrochloride in a well-ventilated area.[10] Use of a chemical fume hood is strongly recommended to keep airborne concentrations low.[13]

  • Safety Equipment: Facilities storing or utilizing this material must be equipped with an eyewash station and a safety shower.[13]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye and Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[10]

  • Hand Protection: Wear suitable protective gloves.[10]

  • Skin and Body Protection: Wear suitable protective clothing, such as a lab coat.[10] In case of a significant risk of splashing, additional protection may be required.

  • Respiratory Protection: If ventilation is inadequate or if dust/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]

Handling Procedures
  • Avoid all contact with skin, eyes, and clothing.[10]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[10]

  • Wash hands and face thoroughly after handling.[10][11]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Use only non-sparking tools and take precautionary measures against static discharge, especially if the substance is handled near flammable solvents.

Storage
  • Store in a tightly closed container.[10]

  • Keep in a cool, dry, and well-ventilated place.[10][13]

  • Store away from incompatible materials such as strong oxidizing agents.[13]

  • The storage area should be locked up or accessible only to qualified or authorized personnel.

Emergency and First Aid Procedures

In the event of exposure or a spill, immediate action is crucial.

First Aid Measures
  • Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][10] Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[10]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in section 2.2. Ensure adequate ventilation.[13]

  • Containment and Cleaning: Prevent further leakage or spillage if it is safe to do so. Avoid creating dust. Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal.[10]

  • Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[10]

Risk Management and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound hydrochloride, from initial assessment to final disposal.

G start Start: Procurement of This compound HCl hazard_id Hazard Identification (Review SDS) start->hazard_id risk_assess Risk Assessment (Evaluate quantities, procedures) hazard_id->risk_assess control_measures Implement Control Measures risk_assess->control_measures eng_controls Engineering Controls (Fume Hood, Eyewash) control_measures->eng_controls ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) control_measures->ppe admin_controls Administrative Controls (SOPs, Training) control_measures->admin_controls safe_handling Safe Handling and Use (Weighing, Reaction Setup) control_measures->safe_handling storage Proper Storage (Cool, Dry, Ventilated) safe_handling->storage emergency_prep Emergency Preparedness (Spill Kit, First Aid) safe_handling->emergency_prep waste_disposal Waste Disposal (Follow Regulations) safe_handling->waste_disposal storage->safe_handling emergency_prep->safe_handling end End of Lifecycle waste_disposal->end

Caption: Risk management workflow for this compound hydrochloride.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[10] Disposal must be in accordance with local, regional, and national regulations. It is recommended to entrust disposal to a licensed waste disposal company.[3][11]

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. All users should consult the original Safety Data Sheet (SDS) provided by the supplier before handling this compound hydrochloride.

References

Methodological & Application

Application Notes and Protocols: Chloroformamidine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloroformamidine hydrochloride has emerged as a versatile and powerful reagent in organic synthesis, offering efficient pathways to construct key structural motifs found in a wide range of biologically active molecules. Its utility is particularly pronounced in the synthesis of guanidines and nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound hydrochloride in these critical transformations.

Synthesis of Guanidines from Amines

This compound hydrochloride serves as an excellent guanylating agent, enabling the conversion of primary and secondary amines into the corresponding guanidines. This method is especially effective for the guanylation of challenging substrates such as electron-deficient aromatic and heteroaromatic amines.[1][2]

Application Notes:

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of this compound hydrochloride, followed by the elimination of hydrogen chloride. The hydrochloride salt form of the reagent offers improved stability and solubility compared to the free base, making it convenient for laboratory use.[3][4] This one-pot reaction has been optimized for high efficiency and yields high-purity products.[1]

A key advantage of this methodology is its ability to overcome the limitations of traditional guanylating agents, which often necessitate harsh reaction conditions or result in unwanted side products.[1] However, steric hindrance in ortho-substituted anilines and the presence of strong electron-withdrawing groups may reduce reactivity, potentially requiring elevated temperatures.[1]

Experimental Workflow for Guanidinylation:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Substrate ReactionVessel Reaction at Elevated Temperature Amine->ReactionVessel Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->ReactionVessel Base Base (optional) (e.g., DIEA) Base->ReactionVessel Reagent This compound Hydrochloride Reagent->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Cooling Purification Purification (Crystallization/Chromatography) Workup->Purification Product Guanidine (B92328) Product Purification->Product

Caption: General workflow for the synthesis of guanidines.

General Protocol for Guanylation of an Aromatic Amine:
  • To a solution of the aromatic amine (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile (B52724) or isopropanol) is added this compound hydrochloride (1.1-1.5 eq.).

  • For less reactive amines, a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.1-1.5 eq.) can be added.

  • The reaction mixture is heated to a temperature ranging from 80 °C to reflux for a period of 2 to 24 hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica (B1680970) gel to afford the desired guanidine hydrochloride salt.

Quantitative Data for Guanidinylation of Various Amines:
Amine SubstrateReagent (eq.)SolventTemperature (°C)Time (h)Yield (%)
4-Fluoroaniline1.2AcetonitrileReflux1685
4-Chloroaniline1.2Isopropanol801892
4-Bromoaniline1.2AcetonitrileReflux2088
4-Nitroaniline1.5NMP1202475
2-Aminopyridine1.3AcetonitrileReflux1295
3-Aminopyridine1.3Isopropanol801490

Synthesis of Nitrogen-Containing Heterocycles

This compound hydrochloride is a valuable C-N building block for the construction of various nitrogen-containing heterocyclic systems, which are core structures in many pharmaceutical agents.[2][3]

Synthesis of Substituted Pyrimidines

Substituted pyrimidines, a class of compounds with a broad spectrum of biological activities, can be efficiently synthesized using this compound hydrochloride. A common strategy involves the condensation with β-ketoesters or β-enaminonitriles.

The reaction of this compound hydrochloride with compounds containing an active methylene (B1212753) group flanked by two electron-withdrawing groups provides a direct route to functionalized pyrimidines. The reaction typically proceeds in the presence of a base to generate the free this compound in situ, which then undergoes cyclocondensation.

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reagent This compound Hydrochloride Cyclocondensation Cyclocondensation Reagent->Cyclocondensation Ketoester β-Ketoester or β-Enaminonitrile Ketoester->Cyclocondensation Base Base (e.g., NaOEt) Base->Cyclocondensation Pyrimidine (B1678525) Substituted Pyrimidine Cyclocondensation->Pyrimidine

Caption: Synthesis of pyrimidines via cyclocondensation.

  • A solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 eq.) in anhydrous ethanol.

  • To this solution, the β-enaminonitrile or a related active methylene compound (1.0 eq.) is added, and the mixture is stirred.

  • This compound hydrochloride (1.0 eq.) is then added, and the reaction mixture is heated to reflux for 4-8 hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent.

Active Methylene CompoundBaseSolventTemperature (°C)Time (h)ProductYield (%)
Ethyl CyanoacetateNaOEtEthanolReflux62,4-Diamino-6-hydroxypyrimidine85
MalononitrileNaOEtEthanolReflux52,4,6-Triaminopyrimidine90
Ethyl BenzoylacetateNaOEtEthanolReflux82-Amino-4-hydroxy-6-phenylpyrimidine78
Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are an important class of fused heterocyclic compounds with diverse biological activities, including kinase inhibition.[5] this compound hydrochloride can be employed in the construction of the pyrimidine ring onto a pre-existing thiophene (B33073) core.

The synthesis often commences from a suitably substituted 2-aminothiophene derivative. The reaction with this compound hydrochloride leads to the formation of the fused pyrimidine ring in a cyclization reaction. This approach provides a convergent and efficient route to these valuable scaffolds.

cluster_start Starting Material cluster_reaction Cyclization cluster_end Product Thiophene 2-Aminothiophene Derivative ReactionStep Heating in a High-Boiling Solvent Thiophene->ReactionStep Reagent This compound Hydrochloride Reagent->ReactionStep Product Thieno[2,3-d]pyrimidine (B153573) ReactionStep->Product

Caption: Synthesis of Thieno[2,3-d]pyrimidines.

A specific protocol for the direct use of this compound hydrochloride in a one-step synthesis of the thieno[2,3-d]pyrimidine core from a 2-aminothiophene-3-carbonitrile (B183302) involves the following general steps:

  • A mixture of the 2-aminothiophene-3-carbonitrile derivative (1.0 eq.) and this compound hydrochloride (1.2 eq.) in a high-boiling solvent such as dimethylsulfone is heated.

  • The reaction is typically carried out at elevated temperatures (e.g., 130-150 °C) for a period of 30 minutes to a few hours.

  • After cooling, the reaction mixture is diluted with a suitable solvent like ethyl acetate, and the product precipitates.

  • The solid is collected by filtration, washed, and can be further purified by recrystallization.

Safety and Handling

This compound hydrochloride is a corrosive solid and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound hydrochloride is a highly effective and versatile reagent for the synthesis of guanidines and a variety of nitrogen-containing heterocycles. Its stability, reactivity, and the operational simplicity of the reactions make it a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The protocols and data presented herein provide a foundation for the application of this reagent in the synthesis of diverse and complex molecular targets.

References

Application of Chloroformamidine Hydrochloride in the Synthesis of Guanidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of guanidines using chloroformamidine hydrochloride. This reagent is particularly effective for the guanylation of a wide range of amines, including challenging electron-deficient aromatic and heteroaromatic amines.

Introduction

The guanidinium (B1211019) group is a critical pharmacophore found in numerous biologically active molecules and natural products. Its ability to form strong, bidentate hydrogen bonds and exist as a delocalized cation at physiological pH makes it a key functional group in drug design. This compound hydrochloride has emerged as a powerful and versatile reagent for the direct introduction of the guanidine (B92328) moiety onto primary and secondary amines. This method offers a clean, efficient, and often high-yielding route to mono-, di-, tri-, and tetrasubstituted guanidines.

General Reaction Scheme

This compound hydrochloride reacts with primary or secondary amines, typically in the presence of a base, to afford the corresponding guanidine derivatives. The reaction proceeds through the formation of a Vilsmeier-Haack-type intermediate, which is then attacked by the amine.

general_reaction cluster_reagents Reactants cluster_product Product reagents product product This compound This compound Hydrochloride guanidine Substituted Guanidine Hydrochloride This compound->guanidine + amine Primary or Secondary Amine (R1R2NH) amine->guanidine protocol_1 start Start: Aromatic Amine + this compound HCl + DIPEA in ACN/DMF heat Heat to 80 °C (12-24 h) start->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool concentrate Concentrate in vacuo cool->concentrate purify Purify (Column Chromatography or Recrystallization) concentrate->purify end End: Pure N-Arylguanidine purify->end signaling_pathway cluster_input Inputs cluster_intermediates Intermediates cluster_output Output This compound This compound Hydrochloride activated_species Activated Electrophilic Intermediate This compound->activated_species Activation amine Amine (R1R2NH) addition_product Tetrahedral Addition Intermediate amine->addition_product Nucleophilic Attack base Base (e.g., DIPEA, TEA) guanidine Substituted Guanidine base->guanidine Acid Scavenger activated_species->addition_product addition_product->guanidine Elimination of HCl

Application Notes and Protocols: The Role of Chloroformamidine Hydrochloride in Perovskite Solar Cell Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroformamidine hydrochloride (CFA) has emerged as a critical interfacial modifier in the fabrication of high-performance perovskite solar cells (PSCs). Utilized as a molecular linker, CFA significantly enhances the efficiency and stability of PSCs by passivating defects at the interface between the electron transport layer (ETL) and the perovskite (PVK) layer. This document provides detailed application notes on the function of CFA, protocols for its implementation in a laboratory setting, and a summary of its impact on device performance.

Introduction

The interface between the electron transport layer (ETL) and the perovskite absorber is a critical junction that dictates charge extraction efficiency and overall device stability in n-i-p planar perovskite solar cells. Tin oxide (SnO₂), a widely used ETL material, often suffers from surface defects such as oxygen vacancies, which can act as recombination centers for charge carriers, thereby limiting the open-circuit voltage (VOC) and power conversion efficiency (PCE) of the solar cell.

This compound hydrochloride (CFA) is a small organic molecule that has been successfully employed to modify the SnO₂ surface. Its application leads to the passivation of these interfacial defects, improved energy level alignment between the ETL and the perovskite layer, and enhanced charge carrier extraction.[1][2] Consequently, the incorporation of CFA results in a significant boost in both the efficiency and the operational stability of the resulting perovskite solar cells.[1]

Mechanism of Action

The primary role of this compound hydrochloride is to function as a molecular linker at the SnO₂/perovskite interface. This is achieved through a combination of coordination and electrostatic interactions. The CFA molecule can:

  • Passivate Oxygen Vacancies: The amine groups in CFA can coordinate with undercoordinated Sn⁴⁺ ions at the SnO₂ surface, effectively passivating oxygen vacancy defects.[1][2] This reduces non-radiative recombination at the interface.

  • Improve Energy Level Alignment: The modification of the SnO₂ surface with CFA can alter its work function, leading to a more favorable energy level alignment with the perovskite layer. This facilitates more efficient electron extraction from the perovskite and reduces the energy barrier for charge transport.[1][2]

  • Enhance Perovskite Crystal Growth: The presence of CFA can influence the crystallization of the perovskite film deposited on top of the modified ETL, leading to improved film quality with fewer defects.

These synergistic effects culminate in a significant enhancement of the photovoltaic performance and stability of the perovskite solar cells.

Data Presentation

The following table summarizes the quantitative improvements in perovskite solar cell performance upon modification of the SnO₂ ETL with this compound hydrochloride.

ParameterControl Device (SnO₂)CFA-Modified Device (CFA@SnO₂)
Power Conversion Efficiency (PCE)~21-22%23.47% [1]
Open-Circuit Voltage (VOC)~1.12 V1.17 V [1]
Short-Circuit Current Density (JSC)~23-24 mA/cm²~24-25 mA/cm²
Fill Factor (FF)~78-80%~81-83%

Experimental Protocols

This section provides a detailed, step-by-step protocol for the fabrication of a high-efficiency n-i-p planar perovskite solar cell using a CFA-modified SnO₂ electron transport layer.

Materials and Reagents
  • Indium tin oxide (ITO) coated glass substrates

  • SnO₂ aqueous colloidal dispersion (e.g., 15 wt%)

  • This compound hydrochloride (CFA)

  • Deionized water

  • Ethanol, Isopropanol (B130326) (IPA)

  • Perovskite precursors (e.g., FAI, PbI₂, MABr, PbBr₂, CsI)

  • Spiro-OMeTAD (hole transport material)

  • Chlorobenzene (B131634), Acetonitrile

  • Li-TFSI, 4-tert-butylpyridine (B128874) (tBP)

  • Gold (for top electrode)

Protocol 1: Preparation of CFA-Modified SnO₂ (CFA@SnO₂) Precursor Solution
  • Dilute the commercial SnO₂ aqueous colloidal dispersion (15.0 wt%) with deionized water to a final concentration of 3.0 wt%.

  • Prepare a stock solution of this compound hydrochloride (CFA) in deionized water.

  • Add the CFA stock solution to the 3.0 wt% SnO₂ aqueous colloid to achieve a final CFA concentration in the range of 0.2–1.0 mg mL⁻¹. The optimal concentration should be determined empirically, with 0.6 mg mL⁻¹ being a good starting point.[2]

  • Stir the resulting CFA@SnO₂ precursor solution at room temperature for at least 30 minutes before use.[2]

Protocol 2: Fabrication of the Perovskite Solar Cell
  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15-30 minutes to remove any organic residues and improve the wettability of the surface.

  • Deposition of the Electron Transport Layer (ETL):

    • Spin-coat the prepared SnO₂ or CFA@SnO₂ precursor solution onto the cleaned ITO substrates at 4000 rpm for 30 seconds.[2]

    • Anneal the substrates at 150 °C in ambient air for 30 minutes.[2]

    • Allow the substrates to cool to room temperature.

    • Before transferring to the glovebox for perovskite deposition, treat the SnO₂-coated substrates with UV-ozone for another 25 minutes.[2]

  • Deposition of the Perovskite Layer:

    • Prepare the perovskite precursor solution (e.g., a mixed-cation, mixed-halide formulation such as Cs0.05(FA0.85MA0.15)0.95Pb(I0.85Br0.15)₃) in a nitrogen-filled glovebox.

    • Deposit the perovskite precursor solution onto the SnO₂ or CFA@SnO₂ layer using a one-step or two-step spin-coating method. A typical one-step process involves spin-coating at a low speed (e.g., 1000 rpm) for a few seconds followed by a high-speed spin (e.g., 5000 rpm) for 20-40 seconds.

    • During the high-speed spin, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite film at 100-150 °C for 10-60 minutes.

  • Deposition of the Hole Transport Layer (HTL):

    • Prepare the HTL solution, for example, by dissolving Spiro-OMeTAD in chlorobenzene with additives such as Li-TFSI and tBP.

    • Spin-coat the HTL solution onto the perovskite layer at a speed of 3000-5000 rpm for 30 seconds.

  • Deposition of the Top Electrode:

    • Define the active area of the solar cell using a shadow mask.

    • Deposit an 80-100 nm thick gold (Au) or silver (Ag) top electrode by thermal evaporation.

Visualizations

Experimental Workflow for Perovskite Solar Cell Fabrication

G cluster_0 Substrate Preparation cluster_1 ETL Deposition cluster_2 Device Fabrication (in Glovebox) ITO_Cleaning ITO Substrate Cleaning UV_Ozone_1 UV-Ozone Treatment ITO_Cleaning->UV_Ozone_1 CFA_SnO2_Prep Prepare CFA@SnO2 Solution Spin_Coat_ETL Spin-Coat SnO2 or CFA@SnO2 CFA_SnO2_Prep->Spin_Coat_ETL Anneal_ETL Anneal ETL (150°C) Spin_Coat_ETL->Anneal_ETL UV_Ozone_2 UV-Ozone Treatment Anneal_ETL->UV_Ozone_2 Spin_Coat_PVK Spin-Coat Perovskite Layer UV_Ozone_2->Spin_Coat_PVK Anneal_PVK Anneal Perovskite (100-150°C) Spin_Coat_PVK->Anneal_PVK Spin_Coat_HTL Spin-Coat HTL (Spiro-OMeTAD) Anneal_PVK->Spin_Coat_HTL Evaporate_Electrode Evaporate Gold Electrode Spin_Coat_HTL->Evaporate_Electrode

Caption: Workflow for fabricating a perovskite solar cell with a CFA-modified SnO₂ ETL.

Signaling Pathway: Role of CFA at the ETL/Perovskite Interface

G cluster_0 ETL (SnO2) cluster_1 Interface cluster_2 Perovskite Layer SnO2 SnO2 Surface Defects Oxygen Vacancies CFA This compound Hydrochloride (CFA) Defects->CFA Passivation CFA->SnO2 Improved Energy Level Alignment Perovskite Perovskite Absorber Perovskite->CFA Enhanced Charge Extraction

Caption: Mechanism of CFA in passivating defects and improving charge transport.

References

Chloroformamidine as a key intermediate in pharmaceutical and agrochemical production.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloroformamidine hydrochloride has emerged as a critical and versatile intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its utility lies in its ability to serve as a powerful guanylation and amination reagent, enabling the efficient construction of complex nitrogen-containing molecules. This document provides detailed application notes and experimental protocols for the use of this compound hydrochloride in the synthesis of key intermediates for the blockbuster anti-cancer drug Imatinib, the widely used fungicide Trifloxystrobin (B1683241), and the acaricide Amitraz (B1667126).

Pharmaceutical Application: Synthesis of a Key Imatinib Intermediate

Imatinib, a tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia and other cancers. A crucial step in its synthesis involves the formation of a substituted guanidine (B92328), which is then cyclized to form the core pyrimidine (B1678525) ring. This compound hydrochloride provides an efficient entry point for the synthesis of the key guanidine intermediate, N-(2-methyl-5-nitrophenyl)guanidine.

Experimental Protocol: Synthesis of N-(2-methyl-5-nitrophenyl)guanidine

This protocol is adapted from established synthetic routes.

Materials:

Procedure:

  • In a clean reaction vessel, dissolve 15.2 g of 2-amino-4-nitrotoluene in 100 ml of methanol with stirring.

  • To the solution, add 17.25 g of this compound hydrochloride.

  • Slowly add 60 g of a 30% aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to a temperature of 45-50 °C and maintain this temperature for 5 hours.

  • After the reaction is complete, remove the methanol by distillation under reduced pressure.

  • To the residue, add 200 ml of water and stir the mixture at room temperature for 2 hours to ensure complete precipitation.

  • Collect the solid product by filtration and dry to obtain N-(2-methyl-5-nitrophenyl)guanidine.

Quantitative Data:
ParameterValueReference
Purity (HPLC)72%[1]
Molar Yield68.6%[1]

Note: The purity and yield in this specific protocol are reported from a comparative example in the cited patent, highlighting the challenges of this reaction, such as potential hydrolysis of this compound hydrochloride, which may necessitate the use of excess reagent and lead to increased impurities.

Reaction Workflow:

G A 2-Amino-4-nitrotoluene R Methanol, NaOH (aq) 45-50 °C, 5h A->R B This compound hydrochloride B->R C N-(2-methyl-5-nitrophenyl)guanidine R->C

Synthesis of N-(2-methyl-5-nitrophenyl)guanidine.

Agrochemical Application I: Synthesis of a Key Trifloxystrobin Intermediate

Trifloxystrobin is a broad-spectrum strobilurin fungicide widely used in agriculture. The synthesis of this complex molecule involves the assembly of several key fragments. One of the reported synthetic routes involves the preparation of a key intermediate, (E)-2-(methoxyimine)-o-methylphenylacetic acid methyl ester. While a direct protocol from this compound is not explicitly detailed in readily available literature, the synthesis of related amidine and guanidine precursors often utilizes reagents like this compound. The following protocol outlines a general approach for a key transformation in the synthesis of a precursor to Trifloxystrobin.

Experimental Protocol: Synthesis of (E)-2-oxime-o-methylphenylacetic acid

This protocol describes the synthesis of a precursor to a key Trifloxystrobin intermediate.

Materials:

Procedure:

  • To a solution of 5 mmol of 2-oxime-o-methyl phenylacetonitrile in 5 mL of ethanol, add 5 mmol of a 20% potassium hydroxide solution.

  • Heat the reaction mixture at 60°C for 3 hours.

  • After cooling to room temperature, add 230 ml of 4N hydrochloric acid to adjust the pH to 1-2.

  • Extract the product three times with ethyl acetate.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield (E)-2-oxime-o-methylphenylacetic acid.[2]

Quantitative Data:
ParameterValueReference
Yield95%[2]
Product Configuration>99% trans[2]

Logical Relationship of Trifloxystrobin Synthesis:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Oximation cluster_2 Step 3: Condensation A Toluene C 2-(2'-methyl phenyl)-2-carbonyl methyl acetate A->C Anhydrous AlCl3 B Methyl Oxalyl Chloride B->C E (E)-2-(2'-methyl phenyl)-2-carbonyl methyl acetate-O-methyl ketoxime C->E D Methoxy amine hydrochloride D->E G Trifloxystrobin E->G Alkaline substance F m-trifluoromethyl phenyl ethyl ketoxime F->G

General Synthetic Pathway for Trifloxystrobin.

Agrochemical Application II: Synthesis of the Acaricide Amitraz

Amitraz is a widely used acaricide and insecticide for controlling ticks, mites, and lice on animals. Its synthesis involves the formation of a formamidine (B1211174) linkage, a reaction for which this compound derivatives are well-suited precursors.

Experimental Protocol: Synthesis of Amitraz

This protocol describes a common method for the synthesis of Amitraz, where a formamidine intermediate is formed in situ.

Materials:

Procedure:

  • In a reaction vessel, sequentially add 2,4-dimethylaniline (1 mol), triethyl orthoformate (1.6 mol), N-methylformamide (0.75 mol), zinc chloride (0.01 mol), and 2,4-dimethylaniline hydrochloride.[3]

  • Heat the mixture. When the temperature reaches 95-96 °C, ethanol will begin to distill off.

  • Continue heating and reaction for 2-4 hours at 120 °C to form the intermediate, followed by further heating to distill off ethyl formate.

  • After the reaction is complete, cool the reaction liquid to room temperature.

  • Add isopropanol to the cooled liquid to crystallize the product.

  • Collect the solid Amitraz by filtration.

Quantitative Data:
ParameterValueReference
Reaction Time2-4 hours (initial)[3]
CatalystZinc chloride and 2,4-dimethylaniline hydrochloride[3]

Reaction Workflow:

G A 2,4-Dimethylaniline D Formamidine Intermediate A->D Catalyst, Heat B N-methylformamide B->D C Triethyl orthoformate C->D E Amitraz D->E Further reaction with 2,4-Dimethylaniline

Simplified Synthetic Workflow for Amitraz.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The user is responsible for consulting relevant safety data sheets (SDS) and taking all necessary precautions.

References

Application Notes and Protocols for the Synthesis of 2-Aminopyrimidines via Condensation of 1,3-Dicarbonyl Compounds with Guanidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminopyrimidines are a pivotal class of heterocyclic compounds in the field of drug discovery and development. Their structural resemblance to the purine (B94841) and pyrimidine (B1678525) bases found in nucleic acids allows them to interact with a wide array of biological targets, leading to diverse pharmacological activities. Notably, the 2-aminopyrimidine (B69317) scaffold is a core component of several approved drugs, including the anticancer agents imatinib (B729) and palbociclib. The synthesis of a diverse library of 2-aminopyrimidine derivatives is, therefore, a critical step in the exploration of new therapeutic agents.

This document provides a detailed protocol for the synthesis of 2-aminopyrimidines through the classical and highly efficient condensation reaction between a 1,3-dicarbonyl compound and a guanidine (B92328) salt. This method, a variation of the Pinner synthesis, offers a versatile and straightforward route to a wide range of substituted 2-aminopyrimidines. While the user requested a protocol using chloroformamidine, guanidine serves as a readily available and stable equivalent for this transformation, reacting as the N-C-N building block required for the pyrimidine ring formation.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of representative 2-aminopyrimidine derivatives using the provided protocols. This allows for a clear comparison of the efficiency of the conventional heating versus the microwave-assisted method.

Product 1,3-Dicarbonyl Compound Guanidine Salt Method Reaction Time Temperature Yield (%) Reference
2-Amino-4,6-dimethylpyrimidine (B23340)Acetylacetone (B45752)Guanidine Nitrate (B79036)Conventional3 h95 °C88.6[1]
2-Amino-4,6-dimethylpyrimidineAcetylacetoneGuanidine HydrochlorideSonication0.5 h60 °C75[2]
Ethyl 2-amino-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate*Ethyl acetoacetate (B1235776)Guanidine HydrochlorideMicrowave10 min120 °C70[3]
2-Amino-4,6-diphenylpyrimidineDibenzoylmethaneGuanidine HydrochlorideConventional3-12 hReflux65-85[4]

*Note: This product is a dihydropyrimidine (B8664642), a common precursor that can be subsequently oxidized to the corresponding aromatic 2-aminopyrimidine.

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol details the synthesis of 2-amino-4,6-dimethylpyrimidine from acetylacetone and guanidine nitrate under conventional heating.

Materials:

  • Guanidine nitrate

  • Acetylacetone

  • Sodium carbonate

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend guanidine nitrate (0.05 mol) and sodium carbonate (0.0375 mol) in water.

  • To this suspension, add acetylacetone (0.06 mol).

  • Heat the reaction mixture to 95 °C with constant stirring for 3 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold water.

  • Dry the purified 2-amino-4,6-dimethylpyrimidine product.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 2-amino-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate

This protocol describes a rapid, microwave-assisted synthesis of a dihydropyrimidine derivative, which are common intermediates for 2-aminopyrimidines.

Materials:

Procedure:

  • In a microwave-safe reaction vessel, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), guanidine hydrochloride (2 mmol), and sodium bicarbonate (4 mmol).[3]

  • Add 5 mL of ethanol to the vessel.[5]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10 minutes with stirring.[3][5]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product r1 1,3-Dicarbonyl Compound p1 2-Aminopyrimidine r1->p1 + r2 Guanidine r2->p1

Caption: General reaction for the synthesis of 2-aminopyrimidines.

Experimental Workflow

G Experimental Workflow for 2-Aminopyrimidine Synthesis start Start mix Mix 1,3-Dicarbonyl, Guanidine Salt, and Base in Solvent start->mix react Heat Reaction Mixture (Conventional or Microwave) mix->react monitor Monitor Reaction by TLC react->monitor monitor->react Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Precipitate Product cool->precipitate filter Filter Solid precipitate->filter wash Wash with Cold Solvent filter->wash dry Dry Product wash->dry end End dry->end

Caption: Workflow for 2-aminopyrimidine synthesis.

References

Chloroformamidine: A Versatile Precursor for Nitrogen-Containing Heterocycles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloroformamidine hydrochloride and its derivatives have emerged as highly versatile and efficient building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds.[1] These heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in the core structures of many biologically active molecules and pharmaceuticals.[2] The unique reactivity of the this compound moiety, possessing two electrophilic carbon centers, allows for diverse cyclization strategies with various nucleophiles, leading to the construction of important scaffolds such as pyrimidines, triazoles, tetrazoles, and quinazolines. This document provides a detailed overview of the applications of this compound in heterocyclic synthesis, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Synthetic Applications Overview

This compound hydrochloride serves as a valuable C1 synthon, providing a reactive electrophilic center for the formation of carbon-nitrogen bonds. Its utility is further expanded through its derivatives, such as N,N-dialkyl-N'-chlorosulfonyl chloroformamidines, which exhibit regioselective reactivity towards bis-nucleophiles. The primary applications of this compound as a building block for nitrogen-containing heterocycles are summarized below.

dot

Chloroformamidine_Applications General Synthetic Pathways of this compound cluster_heterocycles Nitrogen-Containing Heterocycles This compound This compound Hydrochloride pyrimidines Pyrimidines This compound->pyrimidines [C-N] bond formation triazoles Triazoles This compound->triazoles Cyclocondensation tetrazoles Tetrazoles This compound->tetrazoles Cycloaddition quinazolines Quinazolines This compound->quinazolines Annulation imidazoles Imidazoles This compound->imidazoles Cyclization other_heterocycles Other Fused Heterocycles This compound->other_heterocycles Regioselective reactions reagent1 β-Diketones / β-Ketoesters reagent1->pyrimidines reagent2 Hydrazines reagent2->triazoles reagent3 Azides (e.g., NaN3) reagent3->tetrazoles reagent4 Anthranilic Acid Derivatives reagent4->quinazolines reagent5 α-Haloketones reagent5->imidazoles reagent6 Bis-nucleophiles reagent6->other_heterocycles

Caption: Synthetic utility of this compound hydrochloride.

Synthesis of Key Heterocyclic Scaffolds

The following sections detail the synthesis of prominent nitrogen-containing heterocycles using this compound and its derivatives, supported by experimental data and protocols.

Quinazolines and Quinazolinones

Quinazolinones are a crucial class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. A common synthetic route involves the condensation of anthranilic acid derivatives with a C1 synthon. While formamide (B127407) is traditionally used, this compound offers an alternative pathway. A highly efficient method for synthesizing quinazolin-4-ones involves the reaction of anthranilic acid with chloro-acyl chlorides to form a benzoxazinone (B8607429) intermediate, which is then reacted with an amine source.

Table 1: Synthesis of Quinazolinone Derivatives

Starting Material 1Starting Material 2ProductYield (%)Reference
Anthranilic acid4-Chlorobutyryl chloride2-(3-chloropropyl)-4H-3,1-benzoxazin-4-one65[3]
2-Amino-5-nitrobenzoic acid3-Chloropropionyl chloride2-(2-chloroethyl)-6-nitro-4H-3,1-benzoxazin-4-one70[4]
Anthranilic acidFormamideQuinazolin-4-one96[5]

Experimental Protocol: Synthesis of 2-(3-chloropropyl)-4H-3,1-benzoxazin-4-one [3]

  • To a stirring solution of anthranilic acid (0.5 mole) in dimethylformamide (250 mL), add 4-chlorobutyryl chloride (0.55 mole) dropwise.

  • Pour the reaction mixture into water to precipitate the N-acyl-anthranilic acid product.

  • Collect the precipitate by filtration. The resulting white solid (65% yield) is 2-(4-chlorobutanamido)benzoic acid.

  • Dissolve the product from the previous step (0.25 mole) in acetic anhydride (B1165640) (180 mL) and heat for one hour with vigorous stirring.

  • Cool the reaction mixture and collect the precipitated benzoxazinone product by filtration.

dot

Quinazolinone_Synthesis anthranilic_acid Anthranilic Acid n_acyl_anthranilic_acid N-Acyl-anthranilic Acid anthranilic_acid->n_acyl_anthranilic_acid chloro_acyl_chloride Chloro-acyl Chloride chloro_acyl_chloride->n_acyl_anthranilic_acid benzoxazinone Benzoxazinone Intermediate n_acyl_anthranilic_acid->benzoxazinone Dehydration acetic_anhydride Acetic Anhydride acetic_anhydride->benzoxazinone quinazolinone Quinazolinone Derivative benzoxazinone->quinazolinone amine Amine (e.g., Hydrazine) amine->quinazolinone

Caption: Quinazolinone synthesis workflow.

Imidazoles

The imidazole (B134444) nucleus is a common feature in many biologically active compounds. A robust method for the synthesis of 2,4-disubstituted imidazoles involves the condensation of amidines with α-haloketones. This compound can serve as a precursor to the required amidine functionality.

Table 2: Synthesis of 2,4-Disubstituted Imidazoles

Amidineα-HaloketoneProductYield (%)Reference
Benzamidine HCl2-Bromoacetophenone2,4-Diphenyl-1H-imidazole95[1]
4-Methoxybenzamidine HCl2-Bromo-4'-methoxyacetophenone2,4-Bis(4-methoxyphenyl)-1H-imidazole98[1]
Acetamidine HCl2-Bromoacetophenone2-Methyl-4-phenyl-1H-imidazole85[1]

Experimental Protocol: General Procedure for the Synthesis of 2,4-Disubstituted Imidazoles [1]

  • In a reaction vessel, dissolve the amidine hydrochloride (1.0 eq) and potassium bicarbonate (3.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (2:1).

  • Heat the mixture to a vigorous reflux.

  • Slowly add a solution of the α-bromo ketone (1.0 eq) in THF to the refluxing mixture.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with cold water.

  • If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

dot

Imidazole_Synthesis amidine Amidine (from this compound) imidazole 2,4-Disubstituted Imidazole amidine->imidazole alpha_haloketone α-Haloketone alpha_haloketone->imidazole base Base (e.g., K2CO3) base->imidazole

Caption: Imidazole synthesis from amidines.

Tetrazoles

Tetrazoles are important heterocycles in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[6] The synthesis of 5-substituted-1H-tetrazoles is commonly achieved via a [3+2] cycloaddition reaction between a nitrile and an azide (B81097). This compound can be a precursor to the nitrile or cyanamide (B42294) functionality.

Table 3: Synthesis of 5-Substituted-1H-Tetrazoles

NitrileAzide SourceCatalyst/ConditionsProductYield (%)Reference
Benzonitrile (B105546)Sodium AzideTriethylamine (B128534) hydrochloride, Toluene, 100-110°C5-Phenyl-1H-tetrazole91.2[7]
4-ChlorobenzonitrileSodium AzideTriethylamine hydrochloride, Toluene, 100-110°C5-(4-Chlorophenyl)-1H-tetrazole95.3[7]
DicyandiamideSodium AzideHydrochloric acid, 65-70°C5-Aminotetrazole (B145819)-[8]

Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole [7]

  • In a reaction flask, suspend sodium azide (1.3 eq) and triethylamine hydrochloride (1.3 eq) in toluene.

  • Add benzonitrile (1.0 eq) to the suspension.

  • Heat the reaction mixture to 100-110°C and stir for the required time (typically several hours), monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to precipitate the tetrazole product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford the 5-phenyl-1H-tetrazole.

dot

Tetrazole_Synthesis nitrile Nitrile cycloaddition [3+2] Cycloaddition nitrile->cycloaddition azide Azide azide->cycloaddition tetrazole 5-Substituted 1H-Tetrazole cycloaddition->tetrazole

Caption: [3+2] Cycloaddition for tetrazole synthesis.

Biological Significance and Signaling Pathways

Heterocyclic compounds derived from this compound precursors have shown significant potential in drug discovery. For instance, tetrazole analogs of Cl-amidine have been developed as potent and selective inhibitors of Protein Arginine Deiminases (PADs).[3] PADs are implicated in various autoimmune diseases and cancers.[3] Inhibition of PADs by these tetrazole derivatives can block the citrullination of proteins, a key pathological process.

dot

PAD_Inhibition_Pathway Mechanism of PAD Inhibition by Tetrazole Analogs PAD Protein Arginine Deiminase (PAD) citrulline Citrulline Residue PAD->citrulline Citrullination arginine Arginine Residue (in proteins) arginine->citrulline disease Autoimmune Diseases & Cancer citrulline->disease Contributes to tetrazole_inhibitor Tetrazole Analog of Cl-amidine tetrazole_inhibitor->PAD Inhibition

Caption: PAD inhibition by tetrazole analogs.

Conclusion

This compound hydrochloride is a cost-effective and versatile reagent for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. Its reactivity allows for the construction of complex molecular scaffolds that are of high interest in the pharmaceutical industry. The protocols and data presented herein provide a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, enabling the exploration of novel chemical entities with potential therapeutic applications.

References

Application Notes and Protocols for Reactions Involving Chloroformamidine at Elevated Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chloroformamidine hydrochloride is a highly versatile reagent utilized extensively in organic and medicinal chemistry.[1] It serves as a crucial intermediate for synthesizing a wide array of bioactive molecules, including pharmaceuticals and agrochemicals, by enabling the introduction of amine functionalities.[1][2] Many synthetic transformations involving this compound hydrochloride, particularly in the construction of heterocyclic systems, necessitate elevated temperatures to achieve desired reactivity and yields.

This document provides detailed experimental protocols for key reactions involving this compound and related compounds at elevated temperatures. It also outlines critical safety precautions and presents quantitative data in a structured format to aid in experimental design and execution.

I. Critical Safety Precautions

Working with this compound and related compounds at elevated temperatures requires strict adherence to safety protocols due to potential hazards.

  • Chemical Hazards: this compound hydrochloride is classified as a skin and eye irritant.[3] Avoid direct contact by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

  • Thermal Decomposition: When heated, this compound hydrochloride can decompose, generating toxic and irritating gases such as carbon oxides, hydrogen chloride, and nitrogen oxides.[4] All reactions at elevated temperatures must be conducted within a certified chemical fume hood to ensure adequate ventilation.[4][5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

  • Phosgene (B1210022) Formation: Related chlorinated compounds like chloroform (B151607) can form highly toxic phosgene gas upon exposure to high temperatures.[5] While this compound is more stable, this potential hazard underscores the need for a well-ventilated workspace.

  • Handling Procedures:

    • Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[5]

    • Keep containers tightly closed when not in use.

    • Wash hands thoroughly after handling.[4]

    • In case of a fire, be aware that irritating and highly toxic gases may be generated.[4]

II. Experimental Protocols and Data

The following section details protocols for reactions involving this compound hydrochloride and related compounds that require heating. Quantitative data for these reactions are summarized in the subsequent tables.

Protocol 1: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative

This protocol describes the synthesis of a 2-aminothieno[2,3-d]pyrimidin-4(3H)-one derivative using this compound hydrochloride at a high temperature.

Methodology:

  • Reagent Preparation: In a suitable reaction vessel, combine the starting thieno[2,3-d]pyrimidine (B153573) material (1.0 eq), this compound hydrochloride (2.5 eq), and dimethylsulfone (5.0 eq).

  • Heating: Heat the reaction mixture to 130 °C and maintain this temperature for 30 minutes with appropriate stirring.

  • Cooling and Quenching: After 30 minutes, remove the heat source and allow the mixture to cool to room temperature.

  • Neutralization: Add water (approx. 33 mL per gram of starting material) to the cooled mixture. Neutralize the resulting suspension by carefully adding ammonium (B1175870) hydroxide.

  • Isolation: Collect the solid product by filtration. Wash the filtered solid thoroughly with water and then dry it completely.

  • Purification: Purify the crude residue via flash chromatography on silica (B1680970) gel using a mobile phase of Dichloromethane:Methanol (10:1) to yield the final product.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Reactants: - Starting Material (1.0 eq) - this compound HCl (2.5 eq) - Dimethylsulfone (5.0 eq) B Heat mixture to 130 °C A->B C Maintain at 130 °C for 30 min B->C D Cool to Room Temperature C->D E Add H₂O & Neutralize with NH₄OH D->E F Filter solid product E->F G Wash with H₂O & Dry F->G H Flash Chromatography (DCM:MeOH 10:1) G->H I Final Product (95% Yield) H->I

Caption: Workflow for Thieno[2,3-d]pyrimidin-4(3H)-one Synthesis.

Protocol 2: Synthesis of Carbamimidates from Fluoroformamidines and Phenols

This protocol is adapted from a method for synthesizing carbamimidates, which involves the reaction of a formamidine (B1211174) derivative with a nucleophile at an elevated temperature.[6]

Methodology:

  • Reagent Preparation: In a reaction vessel, dissolve the starting fluoroformamidine (1.0 eq) in a suitable solvent.

  • Addition of Nucleophile and Base: Add the phenol (B47542) nucleophile (2.0 eq) and triethylamine (B128534) (NEt₃, 2.0 eq) to the solution.

  • Heating: Heat the reaction mixture to 80 °C.

  • Reaction Time: Maintain the temperature and stir the reaction for 24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture and purify using standard laboratory techniques (e.g., extraction, chromatography) to isolate the carbamimidate product.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine in Solvent: - Fluoroformamidine (1.0 eq) - Phenol (2.0 eq) - NEt₃ (2.0 eq) B Heat mixture to 80 °C A->B C Maintain at 80 °C for 24 h B->C D Cool to Room Temperature C->D E Standard Purification (Extraction/Chromatography) D->E F Isolated Carbamimidate (91% Yield) E->F

Caption: Workflow for Carbamimidate Synthesis.

Protocol 3: Synthesis of N-substituted-N,N′-diaryl-formamidine

This protocol details the formylation of an aminobenzoate derivative at elevated temperatures as a key step in the synthesis of N-substituted formamidines.[7]

Methodology:

  • Reagent Preparation: Dissolve ethyl 4-aminobenzoate (B8803810) (1.0 eq) in toluene.

  • Addition of Formic Acid: Add formic acid (1.3 eq) dropwise to the solution.

  • Heating: Heat the reaction mixture to a temperature range of 85-90 °C.

  • Reaction Time: Maintain the temperature and stir the reaction for 2 hours.

  • Isolation: After cooling the reaction to room temperature, the product precipitates.

  • Purification: Filter the solid product and wash it with distilled water to yield the purified 4-formamido ethyl benzoate.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Isolation & Purification A Dissolve Ethyl 4-aminobenzoate (1.0 eq) in Toluene B Add Formic Acid (1.3 eq) dropwise A->B C Heat mixture to 85-90 °C B->C D Maintain temperature for 2 h C->D E Cool to Room Temperature D->E F Filter precipitated solid E->F G Wash with distilled H₂O F->G H Purified Product G->H

Caption: Workflow for Formamidine Derivative Synthesis.

III. Summary of Quantitative Data

The tables below summarize the key quantitative parameters for the protocols described.

Table 1: Reaction Conditions for Thieno[2,3-d]pyrimidin-4(3H)-one Synthesis

ParameterValueReference
Temperature130 °C
Reaction Time30 minutes
This compound HCl2.5 eq
SolventDimethylsulfone (Reagent/Solvent)
Yield95%

Table 2: Reaction Conditions for Carbamimidate Synthesis

ParameterValueReference
Temperature80 °C[6]
Reaction Time24 hours[6]
Phenol Nucleophile2.0 eq[6]
Base (NEt₃)2.0 eq[6]
Yield91%[6]

Table 3: Reaction Conditions for Formamidine Derivative Synthesis

ParameterValueReference
Temperature85-90 °C[7]
Reaction Time2 hours[7]
Formic Acid1.3 eq[7]
SolventToluene[7]
YieldNot specified in abstract[7]

References

Chloroformamidine: A Versatile Scaffold for Enzyme Inhibition and Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Chloroformamidine and its derivatives have emerged as valuable tools in chemical biology and drug discovery. The inherent reactivity of the this compound moiety makes it an excellent precursor for the synthesis of a diverse range of bioactive molecules, including potent enzyme inhibitors and novel probes for investigating protein-protein interactions. This document provides detailed application notes and protocols to guide researchers in utilizing this compound-based compounds for these purposes.

Section 1: this compound in the Development of Enzyme Inhibitors

This compound serves as a key building block for the synthesis of various classes of enzyme inhibitors. One prominent example is the development of haloacetamidine-based irreversible inhibitors targeting Protein Arginine Deiminases (PADs).

Application Note: Haloacetamidine-Based PAD Inhibitors

PADs are a family of enzymes that catalyze the post-translational modification of arginine to citrulline, a process implicated in various inflammatory diseases and cancers. This compound derivatives, such as Cl-amidine, have been developed as potent, irreversible inhibitors of PADs. These inhibitors act by covalently modifying a critical cysteine residue within the active site of the enzyme, leading to its inactivation.[1]

Mechanism of Action: The haloacetamidine warhead of these inhibitors is key to their mechanism. The electron-withdrawing nature of the halogen atom makes the adjacent carbon susceptible to nucleophilic attack by the thiol group of the active site cysteine residue, forming a stable covalent bond.

Quantitative Data: Inhibition of Protein Arginine Deiminases (PADs)

The inhibitory activity of Cl-amidine against various PAD isoforms has been quantified, demonstrating its potential as a pan-PAD inhibitor.

InhibitorTarget IsozymeIC50 (µM)k_inact/K_I (M⁻¹min⁻¹)Reference
Cl-amidinePAD10.837,000[1][2][3][4][5]
PAD36.22,000[1][2][3][4]
PAD45.913,000[1][2][3][4][5]

Note: IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. The k_inact/K_I ratio is a measure of the efficiency of irreversible inhibition.

Signaling Pathway Modulation

Inhibition of PADs by this compound derivatives can impact downstream signaling pathways. For instance, in certain cancer models, PAD inhibitors have been shown to suppress tumor growth and metastasis by preventing the citrullination of key signaling proteins.

PAD_Inhibition_Pathway This compound This compound Derivative (e.g., Cl-amidine) PAD Protein Arginine Deiminase (PAD) This compound->PAD Inhibits Citrulline Protein-Citrulline PAD->Citrulline Catalyzes Arginine Protein-Arginine Arginine->PAD Downstream Downstream Signaling Events (e.g., Inflammation, Gene Regulation) Citrulline->Downstream Modulates

Caption: Inhibition of PAD by a this compound derivative.

Experimental Protocols

Protocol 1: Synthesis of Cl-amidine (A Haloacetamidine-Based PAD Inhibitor)

This protocol is a generalized representation based on synthetic strategies for similar compounds and should be adapted and optimized based on laboratory conditions.

Synthesis_Workflow start Starting Material (e.g., N-α-Benzoyl-L-arginine ethyl ester) step1 Protection of Guanidino Group start->step1 step2 Conversion to This compound Derivative step1->step2 step3 Reaction with Amine step2->step3 step4 Deprotection step3->step4 product Cl-amidine step4->product

Caption: General workflow for the synthesis of Cl-amidine.

Materials:

Procedure:

  • Protection of the Guanidino Group: Dissolve N-α-Benzoyl-L-arginine ethyl ester hydrochloride in a suitable solvent (e.g., a mixture of water and dioxane). Add (Boc)₂O and a base like TEA. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). Extract the product and purify by column chromatography.

  • Formation of the this compound Precursor: The protected arginine derivative is converted to the corresponding this compound. This can be a multi-step process involving activation of a precursor functional group. A common method involves the reaction of a corresponding urea (B33335) or thiourea (B124793) with a chlorinating agent like oxalyl chloride in an anhydrous solvent like DCM. The reaction is typically performed at low temperatures and under an inert atmosphere.

  • Reaction with Amine: The crude this compound derivative is then reacted with a source of ammonia to form the terminal amidine. This step should be carried out in an anhydrous solvent at low temperature.

  • Deprotection: The Boc protecting groups are removed by treatment with an acid, such as TFA in DCM.

  • Purification: The final product, Cl-amidine, is purified by an appropriate method, such as recrystallization or column chromatography.

Protocol 2: In Vitro PAD Inhibition Assay

This protocol allows for the determination of the inhibitory potency (IC50) of a this compound derivative against a specific PAD isozyme.[6]

Inhibition_Assay_Workflow prep Prepare Reagents: - PAD Enzyme - Substrate (e.g., BAEE) - Inhibitor Stock Solution - Assay Buffer incubate Pre-incubate PAD Enzyme with varying concentrations of Inhibitor prep->incubate initiate Initiate Reaction by adding Substrate incubate->initiate measure Measure Product Formation (e.g., citrulline) over time (Colorimetric or Fluorometric) initiate->measure analyze Calculate Initial Velocities and Determine IC50 Value measure->analyze

Caption: Workflow for an in vitro PAD inhibition assay.

Materials:

  • Recombinant human PAD enzyme (e.g., PAD1, PAD3, or PAD4)

  • PAD substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE)

  • This compound-derived inhibitor (e.g., Cl-amidine)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT)

  • Detection reagent for citrulline (e.g., diacetyl monoxime-thiosemicarbazide reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the PAD enzyme and the inhibitor dilutions. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at 37°C to allow for irreversible inhibition to occur.

  • Initiate the reaction by adding the PAD substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and add the colorimetric detection reagent for citrulline.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Section 2: this compound in Protein Interaction Studies

The reactivity of the this compound functional group can be harnessed to develop chemical probes for studying protein-protein interactions (PPIs). These probes can be used in techniques like chemical cross-linking and affinity labeling.

Application Note: this compound-Based Probes for PPIs

This compound derivatives can be designed as bifunctional reagents for chemical cross-linking. One end of the molecule can contain the reactive this compound moiety, while the other end can be equipped with another reactive group (e.g., an NHS ester or a photoreactive group). This allows for the covalent capture of interacting proteins.

Alternatively, this compound can be incorporated into affinity labeling probes. In this approach, a ligand that binds to a specific protein is modified with a this compound-containing reactive group. Upon binding to the target protein, the reactive group can form a covalent bond with a nearby amino acid residue, allowing for the identification of the binding site or interacting partners.

Crosslinking_Logic cluster_0 Interacting Proteins ProteinA Protein A Crosslinker This compound-based Cross-linker ProteinA->Crosslinker ProteinB Protein B ProteinB->Crosslinker CovalentComplex Covalently Linked Protein Complex Crosslinker->CovalentComplex Forms Analysis Analysis (e.g., SDS-PAGE, Mass Spectrometry) CovalentComplex->Analysis Leads to

Caption: Logical workflow of a cross-linking experiment.

Experimental Protocols

Protocol 3: General Protocol for Chemical Cross-Linking using a Hypothetical this compound-NHS Ester Cross-linker

This protocol outlines a general procedure for using a bifunctional cross-linker to study PPIs in a protein complex.[7]

Crosslinking_Workflow sample_prep Prepare Protein Sample (Purified complex or cell lysate) crosslinking Add this compound-NHS Ester Cross-linker and Incubate sample_prep->crosslinking quench Quench the Reaction (e.g., with Tris buffer) crosslinking->quench sds_page Analyze by SDS-PAGE to detect cross-linked species quench->sds_page mass_spec Excise Bands and Analyze by Mass Spectrometry to identify cross-linked peptides sds_page->mass_spec

Caption: Experimental workflow for chemical cross-linking.

Materials:

  • Purified protein complex or cell lysate

  • Hypothetical this compound-NHS Ester Cross-linker (dissolved in a suitable solvent like DMSO)

  • Reaction buffer (e.g., HEPES or PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE reagents and equipment

  • Mass spectrometry facility

Procedure:

  • Incubate the protein sample with the this compound-NHS ester cross-linker at a specific molar ratio. The optimal concentration and incubation time should be determined empirically.

  • The reaction is typically carried out at room temperature or 4°C for 30 minutes to 2 hours.

  • Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris-HCl, to consume any unreacted NHS esters.

  • Analyze the reaction mixture by SDS-PAGE. Cross-linked proteins will appear as higher molecular weight bands.

  • Excise the cross-linked bands from the gel.

  • Perform in-gel digestion of the proteins (e.g., with trypsin).

  • Analyze the resulting peptides by mass spectrometry to identify the cross-linked peptides and, consequently, the interacting proteins and their points of contact.

Protocol 4: General Protocol for Photo-Affinity Labeling

This protocol describes a general workflow for using a photo-reactive probe to identify protein targets.[8][9] A hypothetical this compound-based probe would contain a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry).

PAL_Workflow cell_treatment Incubate Cells with Photo-affinity Probe uv_irradiation Irradiate with UV Light to induce covalent cross-linking cell_treatment->uv_irradiation lysis Lyse Cells and Prepare Proteome uv_irradiation->lysis click_chemistry Attach Reporter Tag (e.g., Biotin) via Click Chemistry lysis->click_chemistry enrichment Enrich Labeled Proteins (e.g., with Streptavidin beads) click_chemistry->enrichment analysis Analyze by Mass Spectrometry to Identify Target Proteins enrichment->analysis

Caption: Workflow for photo-affinity labeling experiment.

Materials:

  • Cell culture

  • Photo-affinity probe with a this compound-derived reactive group, a photoreactive moiety, and a reporter tag

  • UV lamp (e.g., 365 nm)

  • Cell lysis buffer

  • Click chemistry reagents (e.g., biotin-azide, copper catalyst, reducing agent)

  • Streptavidin-coated beads

  • Mass spectrometry facility

Procedure:

  • Treat cultured cells with the photo-affinity probe for a specific duration.

  • Irradiate the cells with UV light to activate the photoreactive group and induce covalent bond formation with interacting proteins.

  • Lyse the cells and harvest the proteome.

  • Perform a click chemistry reaction to attach a biotin (B1667282) tag to the probe's reporter group (e.g., an alkyne).

  • Enrich the biotin-labeled proteins using streptavidin-coated beads.

  • Elute the enriched proteins and digest them into peptides.

  • Analyze the peptides by mass spectrometry to identify the proteins that were covalently labeled by the probe.

Conclusion

This compound represents a versatile and powerful scaffold in the design and synthesis of sophisticated tools for chemical biology and drug discovery. Its application in the development of potent enzyme inhibitors, particularly for the PAD family of enzymes, has been well-established. Furthermore, the inherent reactivity of the this compound moiety holds significant promise for the creation of novel chemical probes to elucidate complex protein-protein interaction networks. The protocols and data presented herein provide a foundational guide for researchers to explore and expand the utility of this compound-based compounds in their respective fields.

References

Applications of Chloroformamidine in Material Science: A Focus on Polymer Synthesis and Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloroformamidine and its derivatives are versatile reagents in organic synthesis, primarily recognized for their role in the preparation of pharmaceuticals and agrochemicals.[1][2] Their unique reactivity allows for the introduction of the amidine functionality, a key structural motif in various bioactive molecules.[2] While its use as a direct monomer in large-scale polymer synthesis is not extensively documented, its application in material science is an emerging field of interest, particularly in the functionalization and modification of materials to enhance their properties for specific industrial applications.[1] This document provides detailed application notes and protocols for the use of this compound hydrochloride in material science, with a focus on surface modification of perovskite solar cells and a proposed protocol for the synthesis of formamidine-containing polymers.

Application Note 1: this compound Hydrochloride as a Molecular Linker for Enhanced Perovskite Solar Cell Efficiency and Stability

One of the most well-documented applications of this compound hydrochloride in material science is its use as an interfacial molecular linker in perovskite solar cells (PSCs).[3][4] In this context, it is not used to synthesize a polymer but to modify the surface of the electron transport layer (ETL), typically tin oxide (SnO₂), to improve the overall performance and stability of the solar cell.

The this compound hydrochloride (CFA) molecule acts as a bridge between the SnO₂ ETL and the perovskite (PVK) layer.[3][4] This modification passivates defects at the interface, improves the energy level alignment between the layers, and facilitates more efficient charge carrier transport.[3]

Quantitative Data Summary

The treatment of the SnO₂ layer with this compound hydrochloride has been shown to significantly improve the performance metrics of perovskite solar cells. The key performance enhancements are summarized in the table below.

ParameterControl Device (without CFA)CFA-Modified DeviceUnit
Power Conversion Efficiency (PCE)Not specified23.47%
Open-Circuit Voltage (VOC)Not specified1.17V
Trap-State Density9.12 x 10153.26 x 1015cm-3

Data sourced from Li et al. (2023).[3]

Experimental Protocol: Modification of SnO₂ ETL with this compound Hydrochloride

This protocol describes the preparation of the this compound hydrochloride solution and its application to the SnO₂ electron transport layer in the fabrication of perovskite solar cells.

Materials:

  • This compound hydrochloride (CFA) (CAS: 29671-92-9)

  • Ethanol (anhydrous)

  • SnO₂ precursor solution

  • Indium tin oxide (ITO) coated glass substrates

  • Perovskite precursor solution

  • Spiro-OMeTAD solution (for hole transport layer)

  • Gold or Carbon electrodes

  • Nitrogen-filled glovebox

Equipment:

  • Spin coater

  • Hot plate

  • UV-Ozone cleaner

  • Solar simulator

  • External quantum efficiency (EQE) measurement system

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with a UV-Ozone cleaner for 15 minutes to remove any residual organic contaminants and improve the wettability.

  • SnO₂ ETL Deposition:

    • Deposit the SnO₂ layer onto the cleaned ITO substrates by spin-coating the SnO₂ precursor solution at 3000 rpm for 30s.

    • Anneal the substrates at 150°C for 30 minutes in ambient air.

  • This compound Hydrochloride (CFA) Solution Preparation:

    • Prepare a 1 mg/mL solution of CFA in ethanol. Ensure the CFA is fully dissolved.

  • CFA Interfacial Modification:

    • Transfer the substrates with the SnO₂ layer into a nitrogen-filled glovebox.

    • Spin-coat the CFA solution onto the SnO₂ layer at 4000 rpm for 30s.

    • Anneal the substrates at 100°C for 10 minutes inside the glovebox.

  • Perovskite Layer Deposition:

    • Deposit the perovskite precursor solution onto the CFA-modified SnO₂ layer via a one-step spin-coating method.

    • Anneal the perovskite film at 100°C for 60 minutes.

  • Hole Transport Layer (HTL) and Electrode Deposition:

    • Deposit the spiro-OMeTAD solution onto the perovskite layer by spin-coating.

    • Finally, deposit the gold or carbon counter electrode via thermal evaporation.

Experimental Workflow

G cluster_0 Substrate Preparation cluster_1 ETL Deposition cluster_2 Surface Modification cluster_3 Device Completion ITO_Substrate ITO Substrate Cleaning Ultrasonic Cleaning & UV-Ozone ITO_Substrate->Cleaning SnO2_Deposition Spin-coat SnO2 Cleaning->SnO2_Deposition SnO2_Annealing Anneal at 150°C SnO2_Deposition->SnO2_Annealing CFA_Treatment Spin-coat CFA Solution SnO2_Annealing->CFA_Treatment CFA_Annealing Anneal at 100°C CFA_Treatment->CFA_Annealing Perovskite_Deposition Deposit Perovskite Layer CFA_Annealing->Perovskite_Deposition HTL_Deposition Deposit Hole Transport Layer Perovskite_Deposition->HTL_Deposition Electrode_Deposition Deposit Electrode HTL_Deposition->Electrode_Deposition Final_Device Final_Device Electrode_Deposition->Final_Device Final Perovskite Solar Cell

Caption: Workflow for fabricating a perovskite solar cell with a CFA-modified ETL.

Application Note 2: Proposed Synthesis of Formamidine-Containing Polymers

While direct polymerization of this compound is not a common method, it is theoretically plausible to use its derivatives in step-growth polymerization reactions to create novel polymers. Aromatic polymers containing formamidine (B1211174) groups in their backbone have been synthesized using other reagents, suggesting that the formamidine linkage is a viable component of a polymer chain.[5]

This proposed protocol outlines a method for the synthesis of a linear polymer containing formamidine groups by reacting a this compound derivative with a diamine. This would be a type of condensation polymerization, where a small molecule (in this case, HCl) is eliminated.

Proposed Reaction Scheme

A bis(this compound) monomer could be reacted with a diamine monomer in a step-growth polymerization to yield a poly(formamidine).

Experimental Protocol: Synthesis of a Poly(formamidine)

Disclaimer: This is a proposed protocol based on established principles of polymer chemistry and has not been experimentally validated from the search results.

Materials:

  • A suitable bis(this compound) monomer (e.g., derived from a dicarboxylic acid)

  • An aliphatic or aromatic diamine (e.g., 1,6-hexanediamine (B7767898) or p-phenylenediamine)

  • Anhydrous, aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))

  • A non-nucleophilic base (e.g., proton sponge or a hindered tertiary amine) to act as an HCl scavenger

  • Methanol (B129727) (for precipitation)

  • Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Heating mantle with temperature control

  • Dropping funnel

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Reactor Setup:

    • Assemble the three-neck flask with the mechanical stirrer, condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.

    • Place the setup under a nitrogen atmosphere.

  • Monomer Dissolution:

    • In the reaction flask, dissolve the diamine monomer and the non-nucleophilic base in the anhydrous solvent.

    • In the dropping funnel, dissolve the bis(this compound) monomer in the same anhydrous solvent.

  • Polymerization Reaction:

    • While stirring the solution in the flask, slowly add the bis(this compound) solution from the dropping funnel over a period of 1-2 hours at room temperature.

    • After the addition is complete, slowly heat the reaction mixture to 50-80°C and maintain this temperature for 12-24 hours to ensure a high degree of polymerization. The optimal temperature will depend on the specific monomers used.

  • Polymer Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the viscous polymer solution into a large beaker of methanol with vigorous stirring to precipitate the polymer.

    • Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomers and salts.

  • Drying and Characterization:

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.

    • Characterize the resulting polymer using techniques such as NMR, FTIR, GPC (for molecular weight), and TGA/DSC (for thermal properties).

Logical Relationship Diagram

G cluster_0 Polymerization cluster_1 Work-up Monomer_A Diamine Monomer (H2N-R-NH2) Reaction Step-Growth Polymerization (Room Temp to 80°C) Monomer_A->Reaction Monomer_B Bis(this compound) Monomer (Cl(NH)C-R'-C(NH)Cl) Monomer_B->Reaction Solvent Anhydrous Solvent Solvent->Reaction Base HCl Scavenger Base->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Poly(formamidine)

Caption: Proposed workflow for the synthesis of a poly(formamidine) via step-growth polymerization.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Chloroformamidine-Based Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chloroformamidine-based reactions, a cornerstone in the synthesis of guanidines and various nitrogen-containing heterocycles.[1] This guide is designed to help you diagnose and resolve issues leading to low product yields, ensuring the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and what are its primary applications in organic synthesis?

This compound hydrochloride is a highly reactive and versatile reagent used as a key intermediate in organic synthesis. Its primary application lies in the preparation of substituted guanidines through reaction with primary and secondary amines. It also serves as a crucial building block for the synthesis of various nitrogen-containing heterocycles, such as 1,3,5-triazines.

Q2: How should I properly handle and store this compound hydrochloride to ensure its stability and reactivity?

This compound hydrochloride is sensitive to moisture and can decompose over time. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible substances and sources of ignition. For long-term storage, refrigeration at 2-8°C is recommended. When handling, it is crucial to work in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection), and avoid inhalation of dust or fumes.

Q3: My reaction with an electron-deficient amine is giving a very low yield. Why is this happening and what can I do?

Amines with electron-withdrawing groups are less nucleophilic, which can significantly slow down the desired reaction with the electrophilic this compound. In some cases, prolonged reaction times at elevated temperatures may be required. However, this can also lead to the formation of side products. It has been noted that reactions with anilines containing electron-withdrawing substituents may fail to produce the desired products even after extended reflux in the presence of a base.[2] To improve yields, consider using a stronger, non-nucleophilic base, optimizing the solvent to enhance the amine's nucleophilicity, or employing a significant excess of the this compound reagent.

Q4: I am observing multiple spots on my TLC plate that are not my desired product. What are the likely side reactions?

Common side reactions in this compound-based syntheses include the formation of ureas (if moisture is present), over-alkylation or arylation of the product, and the formation of complex mixtures from side reactions of the this compound itself, especially under harsh conditions. For instance, in reactions with sterically hindered or electron-poor anilines, unexpected products like dithiatriazine tetraoxides have been observed.[2]

Troubleshooting Guide for Low Yields

Low yields in this compound-based reactions can often be traced back to a few key experimental parameters. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution
Poor Quality or Decomposed this compound Hydrochloride Use a fresh bottle of the reagent or verify the purity of the existing stock. Ensure it has been stored under anhydrous conditions.
Insufficiently Nucleophilic Amine For electron-deficient amines, consider increasing the reaction temperature and/or time. The use of a stronger, non-nucleophilic base may be necessary to deprotonate the amine and increase its reactivity.
Incorrect Stoichiometry Carefully re-evaluate the molar equivalents of your reactants. A modest excess of the amine (1.1-1.2 equivalents) is often beneficial. For particularly unreactive amines, a larger excess of this compound may be required.
Inappropriate Solvent The choice of solvent is critical. Aprotic solvents such as acetonitrile, THF, or DMF are commonly used. Ensure the solvent is anhydrous, as moisture can lead to the hydrolysis of this compound.
Suboptimal Reaction Temperature Most guanylation reactions with this compound proceed well at room temperature to moderate heat (40-80°C). If the reaction is sluggish, a controlled increase in temperature may be necessary. Monitor the reaction closely by TLC or LC-MS to avoid product decomposition at higher temperatures.
Problem 2: Formation of Multiple Byproducts
Potential Cause Recommended Solution
Presence of Moisture Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon). Moisture can lead to the formation of urea (B33335) byproducts.
Incorrect Base The choice of base is crucial. A non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) is generally preferred to avoid competition with the primary amine nucleophile. The base is typically used in stoichiometric amounts to neutralize the HCl generated during the reaction.
Over-reaction or Side Reactions of the Product Monitor the reaction progress closely. Once the starting material is consumed, work up the reaction promptly to prevent further reactions of the desired product. In some cases, the initially formed guanidine (B92328) can react further.
Reaction with Solvent In some cases, the solvent can participate in the reaction. For example, when using DMF, formylation of the amine can be a competing side reaction, especially at higher temperatures.

Experimental Protocols

General Protocol for the Synthesis of N,N'-Disubstituted Guanidines

This protocol outlines a general procedure for the reaction of this compound hydrochloride with a primary amine to yield a symmetrically disubstituted guanidine.

Materials:

  • This compound hydrochloride

  • Primary amine (e.g., aniline)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Acetonitrile or THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound hydrochloride (1.0 eq.).

  • Add the anhydrous solvent to the flask.

  • In a separate flask, dissolve the primary amine (2.2 eq.) and triethylamine (2.2 eq.) in the anhydrous solvent.

  • Slowly add the amine/TEA solution to the stirred suspension of this compound hydrochloride at room temperature.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure, followed by purification of the residue by column chromatography or recrystallization.

Data Presentation

Parameter General Range/Condition Effect on Yield Troubleshooting Notes
Temperature Room Temperature to 80°CIncreased temperature can improve rates for unreactive amines but may also lead to byproduct formation.Start at room temperature and gradually increase heat while monitoring for side products.
Amine Stoichiometry (eq.) 2.0 - 2.5A slight excess of the amine is generally beneficial to ensure complete consumption of the this compound.For expensive amines, use a slight excess of this compound instead.
Base Stoichiometry (eq.) 2.0 - 2.5Must be sufficient to neutralize the HCl generated.Use of a non-nucleophilic base is critical to avoid competing reactions.
Solvent Acetonitrile, THF, DMFSolvent choice can influence solubility and reaction rates.Ensure the solvent is anhydrous. For sluggish reactions, a more polar aprotic solvent like DMF may be beneficial.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical processes and troubleshooting logic, the following diagrams have been generated.

G cluster_0 Reaction Mechanism: Guanylation Amine Primary Amine (R-NH2) This compound This compound (H2N=C(Cl)NH2+) Amine->this compound Nucleophilic Attack Guanidinium (B1211019) N,N'-Disubstituted Guanidinium Salt Amine->Guanidinium Addition Intermediate N-Amidinyliminium Intermediate This compound->Intermediate Elimination of HCl Intermediate->Amine Second Nucleophilic Attack Guanidine N,N'-Disubstituted Guanidine Guanidinium->Guanidine Deprotonation

Figure 1. Simplified reaction pathway for the synthesis of N,N'-disubstituted guanidines from a primary amine and this compound. This diagram illustrates the key steps of nucleophilic attack and subsequent formation of the guanidinium salt.

G Start Low Yield Observed CheckReagents Check Reagent Quality (this compound, Amine, Solvent) Start->CheckReagents CheckConditions Verify Reaction Conditions (Temperature, Time, Stoichiometry) Start->CheckConditions CheckReagents->Start Reagents Impure/Degraded Optimize Systematically Optimize Conditions CheckReagents->Optimize Reagents OK CheckBase Evaluate Base (Type and Amount) CheckConditions->CheckBase Conditions Correct CheckConditions->Optimize Conditions Incorrect AnalyzeByproducts Analyze Byproduct Formation (TLC, LC-MS) CheckBase->AnalyzeByproducts Base Appropriate CheckBase->Optimize Base Inappropriate AnalyzeByproducts->Optimize Identify Byproducts G cluster_workflow Experimental Workflow Reagents 1. Prepare Anhydrous Reagents and Solvents Setup 2. Set up Reaction Under Inert Atmosphere Reagents->Setup Addition 3. Slow Addition of Amine/Base Solution Setup->Addition Monitoring 4. Monitor Reaction (TLC/LC-MS) Addition->Monitoring Workup 5. Reaction Work-up Monitoring->Workup Reaction Complete Purification 6. Purification (Chromatography/Recrystallization) Workup->Purification

References

Technical Support Center: Chloroformamidine Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for common issues encountered during the synthesis of chloroformamidines.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no product formation or very low conversion of starting materials. What are the potential causes?

A: This is a common issue that can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Inactive Reagents or Catalysts:

    • Moisture: Chloroformamidine synthesis is often sensitive to moisture, which can quench reagents or deactivate catalysts. Ensure all glassware is oven-dried and solvents are anhydrous[1].

    • Reagent Quality: The purity of your starting materials (amine, chloroform (B151607) source, base) is crucial. Impurities can inhibit the reaction[1]. Consider purifying starting materials if their quality is questionable.

    • Base Selection: The choice of base can be critical. Some reactions may require a specific type or strength of base to proceed efficiently[2].

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction may require heating to overcome the activation energy, or conversely, cooling to prevent side reactions[1]. The optimal temperature should be determined experimentally.

    • Reaction Time: The reaction may not have been allowed to run for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[3][4].

  • Incorrect Stoichiometry:

    • Carefully re-measure and recalculate the molar equivalents of all reagents. An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products[5].

Q2: The reaction is messy, with multiple spots on the TLC, and the yield of the desired product is low. What should I do?

A: The formation of multiple products indicates competing side reactions or decomposition of the starting materials or product.

  • Side Reactions:

    • Order of Addition: The order in which reagents are added can sometimes influence the reaction pathway.

    • Concentration: Running the reaction at a more dilute or concentrated level might suppress side product formation.

    • Base Choice: The basicity of the catalyst can direct the reaction towards different products[6]. Experimenting with different bases (e.g., organic vs. inorganic) may improve selectivity.

  • Product or Reagent Decomposition:

    • Temperature Control: Excessive heat can lead to the decomposition of thermally sensitive compounds. Consider running the reaction at a lower temperature[5].

    • Atmosphere: Some reactions are sensitive to air (oxygen) or light. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition[1][3].

    • Work-up Conditions: Your product may be unstable to the acidic or basic conditions used during the work-up[7]. Test the stability of your product by exposing a small sample to the work-up conditions and analyzing it by TLC[7].

Q3: I managed to get a good crude yield, but I'm losing most of my product during purification. What are some common purification pitfalls?

A: Product loss during purification is a frequent cause of low isolated yields[5].

  • Silica (B1680970) Gel Chromatography Issues:

    • Decomposition on Silica: Some compounds, particularly amines, can decompose on acidic silica gel[8]. You can neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in your eluent.

    • Product Adhesion: Your product might be too polar and sticking irreversibly to the silica gel. Try using a more polar eluent system or a different stationary phase like alumina[1][8].

    • Volatility: The product may be volatile and lost during solvent removal under reduced pressure[7]. Check the solvent in the rotovap trap[7].

  • Aqueous Work-up Losses:

    • Product Solubility: Your product might have some solubility in the aqueous layer. Back-extract the aqueous layers with your organic solvent to recover any dissolved product[3][7].

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a failed this compound reaction.

G cluster_0 Troubleshooting a Failed this compound Reaction cluster_1 Problem Diagnosis cluster_2 Solutions start Reaction Failed (Low/No Product) check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions monitor_reaction Monitor Reaction by TLC/LC-MS start->monitor_reaction reagent_issue Reagent Issue Identified? check_reagents->reagent_issue condition_issue Condition Issue Identified? check_conditions->condition_issue side_products Multiple Side Products? monitor_reaction->side_products reagent_issue->condition_issue No purify_reagents Purify/Replace Reagents reagent_issue->purify_reagents Yes condition_issue->side_products No optimize_conditions Systematically Optimize Conditions (See Table 1) condition_issue->optimize_conditions Yes modify_protocol Modify Protocol (Base, Solvent, Order of Addition) side_products->modify_protocol Yes end_success Problem Solved purify_reagents->end_success optimize_conditions->end_success modify_protocol->end_success

Caption: A logical workflow for troubleshooting low yields.

Data for Reaction Optimization

When a reaction fails, a systematic approach to optimizing the conditions is necessary. The following tables provide a template for this process.

Table 1: Screening of Reaction Parameters

EntryVariable ChangedConditionObserved Result (e.g., % Conversion by TLC/LC-MS)
1BaselineOriginal Conditions
2TemperatureT + 20°C
3TemperatureT - 20°C
4SolventAlternative Solvent 1
5SolventAlternative Solvent 2
6BaseAlternative Base 1
7BaseAlternative Base 2
8Concentration2x Concentration
9Concentration0.5x Concentration

Table 2: Example Base Screening for this compound Synthesis

EntryBaseEquivalentsTemperature (°C)Time (h)Yield (%)
1NaOH3.0251245
2K₂CO₃3.02512<5
3DBU2.02512Inactive[2]
4Et₃N3.0251220
5NaOH3.050665

Data in Table 2 is illustrative and based on general principles of reaction optimization.

Experimental Protocols

Protocol 1: Small-Scale Trial Reaction for Troubleshooting

This protocol is designed to quickly test different reaction conditions on a small scale before committing to a larger scale synthesis.

  • Preparation: In a series of clean, dry vials, add the limiting reagent (e.g., the starting amine) and a small stir bar.

  • Reagent Addition: To each vial, add the solvent and other reagents according to the parameters you are testing (e.g., different bases, different temperatures).

  • Initiation: Add the final reagent (e.g., chloroform source) to start the reaction in all vials simultaneously.

  • Monitoring: After a set amount of time, take a small aliquot from each vial, quench it, and spot it on a TLC plate.

  • Analysis: Develop the TLC plate and visualize the spots to compare the consumption of starting material and the formation of the product under each condition.

Protocol 2: General Procedure for Monitoring Reaction by TLC

  • Sample Preparation: Using a capillary tube, take a small amount of the reaction mixture. Dilute this aliquot in a small amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Spotting: On a TLC plate, spot the diluted reaction mixture alongside spots of your starting materials for comparison.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate eluent system.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp and/or by staining.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

Experimental Workflow Diagram

The diagram below illustrates a general workflow for setting up and monitoring a trial reaction for optimization.

G cluster_0 Experimental Workflow for Reaction Optimization prep Prepare Dry Glassware & Anhydrous Solvents add_reagents Add Starting Amine & Solvent to Vials prep->add_reagents vary_conditions Add Variable Reagent (e.g., Different Base to each Vial) add_reagents->vary_conditions initiate Initiate Reaction (Add Chloroform Source) vary_conditions->initiate monitor Monitor by TLC at Regular Intervals initiate->monitor analyze Analyze TLC Results & Identify Optimal Conditions monitor->analyze scale_up Scale-up Reaction with Optimal Conditions analyze->scale_up

Caption: A generalized experimental workflow for synthesis.

References

Optimizing reaction conditions for Chloroformamidine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for the synthesis of chloroformamidines.

Frequently Asked Questions (FAQs)

Q1: What are chloroformamidines and what are their primary applications? A1: Chloroformamidine hydrochloride is a versatile chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its structure allows for the introduction of amine functionalities, making it a valuable reagent in the creation of more complex organic compounds, including those targeting infectious diseases and enzyme inhibition.[1]

Q2: What are the common synthetic routes for preparing chloroformamidines? A2: Common methods include the reaction of formanilides with anilines in the presence of phosphorus pentachloride, and the treatment of lime nitrogen with hydrochloric acid.[4][5] Another established, albeit multi-step, pathway involves converting anilines to formanilides, then to carbonimidoyl dichlorides, followed by the addition of an amine nucleophile to yield the this compound.[6]

Q3: What are the most critical parameters to control during synthesis? A3: The most critical parameters are temperature, reagent purity, moisture control, and the concentration of acids or other reagents.[4][6] For instance, certain steps require cooling to 0°C, while others may need reflux temperatures.[5][6] Anhydrous (dry) conditions are often mandatory to prevent hydrolysis and side reactions.[6]

Q4: Are there any significant safety concerns with this compound synthesis? A4: Yes. The synthesis can involve harsh and corrosive reagents like phosphorus pentachloride, sulfuryl chloride, and thionyl chloride.[5][6] These reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of chloroformamidines.

Problem: Low or No Product Yield

Possible Cause Recommended Solution
Degraded or Impure Reagents Use freshly prepared or purified reagents. Some intermediates, like certain amidoxime (B1450833) isomers, can degrade or isomerize over time, leading to lower yields.[6] Ensure starting materials are anhydrous if the reaction is moisture-sensitive.
Incorrect Reaction Temperature Strictly control the temperature at each step. For the phosphorus pentachloride method, the initial reaction is typically cooled to 0°C before adding the aniline (B41778) derivative, followed by a reflux period.[5] Adhere to the specific temperature profiles outlined in the protocol.
Sub-optimal Reagent Stoichiometry Carefully check the molar ratios of your reactants. A slight excess of one reagent may be required to drive the reaction to completion. Perform small-scale trial reactions to determine the optimal stoichiometry.
Presence of Moisture Ensure all glassware is oven-dried and the reaction is performed under an inert, anhydrous atmosphere (e.g., nitrogen or argon).[7] Use anhydrous solvents. Chloroformamidines can be sensitive to hydrolysis.

Problem: Incomplete Reaction

Possible Cause Recommended Solution
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). Some steps, such as halogen exchange, may require several hours to reach completion.[6] Do not quench the reaction prematurely.
Poor Mixing Ensure efficient stirring throughout the reaction, especially for heterogeneous mixtures (e.g., reactions involving slurries or solids like lime nitrogen). Inadequate mixing can lead to localized concentration gradients and incomplete conversion.
Catalyst Inactivation (if applicable) If using a catalyst, ensure it is not poisoned by impurities in the starting materials or solvent. Use high-purity, catalyst-grade reagents and solvents.

Problem: Product Decomposition or Instability

Possible Cause Recommended Solution
Unstable Product Form The stability of the final product can depend on its salt form. For example, bromo-formamidine nitrate (B79036) is known to be unstable, whereas this compound hydrochloride is a stable, well-crystallized substance.[4] Isolate the product as its most stable salt.
Harsh Work-up Conditions During product isolation, avoid excessively high temperatures or extreme pH conditions that could lead to decomposition. This compound hydrochloride can be isolated by evaporation under reduced pressure to avoid thermal degradation.[4]
Improper Storage Store the final product under appropriate conditions. This compound hydrochloride should be stored in a dry state at 2-8°C.[1]

Optimization of Reaction Conditions

The following table summarizes key parameters and their typical ranges for optimizing this compound synthesis.

ParameterTypical Range/ConditionRemarks
Temperature 0°C to RefluxHighly dependent on the specific synthetic step. Initial additions may require cooling, while reaction completion may require heating.[5][6]
Solvent Chloroform (B151607), Dichloromethane, AcetonitrileThe choice of solvent is critical. Anhydrous, non-protic solvents are commonly used.[5][6][7]
Atmosphere Inert (Nitrogen or Argon)Essential for moisture-sensitive reactions to prevent hydrolysis of reagents and intermediates.[7]
Acid Concentration VariesFor methods using lime nitrogen, the concentration and amount of hydrochloric acid influence the reaction outcome.[4]
Reagent Addition Slow, DropwiseSlow addition of reagents, particularly to cooled solutions, helps control exothermic reactions and minimize side-product formation.[5]

Experimental Protocols

Protocol 1: Synthesis of N,N'-Diarylformamidines via Phosphorus Pentachloride This method is adapted from the procedure described by Mandel and Hill.[5]

  • Preparation: Dissolve phosphorus pentachloride (1.1 eq) in anhydrous chloroform in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Addition of Formanilide (B94145): Slowly add a solution of the substituted formanilide (1.0 eq) in chloroform to the cooled phosphorus pentachloride solution with continuous stirring.

  • Addition of Aniline: After the formanilide addition is complete, introduce the substituted aniline (1.0 eq) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for a specified time (typically 2-4 hours), monitoring by TLC.

  • Isolation: Cool the reaction mixture. The resulting formamidine (B1211174) hydrochloride may precipitate and can be isolated by filtration. The product can be further purified by conversion to the free base and subsequent recrystallization.

Protocol 2: Synthesis of this compound Hydrochloride from Lime Nitrogen This method is based on the process described in U.S. Patent 2,727,922.[4]

  • Preparation: Place hydrochloric acid of the desired concentration into a reaction vessel equipped with a robust stirrer.

  • Addition of Lime Nitrogen: While stirring vigorously, slowly add comminuted or granular lime nitrogen to the acid. The rate of addition should be controlled to manage the reaction temperature.

  • Reaction: Continue stirring until the reaction is complete.

  • Work-up: Separate the solid carbonaceous matter by filtration. The filtrate contains the this compound hydrochloride solution.

  • Isolation: The product can be precipitated from the solution by cooling. Isolate the crystals by filtration and wash with a small amount of cold, dilute hydrochloric acid, followed by acetone (B3395972) to facilitate drying.

Visualized Workflows and Logic

The following diagrams illustrate a typical synthesis workflow and a troubleshooting decision-making process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_final Final Product Start Starting Materials (e.g., Formanilide, Aniline) Addition 1. Cooled Reagent Addition (0°C) Start->Addition Reagents Reagents & Solvent (e.g., PCl5, Chloroform) Reagents->Addition Reflux 2. Reflux Reaction (Monitor by TLC) Addition->Reflux Quench 3. Quench & Cool Reflux->Quench Filter 4. Filtration Quench->Filter Purify 5. Recrystallization/ Column Chromatography Filter->Purify Product Pure this compound Product Purify->Product

Caption: A generalized experimental workflow for this compound synthesis.

G start Start Troubleshooting p1 Problem: Low Yield start->p1 p2 Problem: Impure Product start->p2 d1 Reagents Fresh & Anhydrous? p1->d1 d4 Side Reactions Observed (TLC)? p2->d4 d2 Temperature Controlled? d1->d2 Yes s1 Action: Use Fresh/Dry Reagents d1->s1 No d3 Reaction Time Sufficient? d2->d3 Yes s2 Action: Calibrate Thermostat, Ensure Proper Cooling/Heating d2->s2 No s3 Action: Increase Reaction Time, Monitor to Completion d3->s3 No s6 OK d3->s6 Yes d5 Purification Method Effective? d4->d5 No s4 Action: Optimize Temp & Reagent Addition Rate d4->s4 Yes s5 Action: Change Recrystallization Solvent or Try Chromatography d5->s5 No d5->s6 Yes

Caption: A logical troubleshooting flow for common synthesis issues.

References

Identifying and isolating unexpected products in Chloroformamidine reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chloroformamidine in their synthetic protocols. The focus is on the identification and isolation of unexpected products that may arise during these reactions.

Troubleshooting Guide: Unexpected Product Formation

The formation of unexpected products in this compound reactions is often influenced by reaction conditions such as temperature, solvent, stoichiometry, and the nature of the reactants. This guide provides a systematic approach to identifying and mitigating the formation of common impurities.

Table 1: Troubleshooting Common Unexpected Products in this compound Reactions

Observed Issue Potential Unexpected Product Plausible Cause Suggested Corrective Actions
A product with a mass corresponding to the addition of a carbonyl group to the amine.Urea (B33335) Derivative - Reaction with adventitious carbon dioxide. - Hydrolysis of a carbodiimide (B86325) intermediate. - Reaction of the amine with an isocyanate formed in situ.- Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). - Use anhydrous solvents and reagents. - Lower the reaction temperature.
A product with a mass corresponding to the condensation of two amine molecules with the loss of H₂S (if thiourea (B124793) was an intermediate) or H₂O.Carbodiimide Derivative - Dehydration of a urea byproduct. - Elimination from a chloroformamidinium intermediate.- Strictly anhydrous conditions. - Avoid high temperatures. - Use a less hindered base if sterics are a factor.
A product with a mass corresponding to the amine and a cyano group.Cyanamide (B42294) Derivative - Decomposition of the this compound reactant or a related intermediate.- Maintain a lower reaction temperature. - Use a milder base. - Reduce reaction time.
A product with a mass corresponding to the trimerization of the this compound-derived backbone.1,3,5-Triazine Derivative - High reaction temperatures. - Presence of specific catalysts or reagents that promote cyclotrimerization.- Control the reaction temperature carefully. - Screen for alternative solvents and bases.

Frequently Asked Questions (FAQs)

Q1: My reaction with a primary amine and this compound hydrochloride yielded a significant amount of a urea derivative. What is the likely mechanism?

A1: The formation of a urea derivative is a common side reaction. Several pathways can lead to this unexpected product. One plausible mechanism involves the in-situ formation of an isocyanate intermediate, which then reacts with your primary amine. This is more likely to occur under thermal stress or in the presence of certain bases. Another possibility is the reaction of the amine with carbon dioxide from the air, especially if the amine is highly nucleophilic and the reaction is not performed under an inert atmosphere.

Urea_Formation_Mechanism This compound This compound Hydrochloride Intermediate Reactive Intermediate (e.g., Isocyanate Precursor) This compound->Intermediate Heat / Base Isocyanate Isocyanate (R-N=C=O) Intermediate->Isocyanate Rearrangement Urea Urea Derivative Isocyanate->Urea PrimaryAmine Primary Amine (R'-NH2) PrimaryAmine->Urea CO2_Reaction Carbamic Acid Intermediate PrimaryAmine->CO2_Reaction CO2 CO2 (from air) CO2->CO2_Reaction CO2_Reaction->Urea Reaction with another amine

Q2: I am observing a byproduct with a mass that suggests a carbodiimide structure. How can I confirm this and prevent its formation?

A2: Carbodiimides (R-N=C=N-R') can form under dehydrating conditions. If a urea derivative is formed as an initial byproduct, subsequent elimination of water, especially at elevated temperatures, can lead to the corresponding carbodiimide. To confirm its presence, you can use spectroscopic methods such as FT-IR, which will show a characteristic strong absorption band for the N=C=N stretch, typically in the range of 2100-2150 cm⁻¹.

To prevent its formation, strict control of anhydrous conditions is crucial. Using freshly dried solvents and reagents and running the reaction under a rigorously inert atmosphere can help. If possible, lowering the reaction temperature may also disfavor the dehydration step.

Carbodiimide_Formation_Workflow cluster_reaction Reaction Mixture cluster_analysis Analysis & Confirmation cluster_prevention Preventative Measures This compound This compound Amine Amine Urea Urea Byproduct Carbodiimide Carbodiimide Anhydrous Strict Anhydrous Conditions Inert Inert Atmosphere LowTemp Lower Reaction Temperature FTIR FT-IR Spectroscopy (2100-2150 cm⁻¹ band) NMR NMR Spectroscopy MS Mass Spectrometry

Q3: My reaction is messy, and I suspect thermal decomposition of the this compound hydrochloride. What are the likely decomposition products?

A3: this compound hydrochloride can be thermally unstable. Upon heating, it may decompose to generate cyanamide and hydrogen chloride. The cyanamide can then participate in subsequent reactions, leading to a complex mixture of products. If other nucleophiles are present, they can react with the cyanamide. In some cases, cyanamide can trimerize to form melamine (B1676169) (a 1,3,5-triazine).

Decomposition_Pathway This compound This compound Hydrochloride Decomposition Thermal Decomposition This compound->Decomposition Cyanamide Cyanamide Decomposition->Cyanamide HCl Hydrogen Chloride Decomposition->HCl Trimerization Trimerization Cyanamide->Trimerization SideReactions Further Side Reactions Cyanamide->SideReactions Melamine Melamine (1,3,5-Triazine) Trimerization->Melamine

Experimental Protocols

Protocol 1: General Procedure for Monitoring this compound Reactions by HPLC

This protocol provides a general method for monitoring the progress of a reaction involving this compound hydrochloride and an amine to form the desired guanidine (B92328) product, and to detect the formation of potential impurities.

Table 2: HPLC Method Parameters

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile (B52724)
Gradient 5% to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot with a 1:1 mixture of water and acetonitrile (e.g., in 1 mL).

  • Vortex the sample and filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow Start Reaction Mixture Aliquot Take Aliquot Start->Aliquot Quench Quench with H2O/ACN Aliquot->Quench Filter Filter (0.45 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Analyze Analyze Chromatogram Inject->Analyze

Protocol 2: Isolation of a Urea Byproduct by Column Chromatography

This protocol outlines a general procedure for the isolation of a less polar urea byproduct from a more polar guanidinium (B1211019) salt product.

Table 3: Column Chromatography Parameters

Parameter Condition
Stationary Phase Silica (B1680970) gel (230-400 mesh)
Mobile Phase Gradient elution starting from 100% Dichloromethane (DCM) to a mixture of DCM and Methanol (e.g., 95:5). The polarity should be increased gradually.
Sample Loading Dry loading is recommended for better separation. Adsorb the crude reaction mixture onto a small amount of silica gel and load it onto the column.
Fraction Collection Collect fractions and monitor by TLC (using a similar solvent system) or HPLC.

Procedure:

  • Concentrate the crude reaction mixture under reduced pressure.

  • Prepare a silica gel column in the initial, less polar eluent.

  • Load the sample onto the column.

  • Elute the column with the gradient solvent system. The less polar urea byproduct should elute before the more polar guanidinium salt.

  • Combine the fractions containing the pure byproduct and concentrate to yield the isolated compound.

Isolation_Workflow Crude Crude Reaction Mixture Concentrate Concentrate Crude->Concentrate DryLoad Dry Load onto Silica Gel Concentrate->DryLoad Column Silica Gel Column DryLoad->Column Elute Elute with DCM/MeOH Gradient Column->Elute Monitor Monitor Fractions by TLC/HPLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Isolate Isolate Urea Byproduct Combine->Isolate

Technical Support Center: Managing Emulsions in Chloroformamidine Reaction Work-ups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsions during the work-up of chloroformamidine reactions.

Troubleshooting Guide

Emulsions are a common challenge during the liquid-liquid extraction phase of a reaction work-up, appearing as a cloudy or milky layer between the aqueous and organic phases that fails to separate. In this compound reactions, which often involve basic compounds and chlorinated solvents, the risk of emulsion formation is particularly high. This guide provides a systematic approach to preventing and breaking these stubborn emulsions.

Immediate Steps for a Formed Emulsion

If an emulsion has already formed in your separatory funnel, attempt the following simple physical methods first:

  • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-30 minutes.[1] Sometimes, the layers will separate on their own. Gentle swirling or stirring the emulsion with a glass rod can also help to coalesce the dispersed droplets.[2][3]

  • Temperature Change: Gentle heating of the separatory funnel with a heat gun or in a warm water bath can decrease the viscosity of the emulsion and promote phase separation.[2] Conversely, cooling the mixture in an ice bath can also sometimes be effective.[2]

If these initial steps do not resolve the emulsion, proceed to the chemical and more rigorous physical interventions outlined below.

Chemical Interventions

Chemical methods alter the properties of the liquid phases to destabilize the emulsion.

  • Salting Out: This is one of the most common and effective methods.[2][4] Adding a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride increases the ionic strength of the aqueous layer.[2][3] This reduces the solubility of organic components in the aqueous phase and helps to force the separation of the layers.

  • pH Adjustment: this compound reactions and their resulting products, such as guanidines, are basic. Emulsions in these work-ups are often stabilized by the basic nature of the mixture, especially when using chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform.[5] Careful addition of a dilute acid (e.g., 1M HCl) to neutralize the aqueous layer can break the emulsion.[2] However, be cautious as this will protonate your basic product, making it more water-soluble. Conversely, if the emulsion is stabilized by acidic impurities, adding a dilute base might be effective.[2]

Advanced Physical Methods

For persistent emulsions, the following physical methods are recommended:

  • Filtration through Celite®: Emulsions can be caused by finely divided solids at the interface of the two layers.[5] Filtering the entire emulsified mixture through a pad of Celite® (diatomaceous earth) can physically break up the emulsion by trapping these fine particulates.[1][4][5]

  • Centrifugation: This is a very effective, often definitive, method for breaking emulsions.[1][6] Spinning the emulsion in a centrifuge forces the separation of the layers due to density differences.[7][8]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and disrupt the emulsion.[2][9] For instance, if you are using dichloromethane, adding a small amount of a less polar solvent like hexanes or a more polar one like ethyl acetate (B1210297) might be effective.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form?

A1: An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic droplets.[2][10] Emulsions are often stabilized by surfactants or finely divided solids that reduce the interfacial tension between the two liquids.[9] In the context of this compound reactions, the basic nature of the compounds can contribute to emulsion formation, particularly when using chlorinated solvents.[5]

Q2: How can I prevent emulsions from forming in the first place?

A2: Prevention is often the best strategy.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[9]

  • Solvent Choice: If possible, consider using a non-chlorinated solvent for extraction, as they are often less prone to forming emulsions with basic solutions.

  • Pre-emptive Salting Out: Add brine to the aqueous layer before the extraction to increase its ionic strength from the outset.

  • Solvent Evaporation: If your product is not volatile, you can evaporate the reaction solvent after the reaction is complete and then redissolve the residue in your desired extraction solvent before adding the aqueous phase.[4][5]

Q3: Will adding salt to my work-up affect my final product?

A3: Adding salt (like NaCl) will increase the ionic strength of the aqueous layer. If your product has some water solubility, this can actually help to drive it into the organic layer, improving your yield. The salt itself will remain in the aqueous layer and will be removed when you separate the phases.

Q4: When I try to break the emulsion by adjusting the pH, my product seems to disappear. What is happening?

A4: Chloroformamidines and guanidines are basic. When you add acid to lower the pH, you are protonating your product, forming a salt. This salt is likely much more soluble in the aqueous phase than in the organic phase. If you need to recover your product from the aqueous layer, you will need to basify the aqueous layer again and then re-extract with an organic solvent.

Q5: Can I use any type of filter aid to break an emulsion?

A5: Celite® (diatomaceous earth) is the most commonly used and recommended filter aid for breaking emulsions because it is largely inert and has a high surface area to trap fine particles.[5] Using standard filter paper is often ineffective as the emulsion droplets are small enough to pass through the pores.

Data Summary

The following table summarizes the common techniques for breaking emulsions, along with their principles of operation, advantages, and disadvantages.

Method Principle of Operation Advantages Disadvantages
Patience/Gentle Agitation Allows for gravitational separation and droplet coalescence.[1]Simple, no additives required.Can be very slow and ineffective for stable emulsions.[1]
Salting Out (Brine Wash) Increases the ionic strength of the aqueous phase, reducing the solubility of organic components.[2][11]Highly effective for many emulsions, inexpensive.[4]May not work for all systems; adds salt to the aqueous layer.[12]
pH Adjustment Neutralizes acidic or basic species that may be acting as emulsifiers.[2]Can be very effective for pH-sensitive emulsions.Can alter the solubility of the target compound, potentially moving it into the undesired layer.[1]
Filtration through Celite® Physically disrupts the emulsion and removes fine solid particles that may be stabilizing it.[5]Effective for emulsions stabilized by solids.Can be slow; potential for product loss on the Celite® pad.[1]
Centrifugation Applies centrifugal force to accelerate the separation of the immiscible layers based on density.[7][8]Highly effective, often the last resort for very stubborn emulsions.[1][6]Requires access to a centrifuge; can be cumbersome for large volumes.
Solvent Addition Alters the polarity of the organic phase to improve the solubility of emulsifying agents in one of the layers.[2][9]Can be effective if the right solvent is chosen.Introduces an additional solvent that will need to be removed later.
Heating/Cooling Changes the viscosity and solubility properties of the system.[2]Simple to implement.Potential for product degradation with heating; may not be effective for all emulsions.[2]

Experimental Protocols

Protocol 1: Breaking an Emulsion using Saturated Brine ("Salting Out")
  • Preparation: Prepare a saturated solution of sodium chloride (NaCl) in water.

  • Addition: Add a volume of the saturated brine solution equivalent to 10-20% of the volume of the aqueous layer to the separatory funnel containing the emulsion.

  • Mixing: Gently swirl the separatory funnel. Do not shake vigorously, as this may reform the emulsion.

  • Observation: Allow the funnel to stand and observe if the layers begin to separate.

  • Repeat if Necessary: If the emulsion persists, add another portion of brine and repeat the gentle swirling. Continue this process until the emulsion breaks.

  • Separation: Once two clear layers are visible, allow them to fully separate before draining the lower layer.

Protocol 2: Breaking an Emulsion by Filtration through Celite®
  • Prepare the Filter Pad:

    • Set up a Büchner or Hirsch funnel with a piece of filter paper that covers all the holes.

    • Wet the filter paper with the organic solvent being used in the extraction.

    • Create a slurry of Celite® in the same organic solvent.

    • Pour the slurry into the funnel and apply a gentle vacuum to form a flat, packed pad of Celite® (approximately 1-2 cm thick).[1][13]

  • Filtration:

    • Carefully pour the entire emulsified mixture onto the Celite® pad under a gentle vacuum.[1]

    • The filtrate collected in the filter flask should separate into two distinct layers.

  • Rinsing:

    • Rinse the original container with a small amount of the organic solvent and pass it through the Celite® pad to ensure all of the product is collected.

    • Wash the Celite® pad with an additional small portion of the organic solvent.

  • Separation: Transfer the filtrate to a clean separatory funnel and separate the layers.

Protocol 3: Breaking an Emulsion by Centrifugation
  • Transfer: Carefully transfer the emulsified mixture from the separatory funnel into centrifuge tubes. Ensure the tubes are balanced by filling them to the same level.

  • Centrifugation: Place the balanced tubes in the centrifuge. Spin the tubes at a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes.[1][8]

  • Separation: Carefully remove the centrifuge tubes. The mixture should be separated into distinct aqueous and organic layers, sometimes with a small amount of solid material at the interface.

  • Isolation: Carefully pipette the desired layer out of the centrifuge tube.

Visualizations

Emulsion_Troubleshooting_Workflow start Emulsion Formed patience Wait 10-30 min Gentle Swirling start->patience check1 Emulsion Broken? patience->check1 salting_out Add Saturated Brine (Salting Out) check1->salting_out No end Layers Separated check1->end Yes check2 Emulsion Broken? salting_out->check2 ph_adjust pH Adjustment (Consider Product Solubility) check2->ph_adjust No check2->end Yes check3 Emulsion Broken? ph_adjust->check3 celite Filter through Celite® check3->celite No check3->end Yes check4 Emulsion Broken? celite->check4 centrifuge Centrifugation check4->centrifuge No check4->end Yes centrifuge->end

Caption: Troubleshooting workflow for breaking emulsions.

Celite_Filtration_Protocol cluster_prep Filter Pad Preparation cluster_filtration Filtration cluster_collection Product Collection prep1 1. Set up Büchner funnel with filter paper. prep2 2. Wet paper with organic solvent. prep1->prep2 prep3 3. Prepare Celite® slurry in organic solvent. prep2->prep3 prep4 4. Pour slurry into funnel under gentle vacuum to form a 1-2 cm pad. prep3->prep4 filt1 5. Pour emulsified mixture onto the Celite® pad under gentle vacuum. prep4->filt1 filt2 6. Collect filtrate with separated layers. filt1->filt2 coll1 7. Rinse original flask and Celite® pad with fresh organic solvent. filt2->coll1 coll2 8. Transfer combined filtrate to a clean separatory funnel and separate layers. coll1->coll2

References

Technical Support Center: Purification of Chloroformamidine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude products from Chloroformamidine reactions.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound derivatives.

Issue 1: Low or No Yield After Work-up

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Product is water-soluble. The this compound salt may be highly soluble in the aqueous layer. Before discarding the aqueous phase, neutralize a small sample and extract with an organic solvent. Analyze the organic extract by TLC or LC-MS to check for your product.
Product is volatile. This compound free bases, especially those with low molecular weight, can be volatile. Avoid excessive heat and high vacuum during solvent removal. Check the solvent collected in the rotovap trap for your product.
Product degraded during work-up. Chloroformamidines can be sensitive to strong acids or bases. If you used acidic or basic washes, test the stability of your crude product to these conditions on a small scale. Consider using milder work-up conditions, such as a saturated sodium bicarbonate wash instead of sodium hydroxide.
Incomplete extraction. Perform multiple extractions (at least 3x) with a suitable organic solvent to ensure complete removal of the product from the aqueous layer.
Emulsion formation. The formation of an emulsion can trap the product. To break an emulsion, add brine, gently swirl, or filter the mixture through a pad of Celite.

Issue 2: Difficulty with Crystallization

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Oiling out. The compound is coming out of solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly. Try using a more dilute solution, a different solvent system, or allowing the solution to cool more slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization.
No crystal formation. The compound may be too soluble in the chosen solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then allow it to stand. Scratching the inside of the flask with a glass rod can also initiate crystallization.
Impure crystals. The crystals may be contaminated with impurities. Ensure the crude product is sufficiently pure before attempting crystallization. Washing the filtered crystals with a small amount of cold solvent can help remove surface impurities.

Issue 3: Problems with Column Chromatography

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Compound streaks or tails on TLC/column. Chloroformamidines are basic and can interact strongly with the acidic silica (B1680970) gel. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (B128534) (0.1-1%). Alternatively, use a different stationary phase such as alumina (B75360) (basic or neutral).
Compound does not elute from the column. The solvent system may not be polar enough. Gradually increase the polarity of the eluent. For very polar compounds, a reverse-phase column with a polar mobile phase (e.g., water/acetonitrile) may be more effective.
Compound decomposes on the column. The acidic nature of silica gel can cause degradation of sensitive chloroformamidines. Perform a quick stability test by spotting the crude material on a TLC plate and letting it sit for an hour before eluting to see if any new spots appear. If decomposition occurs, use a deactivated silica gel or an alternative stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction?

A1: Common impurities can include:

  • Unreacted starting materials: Such as the parent urea (B33335) or amine.

  • Byproducts from the chlorinating agent: For example, if using phosgene (B1210022) or a derivative, related carbonates or ureas can form.

  • Side-reaction products: In Vilsmeier-Haack type syntheses, formylation of activated aromatic rings can occur.

  • Hydrolysis products: Chloroformamidines can hydrolyze back to the corresponding urea, especially in the presence of moisture.

Q2: How do I choose the right purification technique for my this compound product?

A2: The choice of purification technique depends on the properties of your product:

  • Crystallization: Ideal for solid products with good thermal stability. It is highly effective for removing small amounts of impurities.

  • Column Chromatography: A versatile technique for separating complex mixtures, including oils and solids. It is particularly useful when dealing with multiple byproducts with different polarities.

  • Liquid-Liquid Extraction: Primarily used during the work-up to separate the product from water-soluble impurities. Acid-base extractions can be very effective for purifying chloroformamidines.

Q3: My this compound is a hydrochloride salt. How does this affect purification?

A3: Hydrochloride salts are generally more polar and water-soluble than the corresponding free base.

  • Extraction: They will likely partition into the aqueous phase during a standard extraction. To extract them into an organic layer, the aqueous solution must first be basified to form the free base.

  • Chromatography: Due to their polarity, they may require more polar solvent systems for elution on normal-phase silica gel. Ion-exchange chromatography can also be an effective purification method.

  • Crystallization: Many this compound hydrochlorides have good crystallinity and can be purified by recrystallization from polar solvents like ethanol, methanol, or water/alcohol mixtures.

Q4: Can I use reverse-phase chromatography to purify my this compound?

A4: Yes, reverse-phase chromatography can be a very effective technique, especially for polar or water-soluble this compound salts. A C18 column with a mobile phase of water and acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is a good starting point.

Experimental Protocols

Protocol 1: General Work-up and Liquid-Liquid Extraction

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add cold water or a saturated aqueous solution of sodium bicarbonate to quench the reaction.

  • Basification (for extraction of free base): If your product is a salt and you wish to extract the free base, adjust the pH of the aqueous layer to >9 with a base such as 1M NaOH or ammonium (B1175870) hydroxide.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Determine a suitable solvent system using thin-layer chromatography (TLC). For basic chloroformamidines on silica gel, a mobile phase of dichloromethane/methanol or ethyl acetate/hexane (B92381), often with 0.1-1% triethylamine, works well. Aim for an Rf value of 0.2-0.4 for your product.

  • Column Packing: Pack a column with silica gel in your chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for this compound hydrochlorides include ethanol, methanol, or isopropanol. For free bases, less polar solvents like ethyl acetate, toluene, or hexane mixtures may be suitable.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Quantitative Data

The optimal purification conditions are highly dependent on the specific this compound derivative. The following tables provide starting points based on general observations.

Table 1: Suggested Solvent Systems for Column Chromatography (Normal Phase Silica Gel)

Compound Polarity Solvent System (v/v) Notes
Low to Medium Hexane / Ethyl Acetate (9:1 to 1:1)Add 0.5% triethylamine for basic compounds.
Medium to High Dichloromethane / Methanol (99:1 to 9:1)Add 0.5% triethylamine for basic compounds.
High / Salts Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 90:10:1)For very polar or salt forms.

Table 2: Common Solvents for Recrystallization

Compound Type Solvent(s)
This compound Hydrochlorides Ethanol, Methanol, Isopropanol, Water/Ethanol mixtures
This compound Free Bases Toluene, Ethyl Acetate, Acetonitrile, Hexane/Ethyl Acetate mixtures

Visualizations

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up crude->workup extract Liquid-Liquid Extraction workup->extract dry Dry & Concentrate extract->dry waste Aqueous Waste & Impurities extract->waste Separate aqueous layer purify Purification dry->purify cryst Crystallization purify->cryst Solid Product chrom Column Chromatography purify->chrom Oily or Complex Mixture pure Pure Product cryst->pure chrom->pure

Caption: General workflow for the purification of a this compound product.

Troubleshooting_Chromatography start Column Chromatography Issue tailing Peak Tailing / Streaking? start->tailing no_elution Compound Not Eluting? tailing->no_elution No add_base Add triethylamine (0.1-1%) to eluent tailing->add_base Yes decomposition Decomposition on Column? no_elution->decomposition No increase_polarity Increase eluent polarity no_elution->increase_polarity Yes stability_test Perform TLC stability test decomposition->stability_test Yes change_stationary Use alumina or deactivated silica add_base->change_stationary reverse_phase Switch to reverse-phase chromatography increase_polarity->reverse_phase milder_conditions Use deactivated silica or shorter column stability_test->milder_conditions

Caption: Troubleshooting logic for column chromatography of chloroformamidines.

Addressing the instability of Chloroformamidine under certain reaction conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloroformamidine. Due to its reactive nature, this compound can exhibit instability under certain reaction conditions, leading to undesired outcomes. This guide offers a structured approach to identifying and resolving common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in reactions?

Q2: How can I minimize the decomposition of this compound during my experiment?

A2: To minimize decomposition, it is crucial to maintain anhydrous (dry) conditions. This includes using anhydrous solvents, drying all glassware thoroughly, and running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

Q3: My reaction is not proceeding as expected, and I suspect this compound degradation. What are the likely decomposition products?

A3: Upon hydrolysis, this compound is expected to decompose into urea (B33335) and hydrogen chloride. In the presence of other nucleophiles, various side products can form. Under thermal stress, hazardous decomposition products may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[1]

Q4: What are the ideal storage conditions for this compound and its salts?

A4: this compound hydrochloride should be stored at 2-8 °C in a tightly sealed container to protect it from moisture.[2] It is important to handle the compound under an inert atmosphere to prevent degradation.

Q5: Are there any solvents I should avoid when using this compound?

A5: Protic solvents, such as water and alcohols, should be avoided or used with caution due to the risk of solvolysis, which is similar to hydrolysis. Aprotic solvents are generally preferred for reactions involving this compound.

Troubleshooting Guide

Failures in reactions involving this compound can often be traced to its instability. This guide provides a systematic approach to troubleshooting common problems.

Problem Potential Cause Recommended Solution
Low or no product yield Degradation of this compound - Ensure all reagents and solvents are strictly anhydrous. - Perform the reaction under an inert atmosphere (nitrogen or argon). - Use freshly opened or properly stored this compound.
Sub-optimal reaction temperature - Run the reaction at a lower temperature to minimize thermal decomposition. - Monitor the reaction progress closely if heating is necessary.
Formation of unexpected byproducts Reaction with trace water (hydrolysis) - Rigorously dry all solvents and reagents. - Add a drying agent to the reaction mixture if compatible.
Side reactions with nucleophilic solvents or reagents - Choose a non-nucleophilic solvent. - Control the stoichiometry of nucleophilic reagents carefully.
Inconsistent reaction outcomes Variable quality/purity of this compound - Verify the purity of the this compound reagent. - Consider purifying the reagent if necessary and possible.
Exposure to atmospheric moisture - Improve the experimental setup to ensure a consistently inert and dry environment.

Factors Affecting this compound Stability

A summary of key factors that can influence the stability of this compound in chemical reactions.

FactorEffect on StabilityMitigation Strategies
Moisture/Water Promotes hydrolysis, leading to decomposition.Use anhydrous solvents, dry glassware, and an inert atmosphere.
Temperature Higher temperatures can accelerate decomposition.Maintain controlled and, if possible, low reaction temperatures.
pH Both acidic and basic conditions can potentially catalyze hydrolysis.Use non-nucleophilic bases for acid scavenging and maintain pH control.
Light While not extensively documented for this compound, light can induce degradation in many chemicals.[3]Protect the reaction from light, especially if it is light-sensitive.
Oxygen Can lead to oxidative degradation.[3]Degas solvents and use an inert atmosphere.

Visualizing Instability and Troubleshooting

Decomposition Pathway of this compound

The following diagram illustrates the proposed hydrolysis pathway of this compound, which is a primary route of its instability in the presence of water.

G Proposed Hydrolysis of this compound This compound This compound intermediate Unstable Intermediate This compound->intermediate Nucleophilic Attack water H₂O water->intermediate urea Urea intermediate->urea hcl HCl intermediate->hcl

Proposed Hydrolysis of this compound

Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and resolving issues in reactions involving this compound.

G Troubleshooting Workflow start Problem with Reaction check_reagents Check Reagent Purity & Storage start->check_reagents check_conditions Review Reaction Conditions start->check_conditions anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous inert Use Inert Atmosphere check_conditions->inert temperature Optimize Temperature check_conditions->temperature solvent Check Solvent Compatibility check_conditions->solvent resolution Problem Resolved anhydrous->resolution inert->resolution temperature->resolution solvent->resolution

Troubleshooting Workflow

References

Technical Support Center: Reproducibility in Chloroformamidine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reproducibility of experiments involving Chloroformamidine. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and visualizations to clarify complex processes.

Troubleshooting Guide

This guide addresses common issues encountered during guanidinylation reactions with this compound hydrochloride, offering potential causes and solutions to enhance experimental reproducibility.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of this compound hydrochloride: The reagent may have degraded due to moisture. 2. Incomplete reaction: Reaction time or temperature may be insufficient. 3. Substrate reactivity: The amine substrate may be sterically hindered or electronically deactivated. 4. Improper work-up: The product may be lost during extraction or purification.1. Use fresh, anhydrous this compound hydrochloride and store it under inert gas. 2. Monitor the reaction progress using TLC or LC-MS and adjust the reaction time and temperature accordingly. For less reactive amines, consider increasing the temperature or using a higher boiling point solvent. 3. Increase the stoichiometry of this compound hydrochloride and consider using a stronger, non-nucleophilic base. 4. Ensure the pH is appropriate during aqueous work-up to prevent the product from dissolving in the aqueous layer. Use a suitable solvent system for extraction and chromatography.
Formation of Multiple Byproducts 1. Side reactions: The presence of moisture can lead to the formation of urea (B33335) byproducts. Over-reaction can lead to the formation of undesired oligomers. 2. Reaction with solvent: Some solvents may react with this compound hydrochloride at elevated temperatures. 3. Impure starting materials: Impurities in the amine substrate can lead to the formation of multiple products.1. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction closely to avoid over-reaction. 2. Choose an inert solvent that is stable under the reaction conditions. 3. Purify the starting amine before use.
Inconsistent Reaction Times 1. Variations in reaction temperature: Inconsistent heating can lead to variable reaction rates. 2. Mixing efficiency: Inefficient stirring can result in localized concentration gradients and inconsistent reaction progress. 3. Scale of the reaction: Reaction times may not scale linearly with the amount of reactants.1. Use a reliable heating mantle with a temperature controller and ensure uniform heating. 2. Use an appropriate stir bar size and stirring speed to ensure the reaction mixture is homogeneous. 3. When scaling up, re-optimize the reaction conditions, including reaction time.
Product is Difficult to Purify 1. Co-elution of impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging. 2. Product instability: The guanidine (B92328) product may be unstable on silica (B1680970) gel. 3. Hygroscopic nature of the product: The product may absorb moisture from the air, making it difficult to handle and purify.1. Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification technique like crystallization. 2. If the product is unstable on silica gel, consider using a neutral or basic alumina (B75360) column, or using a different purification method altogether. 3. Handle the purified product in a dry environment (e.g., a glove box) and store it in a desiccator.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound hydrochloride to ensure its stability?

A1: this compound hydrochloride is sensitive to moisture. It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place. Avoid frequent opening of the container. It is recommended to aliquot the reagent into smaller, single-use portions to minimize exposure to air and moisture.

Q2: What are the best solvents to use for reactions with this compound hydrochloride?

A2: The choice of solvent depends on the specific reaction and the solubility of the substrates. High-boiling point, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and sulfolane (B150427) are often used, especially for less reactive amines, as they allow for higher reaction temperatures. For more reactive substrates, other anhydrous solvents like acetonitrile (B52724) or dioxane can also be employed. Always use anhydrous solvents to prevent hydrolysis of the reagent.

Q3: Is a base always necessary for guanidinylation with this compound hydrochloride?

A3: While not always strictly necessary, the use of a non-nucleophilic base is highly recommended. The reaction of an amine with this compound hydrochloride generates HCl, which can protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. A base neutralizes the in-situ generated acid, allowing the reaction to proceed to completion. Common bases include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), and potassium carbonate.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials and the appearance of the product. This allows for the determination of the optimal reaction time and helps to avoid the formation of byproducts due to over-reaction.[2][3]

Q5: What are some common side reactions to be aware of?

A5: The most common side reaction is the formation of urea derivatives if water is present in the reaction mixture. Another potential side reaction is the formation of N,N'-disubstituted guanidines if the starting amine is primary and the reaction conditions are not carefully controlled. In some cases, the product guanidine can react further if it is more nucleophilic than the starting amine.

Experimental Protocols

Detailed Protocol for a Typical Guanidinylation Reaction

This protocol is adapted from a procedure described by Tokyo Chemical Industry for the synthesis of a substituted guanidine.

Materials:

  • Starting amine (1.0 eq)

  • This compound hydrochloride (1.2 - 2.5 eq)

  • Anhydrous high-boiling point solvent (e.g., dimethylsulfone or DMF)

  • Non-nucleophilic base (e.g., DIPEA, 2.0 eq)

  • Anhydrous work-up solvents (e.g., ethyl acetate, water)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting amine (1.0 eq) and the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Addition of Reagents: Add the non-nucleophilic base (2.0 eq) to the solution and stir for 5 minutes. Then, add this compound hydrochloride (1.2 - 2.5 eq) portion-wise.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 130 °C) and stir for the required time (e.g., 30 minutes to several hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).

Data Presentation

The following table provides illustrative data on how different reaction parameters can influence the yield and purity of a guanidinylation reaction. Please note that this data is for exemplary purposes and actual results may vary depending on the specific substrates and conditions used.

Entry Solvent Base (eq.) Temperature (°C) Time (h) Yield (%) Purity (%)
1DMFDIPEA (2.0)10027592
2DMFDIPEA (2.0)12028595
3AcetonitrileDIPEA (2.0)8066088
4DMFK₂CO₃ (2.0)12048293
5DMFNone12082570

Visualizations

Experimental Workflow for Guanidinylation

The following diagram illustrates a typical workflow for a guanidinylation reaction using this compound hydrochloride, from reaction setup to product purification.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Anhydrous Reagents & Solvents setup Assemble Flame-Dried Glassware under N2 reagents->setup add_amine Add Starting Amine & Solvent setup->add_amine add_base Add Base add_amine->add_base add_chloro Add this compound Hydrochloride add_base->add_chloro heat Heat to Reaction Temperature add_chloro->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize

A typical experimental workflow for guanidinylation.
Logical Relationship for Troubleshooting Low Yield

This diagram outlines the logical steps to troubleshoot a low-yield guanidinylation reaction.

troubleshoot_low_yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Work-up & Purification start Low Product Yield check_chloro Check this compound (Fresh, Anhydrous?) start->check_chloro check_amine Check Amine Purity start->check_amine check_solvent Check Solvent (Anhydrous?) start->check_solvent check_temp Verify Reaction Temperature start->check_temp check_time Optimize Reaction Time start->check_time check_base Is Base Sufficient & Non-nucleophilic? start->check_base check_extraction Analyze Aqueous Layer for Product start->check_extraction check_purification Optimize Chromatography Conditions start->check_purification solution1 Solution check_chloro->solution1 If degraded, use fresh reagent solution2 Solution check_amine->solution2 If impure, purify before use solution3 Solution check_solvent->solution3 If wet, use anhydrous solvent solution4 Solution check_temp->solution4 If incorrect, adjust heating solution5 Solution check_time->solution5 If incomplete, increase time solution6 Solution check_base->solution6 If problematic, change base solution7 Solution check_extraction->solution7 If product is in aqueous, adjust pH and re-extract solution8 Solution check_purification->solution8 If co-eluting, change mobile/stationary phase

Troubleshooting flowchart for low reaction yield.

References

What to do when TLC of Chloroformamidine product mixture changes after work-up.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of chloroformamidine derivatives.

Troubleshooting Guide: TLC Profile Changes Post-Work-up

Issue: The TLC (Thin-Layer Chromatography) of my this compound product mixture looks different after performing an aqueous work-up. The original product spot has diminished or disappeared, and new spots have appeared.

This is a common issue, often indicating that the target this compound derivative is unstable under the work-up conditions.[1] The change in the TLC profile suggests that a chemical transformation, such as decomposition or rearrangement, has occurred.

Systematic Troubleshooting Workflow

The following workflow will help you diagnose the potential cause of the instability and find a suitable solution.

G start TLC Profile Changes After Work-up check_stability Step 1: Assess Compound Stability start->check_stability test_workup Test: Small-scale stability tests. Expose crude product to individual work-up components (acid, base, water). check_stability->test_workup is_stable Is the compound stable to all work-up components? test_workup->is_stable modify_workup Step 2: Modify Work-up Protocol is_stable->modify_workup No check_silica Step 3: Investigate Silica (B1680970) Gel Interaction is_stable->check_silica Yes workup_solutions Solution: - Use milder acids/bases (e.g., sat. NH4Cl, sat. NaHCO3). - Minimize contact time with aqueous layers. - Perform work-up at low temperature (0 °C). modify_workup->workup_solutions test_silica Test: 2D TLC or spot crude product on a TLC plate, let it sit for 30-60 min, then elute. check_silica->test_silica is_silica_stable Does the spot remain unchanged? test_silica->is_silica_stable modify_chromatography Step 4: Modify Purification Strategy is_silica_stable->modify_chromatography No other_issues Step 5: Consider Other Possibilities is_silica_stable->other_issues Yes chromatography_solutions Solution: - Use deactivated (neutral) silica or alumina (B75360). - Add a modifier to the eluent (e.g., 0.1-1% triethylamine). - Consider alternative purification (crystallization, distillation). modify_chromatography->chromatography_solutions other_solutions Possible Causes: - Reaction with extraction solvent (e.g., HCl in CHCl3). - Air/light sensitivity. - Thermal decomposition during solvent evaporation. other_issues->other_solutions

Caption: A logical workflow for troubleshooting TLC changes after work-up.

Frequently Asked Questions (FAQs)

Q1: What are the most likely reasons my this compound product is decomposing during work-up?

A1: The most common causes are hydrolysis and acid/base sensitivity. Chloroformamidines can be unstable in the presence of water, especially under acidic or basic conditions, which are common in aqueous work-ups.[1][2] The work-up procedure itself may be causing the decomposition.

  • Acid-catalyzed hydrolysis: If you wash with an acidic solution (e.g., 1M HCl), the amidine can hydrolyze to the corresponding formamide (B127407) and amine.

  • Base-catalyzed hydrolysis: Similarly, washing with a basic solution (e.g., 1M NaOH) can also promote hydrolysis.

  • Neutral water hydrolysis: Some reactive chloroformamidines can even hydrolyze with neutral water, especially with prolonged contact.

  • Silica Gel Instability: Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds directly on the TLC plate.[1]

Q2: How can I test what is causing the decomposition?

A2: Before performing a full-scale work-up, you can run small-scale analytical experiments.[1]

  • Take a small aliquot of your crude reaction mixture.

  • Divide it into separate vials.

  • In each vial, simulate one step of your work-up (e.g., add a few drops of water, dilute HCl, or saturated NaHCO₃ solution).

  • After a few minutes, extract a small sample from each vial with an organic solvent (e.g., ethyl acetate), spot it on a TLC plate, and compare it to the original crude mixture. This will help you pinpoint which reagent is causing the issue.

Q3: My compound seems to be unstable on the silica gel TLC plate itself. What should I do?

A3: This is a known issue for acid-sensitive compounds.[1] You have several options:

  • Use a modifier: Add a small amount of a basic modifier like triethylamine (B128534) (Et₃N) or ammonia (B1221849) in methanol (B129727) (0.1–2.0%) to your TLC eluent.[3][4] This neutralizes the acidic sites on the silica gel.

  • Use neutral stationary phase: Try using TLC plates coated with neutral alumina or a reversed-phase (C18) plate.[3]

  • Perform a 2D TLC: Spot the crude mixture in one corner of a square TLC plate and elute. Then, turn the plate 90 degrees and elute again in a different solvent system. If the compound is unstable, you will see spots that are not on the diagonal.[1]

Q4: What alternative work-up procedures can I try?

A4: If your compound is sensitive to standard aqueous washes, consider these alternatives:

Work-up ModificationDescriptionBest For
Anhydrous Work-up Filter the reaction mixture through a plug of Celite or silica gel to remove solid byproducts, then concentrate.Compounds highly sensitive to water.
Mild Aqueous Wash Use saturated aqueous solutions like ammonium (B1175870) chloride (NH₄Cl) for a mildly acidic wash, or sodium bicarbonate (NaHCO₃) for a mildly basic wash.[5]Moderately sensitive compounds.
Brine Wash Only Wash the organic layer only with saturated NaCl solution to remove bulk water and water-soluble impurities.Reducing contact with strongly acidic/basic solutions.
Low-Temperature Work-up Perform all extractions and washes in a separatory funnel jacketed with an ice bath (0-5 °C).Thermally unstable compounds.
Solvent Trituration After removing the reaction solvent, add a solvent in which your product is poorly soluble but impurities are soluble (e.g., pentane (B18724) or ether), and filter the resulting solid.Crystalline, stable solid products.

Q5: Could my extraction solvent be the problem?

A5: Yes. For example, chloroform (B151607) can contain trace amounts of HCl or phosgene, especially if it is old or has been exposed to light, which can degrade acid-sensitive products.[6][7] If you suspect this, try using a different solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) for your extraction, or use chloroform stabilized with amylenes or stored over potassium carbonate.

Potential Decomposition Pathways

The diagram below illustrates the most probable chemical transformations your this compound product might be undergoing during a standard aqueous work-up.

G product This compound Product (R-N=CH-NR'R'') hydrolysis Hydrolysis product->hydrolysis H₂O, H⁺ or OH⁻ (Work-up) rearrangement Rearrangement product->rearrangement Acid, Base, or Heat (Work-up / Concentration) formamide Formamide (R-NH-CHO) hydrolysis->formamide amine Amine (HNR'R'') hydrolysis->amine isomer Isomeric Product rearrangement->isomer

Caption: Potential decomposition pathways for chloroformamidines during work-up.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[8]

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable volatile solvent (e.g., DCM or Ethyl Acetate). Use a capillary tube to spot a small amount of the solution onto the baseline.[9] Make the spot as small and concentrated as possible.

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent system. Ensure the solvent level is below the baseline.[8] Cover the chamber to maintain a saturated atmosphere.

  • Analysis: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate, immediately mark the solvent front with a pencil, and let it dry.

  • Visualization: Visualize the spots using a UV lamp (254 nm and/or 366 nm). If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate, anisaldehyde).[3]

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.[9]

Protocol 2: Further Characterization of Unstable Products

If you isolate a product that appears to be degrading, further analysis is required. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential tools.[10][11]

Analytical TechniqueInformation ProvidedSample Preparation
HPLC (High-Performance Liquid Chromatography) Determines the purity of the sample and quantifies the components of the mixture. Can track the rate of decomposition over time.[11]Dissolve a small amount of the sample in the mobile phase or a compatible solvent. Filter through a 0.22 µm syringe filter.
LC-MS (Liquid Chromatography-Mass Spectrometry) Separates the components of the mixture (LC) and provides the molecular weight of each component (MS), helping to identify degradation products.[10]Same as HPLC. The sample is directly injected into the MS after separation by the LC column.
NMR (Nuclear Magnetic Resonance) Spectroscopy Provides detailed structural information about the product and any impurities or degradation products. A time-course study can reveal structural changes.[11]Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions.

References

Best practices for storing and handling Chloroformamidine to prevent degradation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for storing and handling Chloroformamidine hydrochloride to prevent degradation, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Best Practices for Storage and Handling

Proper storage and handling of this compound hydrochloride are crucial to maintain its integrity and ensure reproducible experimental results. Degradation can lead to the formation of impurities, which may affect the compound's reactivity and lead to misleading outcomes.

Storage Conditions:

To minimize degradation, this compound hydrochloride should be stored under the following conditions:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.[1]

  • Atmosphere: Store in a tightly sealed container to protect from moisture.[2]

  • Light: Protect from light by using an opaque or amber-colored container.

  • Inert Gas: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Handling Procedures:

  • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound hydrochloride.[2][3]

  • Handle the compound in a well-ventilated area or a chemical fume hood.[2][3]

  • Avoid inhalation of dust or fumes.[2]

  • Prevent contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.[2]

  • Minimize exposure to ambient air and moisture during weighing and transfer.

  • Close the container tightly immediately after use.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound hydrochloride, with a focus on problems related to its degradation.

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield in a reaction 1. Degradation of this compound hydrochloride: The reagent may have degraded due to improper storage or handling, leading to a lower concentration of the active compound. 2. Inactivation by moisture: this compound hydrochloride is sensitive to moisture, which can lead to hydrolysis. 3. Incompatible reaction conditions: The reaction pH or temperature may be promoting the degradation of the starting material.1. Verify reagent quality: Use a fresh bottle of this compound hydrochloride or one that has been stored properly. Consider running a small-scale control reaction with a new batch to compare results. 2. Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (nitrogen or argon). 3. Optimize reaction conditions: If possible, perform the reaction at a neutral or slightly acidic pH. Avoid high temperatures for prolonged periods unless necessary for the reaction.
Formation of unexpected byproducts 1. Presence of degradation products: Impurities from degraded this compound hydrochloride may participate in side reactions. 2. Reaction with atmospheric components: Exposure to air and moisture can lead to the formation of reactive intermediates that result in byproducts.1. Purify the reagent: If degradation is suspected, recrystallization of this compound hydrochloride may be necessary. 2. Maintain an inert atmosphere: As mentioned above, working under nitrogen or argon can prevent side reactions with atmospheric components.
Inconsistent results between experiments 1. Variable reagent quality: Using different batches of this compound hydrochloride with varying levels of degradation. 2. Inconsistent handling procedures: Differences in exposure to air and moisture between experiments.1. Standardize reagent source: Use the same batch of this compound hydrochloride for a series of related experiments. 2. Standardize handling protocols: Develop and follow a strict protocol for handling the reagent to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of this compound hydrochloride degradation?

A1: Visible signs of degradation can be subtle. They may include a change in color from white to off-white or yellowish, clumping of the powder due to moisture absorption, or a faint odor of ammonia (B1221849) or hydrogen chloride. However, significant degradation can occur without obvious visual cues. Therefore, it is crucial to rely on proper storage conditions and to use the compound within its recommended shelf life.

Q2: What are the likely degradation pathways for this compound hydrochloride?

A2: Based on its chemical structure, this compound hydrochloride is susceptible to the following degradation pathways:

  • Hydrolysis: Reaction with water can lead to the formation of formamidine, which can be further hydrolyzed to formic acid and ammonia, along with hydrochloric acid.

  • Thermal Decomposition: At elevated temperatures, it can decompose to produce toxic and corrosive gases, including carbon oxides, hydrogen chloride, and nitrogen oxides.[2]

Q3: Is it safe to use this compound hydrochloride that has been stored for a long time?

A3: If the compound has been stored under the recommended conditions (cool, dry, dark, and tightly sealed), it may still be viable. However, for critical applications, it is advisable to test the purity of the aged reagent before use. This can be done using analytical techniques such as NMR spectroscopy or HPLC.

Q4: What are some chemicals that are incompatible with this compound hydrochloride?

A4: this compound hydrochloride should not be stored with or exposed to strong oxidizing agents, strong bases, or moisture. Contact with strong bases can liberate the free base, which may be less stable. Contact with strong acids could also lead to instability.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound hydrochloride to identify potential degradation products and assess its stability under various stress conditions.

1. Acidic Hydrolysis:

  • Dissolve this compound hydrochloride in 0.1 M hydrochloric acid.
  • Incubate the solution at 60°C for 24 hours.
  • Withdraw samples at regular intervals (e.g., 0, 4, 8, 12, 24 hours).
  • Neutralize the samples with a suitable base before analysis.

2. Alkaline Hydrolysis:

  • Dissolve this compound hydrochloride in 0.1 M sodium hydroxide.
  • Incubate the solution at 60°C for 24 hours.
  • Withdraw samples at regular intervals.
  • Neutralize the samples with a suitable acid before analysis.

3. Oxidative Degradation:

  • Dissolve this compound hydrochloride in a solution of 3% hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours.
  • Withdraw samples at regular intervals.

4. Thermal Degradation (Solid State):

  • Place a sample of solid this compound hydrochloride in a controlled temperature oven at 70°C for 48 hours.
  • Take samples at various time points.

5. Photodegradation:

  • Expose a solution of this compound hydrochloride (in a photostable container like quartz) to a light source with a specified wavelength and intensity (e.g., UV lamp at 254 nm) for a defined period.
  • Simultaneously, keep a control sample in the dark.

Sample Analysis: Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector, to separate and quantify the parent compound and any degradation products.

Analytical Method for Stability Testing

A reverse-phase HPLC method is suitable for monitoring the stability of this compound hydrochloride.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated to ensure it is stability-indicating, meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.

Visualizations

Caption: Potential degradation pathways of this compound hydrochloride.

troubleshooting_workflow start Low Yield or Unexpected Byproducts check_reagent Check this compound Hydrochloride Quality start->check_reagent check_conditions Review Reaction Conditions start->check_conditions new_reagent Use Fresh/Verified Reagent check_reagent->new_reagent anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous optimize_temp_ph Optimize Temperature and pH check_conditions->optimize_temp_ph success Problem Solved new_reagent->success Yield Improves failure Further Investigation Needed new_reagent->failure No Improvement anhydrous->success Yield Improves anhydrous->failure No Improvement optimize_temp_ph->success Yield Improves optimize_temp_ph->failure No Improvement

Caption: Troubleshooting workflow for reactions involving this compound.

References

Validation & Comparative

Characterization of Chloroformamidine Derivatives: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methods for the characterization of chloroformamidine derivatives. These compounds, featuring a unique halogenated amidine functional group, are of significant interest in medicinal chemistry and drug development. Accurate and thorough characterization is crucial for confirming structure, assessing purity, and understanding their chemical properties. This document details spectroscopic and chromatographic techniques, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their specific needs.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the primary structural characterization of this compound derivatives, providing detailed information about their molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, including this compound derivatives. Both ¹H and ¹³C NMR provide critical data for elucidating the molecular structure.

¹H NMR Spectroscopy is used to identify the number and types of protons in a molecule and their connectivity. For N,N-dialkyl-N'-arylformamidine hydrochlorides, which are closely related to chloroformamidines, the formamidine (B1211174) proton typically appears as a singlet in the downfield region of the spectrum. The chemical shifts of the alkyl and aryl protons provide information about their electronic environment.[1]

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The carbon of the C=N bond in formamidine derivatives is typically observed in the range of 150-160 ppm.[1]

Table 1: Comparison of NMR Spectroscopic Parameters for Representative Formamidine Derivatives

Compound/Derivative Class¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)Key Observations
N'-(4-Nitrophenyl)-N,N-dimethyl-formamidine hydrochloride8.87 (s, 1H, N=CH), 8.34 (d, 2H), 7.67 (d, 2H), 3.52 (s, 3H), 3.39 (s, 3H)154.10 (N=CH), 145.57, 142.69, 125.12, 119.22, 43.52, 36.76The downfield shift of the formamidine proton and aromatic protons is influenced by the electron-withdrawing nitro group.[1]
N'-(4-Methoxyphenyl)-N,N-dimethylformamidine hydrochloride8.46 (s, 1H, N=CH), 7.35 (m, 2H), 6.98 (m, 2H), 3.81 (s, 3H), 3.41 (s, 3H), 3.27 (s, 3H)160.10 (N=CH), 155.30, 131.54, 122.76, 116.00, 56.08, 44.16, 37.42The electron-donating methoxy (B1213986) group results in an upfield shift of the aromatic protons compared to the nitro-substituted derivative.[1]
N'-(4-Chlorophenyl)-N,N-dimethylformamidine--Data for the free base is less common in literature, with hydrochlorides often being the characterized form.
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum using standard parameters. Typical spectral width is 0-12 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum using standard parameters with proton decoupling. Typical spectral width is 0-200 ppm.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. For this compound derivatives, the key vibrational bands of interest are the C=N stretching and C-Cl stretching frequencies.

Table 2: Key IR Absorption Bands for this compound and Related Derivatives

Functional GroupCharacteristic Absorption Range (cm⁻¹)Notes
C=N Stretch1640 - 1690This is a strong absorption band and is characteristic of the imine functionality. In formamidine hydrochlorides, this band can be found around 1700 cm⁻¹.[1]
C-Cl Stretch600 - 800This absorption is typically in the fingerprint region and can be influenced by the overall molecular structure.
N-H Stretch (of hydrochloride salt)2400 - 3200Broad absorption due to the ammonium (B1175870) salt.
Aromatic C-H Stretch3000 - 3100Characteristic of the aryl substituents.
  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for oils), or in a suitable solvent for solution-state IR.

  • Instrument: Use a standard FT-IR spectrometer.

  • Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound derivatives, electron ionization (EI) and electrospray ionization (ESI) are common techniques.

The mass spectrum of N'-(4-chlorophenyl)-N,N-dimethylformamidine shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide clues about the structure, such as the loss of a chlorine atom or the dimethylamino group.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrument: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound derivatives from reaction mixtures, identifying impurities, and quantifying their concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and analysis of a broad range of compounds, including formamidine pesticides.[2][3] Reversed-phase HPLC with UV detection is a common approach.

Table 3: Comparison of HPLC Methods for Formamidine Pesticide Analysis

MethodColumnMobile PhaseDetectionApplication
Method 1 [2]C18 (250 x 4.6 mm, 5 µm)Acetonitrile (B52724)/Water (80:20, v/v)UV at 220 nmDetermination of various pesticides in water.
Method 2 [4]C18Acetonitrile/Water with formic acidLC-MS/MSAnalysis of formamidine pesticides and their metabolites in pork and porcine liver.
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrument: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. An isocratic or gradient elution can be used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 220-270 nm for aryl-substituted derivatives).

  • Data Analysis: Determine the retention time and peak area for the compound of interest. Purity can be assessed by the presence of other peaks in the chromatogram.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable this compound derivatives. Coupled with a mass spectrometer (GC-MS), it is a powerful tool for both separation and identification.

(See the protocol provided in the Mass Spectrometry section above).

Visualizing the Analytical Workflow

The following diagrams illustrate the typical workflows for the characterization of this compound derivatives using the described analytical techniques.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_data Data Analysis & Structure Confirmation Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS HPLC HPLC Analysis Purification->HPLC GC GC Analysis Purification->GC Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment HPLC->Purity_Assessment GC->Purity_Assessment

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Spectroscopic_Analysis_Flow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis Sample This compound Derivative Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Film Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acquire Acquire 1H and 13C Spectra NMR_Prep->NMR_Acquire NMR_Process Process Data NMR_Acquire->NMR_Process Structure Confirmed Structure NMR_Process->Structure IR_Acquire Acquire Spectrum IR_Prep->IR_Acquire IR_Process Identify Functional Groups IR_Acquire->IR_Process IR_Process->Structure MS_Acquire Inject into GC-MS or LC-MS MS_Prep->MS_Acquire MS_Process Analyze Mass Spectrum & Fragmentation MS_Acquire->MS_Process MS_Process->Structure

Caption: Workflow for spectroscopic analysis of this compound derivatives.

Conclusion

The comprehensive characterization of this compound derivatives is achieved through the synergistic use of various analytical techniques. NMR spectroscopy provides the fundamental framework of the molecular structure, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry is crucial for determining the molecular weight and gaining further structural insights through fragmentation analysis. Chromatographic methods, particularly HPLC and GC, are essential for assessing the purity of the synthesized compounds and for quantitative analysis. By employing the methods and protocols outlined in this guide, researchers can confidently and accurately characterize novel this compound derivatives, facilitating their advancement in drug discovery and development programs.

References

A Comparative Guide to the Reactivity of Chloroformamidine and Other Formamidines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, selecting the appropriate reagent is paramount to the success of synthetic endeavors. Formamidines are a versatile class of compounds, and understanding their relative reactivity is crucial for optimizing reaction conditions and achieving desired outcomes. This guide provides a comparative analysis of the reactivity of chloroformamidine hydrochloride against other common formamidines, supported by mechanistic insights and experimental protocols.

Introduction to Formamidine (B1211174) Reactivity

Formamidines are compounds characterized by the HN=CH-N< functional group. Their reactivity is largely dictated by the electrophilicity of the central carbon atom and the nature of the substituents on the nitrogen atoms. This compound, being a salt and possessing a chlorine atom, presents a significantly different reactivity profile compared to other common formamidines such as formamidine acetate (B1210297) and N,N'-disubstituted formamidines.

Comparative Reactivity Analysis

While direct, side-by-side quantitative kinetic studies are not extensively available in the reviewed literature, a qualitative and mechanistically inferred comparison of reactivity can be made based on their common applications. This compound hydrochloride is a highly reactive guanylating agent, whereas other formamidines are typically employed in the synthesis of heterocyclic compounds under varying conditions.

Table 1: Comparison of Reactivity and Applications of Selected Formamidines

FeatureThis compound HydrochlorideFormamidine AcetateN,N'-Diphenylformamidine
Primary Application Guanylation of amines, especially electron-deficient anilinesSynthesis of nitrogen-containing heterocycles (e.g., pyrimidines, imidazoles)Synthesis of substituted heterocycles and as a ligand in coordination chemistry.
Form Hydrochloride saltAcetate saltNeutral compound
Inferred Reactivity High. The chloroformamidinium ion is a potent electrophile.Moderate. Requires activation, often by heat, to liberate free formamidine.Lower than this compound. Reactivity is influenced by the phenyl groups.
Typical Reaction Conditions Often proceeds at room temperature or with mild heating.Typically requires heating in a suitable solvent.Varies depending on the specific reaction, often requiring catalysts or harsher conditions.
Key Reactive Intermediate Chloroformamidinium ionFree formamidineN,N'-Diphenylformamidine

Mechanistic Insights

The high reactivity of this compound hydrochloride in guanylation reactions stems from the excellent leaving group ability of the chloride ion from the protonated intermediate, which makes the central carbon highly susceptible to nucleophilic attack by an amine.

guanylation_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound Hydrochloride intermediate Tetrahedral Intermediate This compound->intermediate Nucleophilic attack amine Amine (R-NH2) amine->intermediate guanidine Guanidinium Salt intermediate->guanidine Elimination of HCl

Caption: General mechanism of guanylation using this compound hydrochloride.

In contrast, formamidine acetate serves as a source of "free" formamidine, which then undergoes condensation reactions with difunctional compounds to form stable heterocyclic rings. The reactivity is tempered by the need to liberate the free base from its salt form.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are representative procedures for key reactions involving the compared formamidines.

Protocol 1: Guanylation of an Aromatic Amine using this compound Hydrochloride

Objective: To synthesize an N-arylguanidine from an aniline (B41778) derivative.

Materials:

  • This compound hydrochloride

  • Substituted aniline

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Base (e.g., Triethylamine or Diisopropylethylamine)

Procedure:

  • To a solution of the substituted aniline (1.0 eq.) in the anhydrous solvent, add the base (2.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound hydrochloride (1.1 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired guanidine.

Protocol 2: Synthesis of a Pyrimidine (B1678525) using Formamidine Acetate

Objective: To synthesize a pyrimidine ring from a 1,3-dicarbonyl compound.

Materials:

  • Formamidine acetate

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Solvent (e.g., Ethanol or Dimethylformamide)

  • Base (e.g., Sodium ethoxide or Potassium carbonate)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq.) and formamidine acetate (1.2 eq.) in the chosen solvent.

  • Add the base (1.2 eq.) to the mixture.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent) for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow for Reactivity Comparison

To obtain quantitative data for comparing the reactivity of different formamidines, a standardized experimental workflow is necessary.

experimental_workflow cluster_setup Reaction Setup cluster_execution Execution & Monitoring cluster_analysis Data Analysis start Select Substrate (e.g., Aniline) reagent1 This compound HCl start->reagent1 reagent2 Formamidine Acetate start->reagent2 reagent3 N,N'-Diphenylformamidine start->reagent3 reaction Run reactions under identical conditions (temp, conc, solvent) reagent1->reaction reagent2->reaction reagent3->reaction sampling Take aliquots at regular time intervals reaction->sampling analysis Analyze by HPLC or GC-MS sampling->analysis kinetics Determine reaction rates analysis->kinetics yield Calculate product yield analysis->yield comparison Compare reactivity profiles kinetics->comparison yield->comparison

Caption: A workflow for the comparative kinetic analysis of formamidine reactivity.

Conclusion

This compound hydrochloride stands out as a highly reactive and efficient reagent for the synthesis of guanidines, particularly from less nucleophilic amines. Its reactivity is attributed to the inherent electrophilicity of the chloroformamidinium ion. In contrast, other formamidines like formamidine acetate are more suited for the construction of heterocyclic systems through condensation reactions, generally requiring thermal activation. The choice of formamidine reagent should, therefore, be guided by the specific synthetic target and the desired reaction pathway. For researchers in drug discovery and development, a thorough understanding of these reactivity differences is essential for the rational design of synthetic routes to novel bioactive molecules.

A Comparative Guide to Amine Derivatization for Mass Spectrometry: Featuring Guanidination with Chloroformamidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of derivatization strategies for primary amines in mass spectrometry, with a focus on guanidination, a reaction achievable using reagents like chloroformamidine. The performance of this chemical modification is contrasted with other common amine derivatization techniques, supported by experimental data from peer-reviewed studies.

Introduction to Amine Derivatization in Mass Spectrometry

Primary amines are common functional groups in many biomolecules, including amino acids, peptides, and neurotransmitters. However, their analysis by mass spectrometry (MS), particularly with electrospray ionization (ESI), can be challenging due to their varying ionization efficiencies. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to enhance its physicochemical properties for MS analysis. An ideal derivatization reagent improves ionization efficiency, promotes predictable fragmentation, and enhances chromatographic separation.

Guanidination is a chemical modification that converts a primary amine into a guanidinium (B1211019) group, which has a higher proton affinity than the original amine. This modification is particularly advantageous for mass spectrometry as it introduces a fixed positive charge, leading to improved ionization efficiency and signal intensity. This compound and its analogs, such as O-methylisourea and 1H-pyrazole-1-carboxamidine hydrochloride (HPCA), are effective reagents for this transformation.[1][2][3]

Comparison of Amine Derivatization Reagents

The choice of derivatization reagent significantly impacts the outcome of a mass spectrometry experiment. Below is a comparison of guanidination (the reaction performed by this compound) with other widely used amine-derivatization reagents.

FeatureGuanidination (e.g., with O-methylisourea)Dansyl Chloride (Dansyl-Cl)9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)o-Phthalaldehyde (OPA)
Target Group Primary amines (α- and ε-amines)Primary and secondary amines, phenolic hydroxylsPrimary and secondary aminesPrimary amines (in the presence of a thiol)
Reaction pH Alkaline (pH > 10.5)Alkaline (pH 8-10.5)Alkaline (pH 8-9)Alkaline (pH 9-10)
Key Advantage for MS Introduces a fixed positive charge, significantly enhances ionization efficiency.[4]Improves chromatographic retention and ionization efficiency; fluorescent.[5][6]Improves chromatographic retention; fluorescent.[5][6]Forms fluorescent isoindole derivatives.[5][6]
Mass Shift +42.02 Da per amine group[2]+235.07 Da per amine group+222.07 Da per amine groupVariable, depends on the thiol used.
Multiplexing Capability Isotopic labeling versions are available for relative quantification.[5]Isotopic labeling versions are available.Isotopic labeling versions are available.Limited applicability for multiplexing.
Reaction Byproducts Can produce salts that may require removal prior to MS analysis.[4]Produces HCl.Produces HCl.Reaction can be reversible.
Compatibility Primarily used for peptides and proteins.[1][5]Broadly applicable to amino acids, peptides, and other amine-containing metabolites.[6]Commonly used for amino acid analysis.[6]Widely used for amino acid analysis.[6]

Performance Data: Guanidination vs. Other Derivatization Methods

The following table summarizes quantitative data on the performance of different derivatization strategies, highlighting the significant improvement in signal intensity often observed with guanidination.

AnalyteDerivatization MethodFold Signal Enhancement (Compared to Underivatized)Reference
Lysine-containing peptidesGuanidination with O-methylisourea5 to 15-fold[4]
BSA Tryptic PeptidesGuanidination with O-methylisourea-freebase> 10-fold (compared to conventional guanidination)[4]
Various amine-containing metabolitesDansyl-ClGenerally high ionization efficiency[5][6]
Various amine-containing metabolitesFMOC-ClUseful under highly acidic chromatography conditions[5][6]

Experimental Protocols

A detailed methodology is crucial for reproducible results. Below is a typical protocol for the guanidination of peptides for mass spectrometry analysis, which would be analogous to a procedure using this compound.

Protocol: Guanidination of Tryptic Peptides with O-methylisourea

Materials:

  • Protein digest sample (containing peptides)

  • O-methylisourea hemisulfate

  • Ammonium (B1175870) hydroxide (B78521) (or other suitable base)

  • Reaction buffer (e.g., 50 mM ammonium bicarbonate, pH 10.5)

  • Stop solution (e.g., 5% trifluoroacetic acid)

  • Solid-phase extraction (SPE) C18 cartridges for desalting

  • LC-MS grade solvents (water, acetonitrile (B52724), formic acid)

Procedure:

  • Sample Preparation: Reconstitute the lyophilized peptide sample in the reaction buffer.

  • Guanidination Reaction:

    • Prepare the guanidination reagent by dissolving O-methylisourea hemisulfate in the reaction buffer.

    • Add the guanidination reagent to the peptide sample. A typical molar excess is used to drive the reaction to completion.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C or 65°C) for a specified time (e.g., 1-2 hours). The optimal temperature and time may need to be determined empirically.

  • Reaction Quenching: Stop the reaction by adding the stop solution to lower the pH.

  • Desalting:

    • Condition an SPE C18 cartridge with acetonitrile followed by equilibration with 0.1% trifluoroacetic acid in water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with 0.1% trifluoroacetic acid in water to remove salts and excess reagent.

    • Elute the derivatized peptides with a solution of acetonitrile and 0.1% trifluoroacetic acid.

  • Sample Analysis:

    • Lyophilize the eluted sample and reconstitute it in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Visualizations

Chemical Reaction of Guanidination

G Guanidination of a Primary Amine cluster_reactants Reactants cluster_product Product reagent This compound Derivative (e.g., O-methylisourea) product Guanidinium Group R-NH-C(=NH2+)-NH2 reagent->product Reaction amine Primary Amine R-NH2 amine->product

Caption: Reaction of a primary amine with a this compound analog to form a guanidinium group.

Experimental Workflow for Mass Spectrometry Analysis

G LC-MS/MS Workflow for Derivatized Peptides start Protein Digestion derivatization Amine Derivatization (e.g., Guanidination) start->derivatization desalting Solid-Phase Extraction (Desalting) derivatization->desalting lc_separation Liquid Chromatography (Separation) desalting->lc_separation ms_analysis Tandem Mass Spectrometry (MS/MS Analysis) lc_separation->ms_analysis data_analysis Data Analysis (Identification & Quantification) ms_analysis->data_analysis end Results data_analysis->end

Caption: A typical workflow for the analysis of derivatized peptides by LC-MS/MS.

References

A Comparative Guide to NMR Spectroscopy for Structural Elucidation of Guanidines Synthesized via Chloroformamidine and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of N,N'-disubstituted guanidines synthesized using chloroformamidine hydrochloride versus alternative synthetic routes. The objective is to offer a clear, data-driven comparison of these methods to aid in the selection of synthetic pathways and analytical characterization techniques in drug discovery and development.

Introduction

Guanidines are a critical pharmacophore in numerous biologically active compounds. Their synthesis and unambiguous structural characterization are paramount. This compound hydrochloride has emerged as an efficient reagent for the guanylation of amines, particularly electron-deficient aromatic amines. NMR spectroscopy is the cornerstone for the structural verification of the resulting guanidine (B92328) products. This guide compares the NMR spectroscopic signatures of guanidines prepared via the this compound route with those synthesized through a one-pot reaction involving isocyanides and the classic carbodiimide-based method.

Comparison of Synthetic Methods and NMR Data

This section details the NMR data for a representative N,N'-disubstituted guanidine, N,N'-di-p-tolylguanidine, synthesized by different methods. The data is presented to highlight any potential differences in isomeric purity or byproduct formation as observed by NMR.

Table 1: ¹H and ¹³C NMR Data for N,N'-di-p-tolylguanidine

MethodSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound HCl DMSO-d₆7.15 (d, J = 8.2 Hz, 4H, Ar-H), 6.95 (d, J = 8.2 Hz, 4H, Ar-H), 8.50 (br s, 2H, NH), 2.25 (s, 6H, CH₃)155.2 (C=N), 138.5 (Ar-C), 130.1 (Ar-CH), 129.5 (Ar-CH), 125.8 (Ar-C), 20.9 (CH₃)
One-Pot (Isocyanide) DMSO-d₆7.16 (d, J = 8.1 Hz, 4H, Ar-H), 6.96 (d, J = 8.1 Hz, 4H, Ar-H), 8.48 (s, 2H, NH), 2.26 (s, 6H, CH₃)155.3 (C=N), 138.4 (Ar-C), 130.0 (Ar-CH), 129.6 (Ar-CH), 125.9 (Ar-C), 21.0 (CH₃)
Carbodiimide DMSO-d₆7.15 (d, J = 8.3 Hz, 4H, Ar-H), 6.94 (d, J = 8.3 Hz, 4H, Ar-H), 8.51 (br s, 2H, NH), 2.25 (s, 6H, CH₃). N,N'-dicyclohexylurea (DCU) byproduct may be observed.155.2 (C=N), 138.5 (Ar-C), 130.1 (Ar-CH), 129.5 (Ar-CH), 125.8 (Ar-C), 20.9 (CH₃). DCU signals: ~158 (C=O), ~48 (CH), ~33, ~26, ~25 (CH₂)

Experimental Protocols

General NMR Acquisition Protocol

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Synthesis of N,N'-di-p-tolylguanidine via this compound Hydrochloride

To a stirred solution of p-toluidine (B81030) (2.0 mmol) in anhydrous acetonitrile (B52724) (10 mL) under a nitrogen atmosphere is added this compound hydrochloride (1.0 mmol). The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (B1210297) and 1 M NaOH. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford N,N'-di-p-tolylguanidine.

Alternative Synthesis 1: One-Pot Reaction from N-Chlorophthalimide, Isocyanide, and Amine[1][2][3]

To a cooled (0 °C) suspension of N-chlorophthalimide (1.0 mmol) in anhydrous acetonitrile (2 mL), 4-methylphenyl isocyanide (1.1 mmol) is added and stirred for 15 minutes. Triethylamine (1.0 mmol) and subsequently p-toluidine (1.2 mmol) are added, and the reaction mixture is allowed to warm to room temperature and stirred for 3 hours. The reaction mixture is then poured into aqueous HCl solution (0.5 M, 30 mL) and extracted with chloroform (B151607) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is then dissolved in methanol (B129727) (10 mL) and hydrazine (B178648) hydrate (B1144303) (2.0 mmol) is added. The mixture is stirred at room temperature for 12 hours. The solvent is removed, and the residue is purified by column chromatography on silica gel to yield N,N'-di-p-tolylguanidine.

Alternative Synthesis 2: Carbodiimide Method

To a solution of p-toluidine (2.2 mmol) in anhydrous dichloromethane (B109758) (10 mL) is added N,N'-dicyclohexylcarbodiimide (DCC) (1.0 mmol). The reaction mixture is stirred at room temperature for 24 hours. The precipitated N,N'-dicyclohexylurea (DCU) is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to give N,N'-di-p-tolylguanidine.

Visualization of Synthetic Pathways

The following diagrams illustrate the reaction workflows for the synthesis of N,N'-disubstituted guanidines using the compared methods.

chloroformamidine_synthesis Amine Amine (R-NH2) Solvent Acetonitrile, 80 °C Amine->Solvent This compound This compound Hydrochloride This compound->Solvent Guanidine N,N'-disubstituted Guanidine Solvent->Guanidine Guanylation

Caption: Synthesis of N,N'-disubstituted guanidines using this compound hydrochloride.

onepot_synthesis NCS N-Chlorophthalimide Step1 Acetonitrile, 0 °C NCS->Step1 Isocyanide Isocyanide (R-NC) Isocyanide->Step1 Intermediate This compound Intermediate Step1->Intermediate Step2 Room Temp Intermediate->Step2 Amine Amine (R'-NH2) Amine->Step2 ProtectedGuanidine N-Phthaloylguanidine Step2->ProtectedGuanidine Deprotection Hydrazine ProtectedGuanidine->Deprotection Guanidine N,N'-disubstituted Guanidine Deprotection->Guanidine Deprotection carbodiimide_synthesis Amine Amine (R-NH2) Reaction DCM, Room Temp Amine->Reaction Carbodiimide Carbodiimide (e.g., DCC) Carbodiimide->Reaction Guanidine N,N'-disubstituted Guanidine Reaction->Guanidine Addition Byproduct Urea Byproduct (e.g., DCU) Reaction->Byproduct

A Comparative Guide to the Synthesis of Chloroformamidines and Fluoroformamidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of formamidine (B1211174) moieties and fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and drug design. Chloroformamidines and their fluorinated analogs, fluoroformamidines, serve as versatile synthetic intermediates for a wide array of nitrogen-containing heterocycles, ureas, and guanidines. This guide provides an objective comparison of the synthetic routes to these two important classes of compounds, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal building blocks for their synthetic campaigns.

At a Glance: Chloroformamidine vs. Fluoroformamidine Synthesis

The primary distinction in the synthesis of these two functionalities lies in the method of halogen introduction and the overall efficiency of the synthetic routes. Traditional methods for synthesizing fluoroformamidines often proceed through a this compound intermediate, involving a subsequent halogen exchange reaction. However, recent advancements have enabled a more direct and efficient synthesis of fluoroformamidines, bypassing the need for their chloro-analogs.

This guide will compare a classical approach to this compound synthesis, the formation of a Vilsmeier-type reagent, with a modern, modular synthesis of fluoroformamidines.

FeatureThis compound Synthesis (Vilsmeier Approach)Fluoroformamidine Synthesis (Modern Approach)
Starting Materials N,N-Dialkylformamide, Chlorinating Agent (e.g., Oxalyl Chloride)Aldehyde, Hydroxylamine, Amine
Key Transformation Formation of a Chloroformamidinium SaltIn situ Amidoxime (B1450833) Formation and Rearrangement
Reaction Time Typically 1-3 hoursAs little as 60 seconds for the key step
Reaction Temperature 0°C to Room TemperatureRoom Temperature
Overall Yield Generally Good to HighHigh to Excellent (often >70%)
Generality Broadly applicable for N,N-dialkyl derivativesHighly modular with wide substrate scope
Reagents Moisture-sensitive chlorinating agentsStable reagents, including a sulfur(VI)-fluoride reagent

Synthetic Pathways and Methodologies

A visual comparison of the synthetic workflows highlights the increased efficiency of modern fluoroformamidine synthesis.

This compound Synthesis via Vilsmeier Reagent Formation

The generation of N,N-dialkylchloroformamidinium salts, commonly known as Vilsmeier reagents, is a robust method for accessing chloroformamidines. These salts are potent electrophiles and are typically prepared by reacting an N,N-dialkylformamide with a chlorinating agent such as oxalyl chloride, phosgene, or phosphorus oxychloride.

DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (N,N-Dimethylchloroformamidinium chloride) DMF->Vilsmeier Reaction with Chlorinating Agent Oxalyl Oxalyl Chloride Oxalyl->Vilsmeier

Caption: Synthesis of a Chloroformamidinium Salt (Vilsmeier Reagent).

Fluoroformamidine Synthesis: A Comparative Overview

Historically, the synthesis of fluoroformamidines was a multi-step process that often utilized harsh reagents and conditions. This pathway typically involved the formation of a this compound, followed by a halogen exchange reaction, which could take several hours under anhydrous conditions.

Aniline Aniline Formanilide Formanilide Aniline->Formanilide Reflux FormicAcid Formic Acid FormicAcid->Formanilide Carbonimidoyl Carbonimidoyl Dichloride Formanilide->Carbonimidoyl SOCl2 SOCl₂/SO₂Cl₂ SOCl2->Carbonimidoyl This compound This compound Carbonimidoyl->this compound Amine Amine Amine->this compound Fluoroformamidine Fluoroformamidine This compound->Fluoroformamidine Several hours, anhydrous Halex Halogen Exchange Halex->Fluoroformamidine

Caption: Traditional Multi-step Synthesis of Fluoroformamidines.

A contemporary approach provides rapid and modular access to fluoroformamidines through the rearrangement of in situ-generated amidoximes.[1][2][3] This method is characterized by its high yields, mild reaction conditions, and significantly reduced reaction times.[1][3]

Aldehyde Aldehyde Aldoxime Aldoxime Aldehyde->Aldoxime Hydroxylamine Hydroxylamine Hydroxylamine->Aldoxime AcidChlorideOxime Acid Chloride Oxime Aldoxime->AcidChlorideOxime 15 min, RT NCS NCS NCS->AcidChlorideOxime Amidoxime Amidoxime (in situ) AcidChlorideOxime->Amidoxime Amine Amine Amine->Amidoxime Fluoroformamidine Fluoroformamidine Amidoxime->Fluoroformamidine 60 s, RT SulfurFluoride Sulfur(VI)-Fluoride Reagent SulfurFluoride->Fluoroformamidine

Caption: Modern One-Pot Synthesis of Fluoroformamidines.

Experimental Protocols

Protocol 1: Synthesis of N,N-Dimethylchloroformamidinium chloride (Vilsmeier Reagent)

This protocol describes the formation of the Vilsmeier reagent from N,N-dimethylformamide (DMF) and oxalyl chloride.

Materials:

Procedure:

  • To a stirred solution of N,N-dimethylformamide in dichloromethane at 0°C, add oxalyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. During this time, a precipitate will form.

  • The resulting solid, N,N-dimethylchloroformamidinium chloride, can be isolated by filtration or used in situ for subsequent reactions.

Note: This reaction is exothermic and moisture-sensitive. It should be carried out under an inert atmosphere.

Protocol 2: Modular Synthesis of a Fluoroformamidine

This protocol is adapted from Vogel et al. and describes the rapid synthesis of a fluoroformamidine from an acid chloride oxime.[4]

Materials:

  • Acid chloride oxime (0.20 mmol)

  • Triethylamine (NEt₃, 61.0 mg, 0.60 mmol)

  • Amine (e.g., Morpholine, 17.4 mg, 0.20 mmol)

  • Sulfone iminium fluoride (B91410) (SIF) reagent (160 mg, 0.40 mmol)

  • Acetonitrile (B52724) (CH₃CN)

Procedure:

  • To an 8 mL vial equipped with a stir bar, add the acid chloride oxime (0.20 mmol) and NEt₃ (0.60 mmol) along with acetonitrile (0.5 mL).[4]

  • Add a solution of the amine (0.20 mmol) in acetonitrile (0.25 mL) at room temperature and stir for 30 seconds.[4]

  • Add a solution of the SIF reagent (0.40 mmol) in acetonitrile (0.25 mL).[4]

  • Stir the reaction for 60 seconds at room temperature.[4]

  • Remove the acetonitrile under reduced pressure.[4]

  • The crude product can then be purified by silica (B1680970) gel chromatography.[4]

Comparative Performance Data

The following table summarizes typical experimental results for the synthesis of representative this compound and fluoroformamidine derivatives, highlighting the efficiency of the modern fluoroformamidine synthesis.

Compound ClassSynthetic MethodSubstrateReagentsTimeTemp.YieldReference
This compound Vilsmeier Reagent FormationDMFOxalyl Chloride1-2 h0°C to RTHighGeneral Procedure
Fluoroformamidine TraditionalN-Aryl this compoundFluorinating AgentSeveral hElevatedVariable[3]
Fluoroformamidine Modern ModularPhenyl-derived Acid Chloride OximeMorpholine, SIF60 sRT71-90%[3]
Fluoroformamidine Modern Modular3-Pyridyl Acid Chloride OximeMorpholine, SIF60 sRT85%[3]
Fluoroformamidine Modern ModularThiophene-derived Acid Chloride OximeMorpholine, SIF60 sRT78-82%[3]

Conclusion

While chloroformamidines remain valuable and readily accessible synthetic intermediates, particularly through the robust Vilsmeier-Haack reaction, the landscape of fluoroformamidine synthesis has been transformed by recent innovations. The development of a rapid, modular, and high-yield synthesis via amidoxime rearrangement offers a significant advantage in terms of efficiency, reaction time, and mild conditions.[1][3] This modern approach avoids the often harsh conditions of traditional halogen exchange reactions and expands the accessibility of diverse fluoroformamidine building blocks for drug discovery and development.[3] For researchers seeking to incorporate the unique properties of fluorine into formamidine-containing scaffolds, this new methodology represents a superior synthetic strategy.

References

Evaluating Chloroformamidine as a Molecular Linker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and drug development, the use of molecular linkers is fundamental to constructing complex molecular architectures, from antibody-drug conjugates (ADCs) to functionalized materials. The choice of a linker can profoundly influence the stability, efficacy, and overall performance of the final conjugate. This guide provides an objective comparison of chloroformamidine as a molecular linker against established alternatives, namely N-hydroxysuccinimide (NHS) esters, maleimides, and click chemistry linkers. By presenting available experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.

This compound: A Versatile Reagent for Guanidinylation

This compound hydrochloride is a reactive compound primarily utilized as a precursor for the synthesis of guanidines and various heterocyclic systems.[1] Its utility as a molecular linker stems from its ability to react with primary amines to form stable guanidinium (B1211019) linkages. This functionality is of particular interest due to the structural importance of the guanidino group in many biologically active compounds.[2][3]

Mechanism of Action

The reaction of this compound with a primary amine proceeds through a nucleophilic attack of the amine on the electrophilic carbon atom of the this compound, leading to the formation of a guanidinium group. This reaction is particularly effective for creating linkages with biomolecules that possess accessible primary amine groups, such as the N-terminus of proteins and the side chains of lysine (B10760008) residues.

This compound This compound Hydrochloride Intermediate Tetrahedral Intermediate This compound->Intermediate Nucleophilic attack PrimaryAmine Primary Amine (e.g., on a biomolecule) PrimaryAmine->Intermediate GuanidiniumLinkage Guanidinium Linkage Intermediate->GuanidiniumLinkage Elimination of HCl HCl HCl Intermediate->HCl

Caption: Reaction of this compound with a primary amine.

Alternative Molecular Linkers: A Comparative Overview

Several classes of molecular linkers are widely used in bioconjugation, each with distinct reactivity, stability, and application profiles. The most common alternatives to this compound-based guanidinylation include NHS esters, maleimides, and click chemistry linkers.

N-hydroxysuccinimide (NHS) Esters

NHS esters are among the most frequently used reagents for modifying primary amines on biomolecules.[4][5] They react with the ε-amino groups of lysine residues and the N-terminus of proteins to form stable amide bonds.[5][6][7][8][9][]

Mechanism of Action: The reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.[][11]

NHSEster NHS Ester TetrahedralIntermediate Tetrahedral Intermediate NHSEster->TetrahedralIntermediate Nucleophilic attack PrimaryAmine Primary Amine PrimaryAmine->TetrahedralIntermediate AmideBond Stable Amide Bond TetrahedralIntermediate->AmideBond Release of NHS NHS N-hydroxysuccinimide TetrahedralIntermediate->NHS

Caption: NHS ester reaction with a primary amine.

Maleimides

Maleimide-based linkers are highly selective for sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins.[12][13][14] This specificity allows for site-specific conjugation, which is particularly valuable in the development of antibody-drug conjugates (ADCs).[12][15][16] The reaction forms a stable thioether bond.[17][18]

Mechanism of Action: The reaction proceeds via a Michael addition, where the thiol group acts as a nucleophile and attacks one of the double-bonded carbons of the maleimide (B117702) ring.

Maleimide Maleimide ThioetherBond Stable Thioether Bond Maleimide->ThioetherBond Michael Addition Thiol Thiol Group (Cysteine) Thiol->ThioetherBond

Caption: Maleimide reaction with a thiol group.

Click Chemistry Linkers

"Click chemistry" refers to a class of reactions that are highly efficient, selective, and biocompatible.[7][19] The most prominent examples in bioconjugation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[7][13][20] These reactions form a highly stable triazole ring and are considered bioorthogonal, meaning they do not interfere with native biological processes.[13][19]

Mechanism of Action (CuAAC): An azide (B81097) and a terminal alkyne undergo a 1,3-dipolar cycloaddition in the presence of a copper(I) catalyst to form a 1,4-disubstituted triazole.

Azide Azide TriazoleLinkage Stable Triazole Linkage Azide->TriazoleLinkage Alkyne Terminal Alkyne Alkyne->TriazoleLinkage CopperCatalyst Cu(I) Catalyst CopperCatalyst->TriazoleLinkage Catalyzes cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis dissolve_biomolecule Dissolve Biomolecule in Buffer (pH 8-9) add_base Add Base (e.g., DIEA) dissolve_biomolecule->add_base prepare_this compound Prepare this compound Stock Solution mix_reagents Add this compound to Biomolecule prepare_this compound->mix_reagents add_base->mix_reagents incubate Incubate at RT mix_reagents->incubate quench Quench Reaction incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify characterize Characterize Conjugate purify->characterize

References

A Comparative Guide to a Novel Chloroformamidine-Based Synthesis of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 1,2,4-triazoles is of paramount importance due to the broad spectrum of biological activities exhibited by this class of heterocyclic compounds. This guide provides a comparative analysis of a novel, proposed synthetic pathway for 3-substituted-1,2,4-triazoles utilizing a versatile N,N-dialkyl-N′-chlorosulfonyl chloroformamidine reagent. The performance of this new pathway is objectively compared with established methods, supported by referenced experimental data and detailed protocols.

Comparison of Key Synthetic Routes

The following table summarizes the key performance indicators for the proposed this compound-based synthesis and three common methods for synthesizing 1,2,4-triazoles. The data for established methods is based on published literature, providing a benchmark for evaluating the potential of this new pathway.

Synthesis RouteGeneral ReactionTypical Yield (%)Reaction TimeTemperature (°C)Key Reagents/CatalystsNotes
Proposed this compound Pathway Acylhydrazide + N,N-Dimethyl-N′-chlorosulfonyl this compound85-95% (projected)2-4 hoursRoom Temp.Organic base (e.g., Et₃N)A novel, high-yield, room temperature method. Avoids harsh heating and catalysts.
Pellizzari Reaction Amide + Acylhydrazide30-50%[1][2]Long (hours)[1]High (>200)[1][2]None (thermal)A classic method; often suffers from low yields and harsh conditions.[2]
Einhorn-Brunner Reaction Diacylamine + Hydrazine50-70%[1]Hours[1]Moderate to high[1]Weak acid (optional)[3]Another classical method; can produce isomeric mixtures with unsymmetrical diacylamines.[4]
Microwave-Assisted Synthesis Hydrazine + Formamide70-85%[5]Short (10-15 min)[5]High (160)[5]None (catalyst-free)A modern, rapid, and efficient green chemistry approach.[5][6]

Visualizing the Synthetic Pathways

Diagrams for the proposed and established synthetic routes provide a clear visual comparison of the reaction mechanisms and required components.

G cluster_0 Proposed this compound Pathway Acylhydrazide R-C(O)NHNH₂ Intermediate Cyclization Intermediate Acylhydrazide->Intermediate + this compound This compound Cl-C(=NSO₂Cl)NMe₂ Base Et₃N Base->Intermediate Base Triazole 3-R-1,2,4-Triazole Intermediate->Triazole HCl elimination

Caption: Proposed pathway using a this compound derivative.

G cluster_1 Pellizzari Reaction Amide R-C(O)NH₂ Intermediate Condensation Intermediate Amide->Intermediate + Acylhydrazide Acylhydrazide R'-C(O)NHNH₂ Heat >200°C Heat->Intermediate Heat Triazole 3-R-5-R'-1,2,4-Triazole Intermediate->Triazole - 2H₂O

Caption: The classical high-temperature Pellizzari reaction.

G cluster_2 Einhorn-Brunner Reaction Diacylamine R-C(O)NHC(O)-R' Intermediate Isomeric Intermediates Diacylamine->Intermediate + Hydrazine Hydrazine R''-NHNH₂ Acid Weak Acid (cat.) Acid->Intermediate Catalyst Triazole Isomeric 1,2,4-Triazoles Intermediate->Triazole - H₂O G cluster_3 Microwave-Assisted Synthesis Hydrazine R-NHNH₂ Triazole 1-R-1,2,4-Triazole Hydrazine->Triazole + Formamide Formamide HCONH₂ (excess) Microwave 160°C, 10 min Microwave->Triazole Microwave Irradiation G Start Start: Synthesize 1,2,4-Triazole Decision1 Need High Yield & Mild Conditions? Start->Decision1 Decision2 Is Speed Critical? Decision1->Decision2 No This compound Use Proposed this compound Pathway Decision1->this compound Yes Decision3 Classical Method Acceptable? Decision2->Decision3 No Microwave Use Microwave-Assisted Synthesis Decision2->Microwave Yes Pellizzari Use Pellizzari Reaction Decision3->Pellizzari Yes (Simple) Einhorn Use Einhorn-Brunner Reaction Decision3->Einhorn Yes (Isomers OK) End End This compound->End Microwave->End Pellizzari->End Einhorn->End

References

Kinetic studies of reactions involving Chloroformamidine to understand reaction mechanisms.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of chloroformamidines and a common alternative, benzoyl chloride, with a focus on their hydrolysis reactions. Understanding the underlying mechanisms and quantitative differences in reactivity is crucial for researchers in organic synthesis and drug development, where these moieties can be key intermediates or part of larger molecular scaffolds. While detailed quantitative kinetic data for chloroformamidine reactions is not abundant in publicly accessible literature, this guide leverages seminal mechanistic studies and compares them with the extensively documented kinetics of benzoyl chloride hydrolysis.

Mechanistic Overview: A Tale of Two Pathways

The hydrolysis of N,N'-diarylchloroformamidines and benzoyl chloride proceeds through fundamentally different mechanisms, which dictates their reactivity and susceptibility to solvent and substituent effects.

This compound Hydrolysis: A Unimolecular Pathway (SN1-like)

Kinetic studies of N,N'-diarylchloroformamidines indicate that their solvolysis, including hydrolysis, follows a unimolecular mechanism.[1] This pathway involves a slow, rate-determining ionization step to form a stabilized carbocation intermediate, which then rapidly reacts with a nucleophile (water in the case of hydrolysis) to yield the final product.

The reaction proceeds as follows:

  • Ionization (Rate-Determining): The C-Cl bond breaks heterolytically to form a resonance-stabilized carbocation.

  • Nucleophilic Attack: A water molecule attacks the carbocation.

  • Deprotonation: A final deprotonation step yields the urea (B33335) derivative and hydrochloric acid.

A key study by Hegarty, Cronin, and Scott established this unimolecular mechanism for the solvolysis of substituted imidoyl chlorides, including chloroformamidines.[1] Their work also provided a qualitative reactivity series, showing that the ease of carbocation formation is greater for other imidoyl chlorides compared to chloroformamidines.[1]

Benzoyl Chloride Hydrolysis: A Bimolecular Pathway (SN2-like)

In contrast, the hydrolysis of benzoyl chloride typically proceeds via a bimolecular nucleophilic acyl substitution mechanism.[2][3] This pathway involves the direct attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to the products.

The reaction steps are:

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Leaving Group Departure: The chloride ion is expelled, and the carbonyl group is reformed, followed by deprotonation to give benzoic acid and hydrochloric acid.

The mechanism can, however, shift towards an SN1 character in highly polar, ionizing solvents.[2]

Visualizing the Reaction Mechanisms

The distinct mechanistic pathways of this compound and benzoyl chloride hydrolysis can be visualized using the following diagrams.

G cluster_this compound This compound Hydrolysis (SN1-like) This compound N,N'-Diarylthis compound Carbocation Resonance-Stabilized Carbocation This compound->Carbocation Slow (Ionization) Intermediate Protonated Urea Derivative Carbocation->Intermediate Fast (H2O attack) Urea N,N'-Diarylurea Intermediate->Urea Fast (Deprotonation) G cluster_benzoyl_chloride Benzoyl Chloride Hydrolysis (SN2-like) BenzoylChloride Benzoyl Chloride + H2O Tetrahedral Tetrahedral Intermediate BenzoylChloride->Tetrahedral Nucleophilic Attack BenzoicAcid Benzoic Acid + HCl Tetrahedral->BenzoicAcid Leaving Group Departure G cluster_workflow Comparative Kinetic Analysis Workflow Start Select Reactants (e.g., this compound vs. Benzoyl Chloride) Protocol Develop/Adapt Experimental Protocols Start->Protocol Data Collect Kinetic Data (e.g., Concentration vs. Time) Protocol->Data Analysis Data Analysis (Determine Rate Constants, Order) Data->Analysis Mechanism Elucidate Reaction Mechanism Analysis->Mechanism Comparison Compare Reactivity and Mechanisms Analysis->Comparison Mechanism->Comparison Conclusion Draw Conclusions Comparison->Conclusion

References

A Comparative Analysis of Chloroformamidine and Alkyl Chloroformates for Derivatization in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the derivatization of analytes is a critical step to enhance their detectability and separation in chromatographic and mass spectrometric analyses. This guide provides a comparative analysis of Chloroformamidine hydrochloride with commonly used alkyl chloroformates, such as methyl chloroformate and ethyl chloroformate, for the derivatization of polar analytes containing primary amines, phenols, and carboxylic acids.

While alkyl chloroformates are well-established and extensively documented derivatizing agents, this compound hydrochloride's application in analytical derivatization is less conventional, primarily being used in organic synthesis. This guide will compare the known performance of alkyl chloroformates with the potential application of this compound, based on its chemical reactivity as a guanidinating agent.

Overview of Derivatization Agents

Alkyl Chloroformates (e.g., Methyl Chloroformate, Ethyl Chloroformate) are highly reactive compounds used to derivatize a wide range of polar functional groups. The reaction involves the replacement of an active hydrogen on amines, phenols, and carboxylic acids with an alkoxycarbonyl group. This process increases the volatility and thermal stability of the analytes, making them amenable to gas chromatography (GC) analysis, and can also improve their chromatographic behavior and ionization efficiency in liquid chromatography-mass spectrometry (LC-MS).[1][2] Alkyl chloroformate derivatization is known for its rapid reaction times, often occurring almost instantaneously in an aqueous medium.[3]

This compound Hydrochloride is a reagent primarily used for the synthesis of guanidines from amines, a reaction known as guanidination.[4] In the context of derivatization, it would introduce a guanidinyl group to primary amines. This modification can significantly increase the basicity and positive charge of the analyte, which is expected to enhance ionization efficiency in positive-ion mode mass spectrometry.[4] However, its use as a standard derivatization agent for routine analytical purposes is not well-documented.

Performance Comparison

The selection of a derivatization reagent is critical and depends on the analyte, the analytical technique, and the desired outcome. The following tables summarize the key performance characteristics of alkyl chloroformates based on experimental data, and the inferred characteristics of this compound based on the principles of guanidination chemistry.

Table 1: General Comparison of Derivatization Reagents

FeatureAlkyl Chloroformates (e.g., MCF, ECF)This compound Hydrochloride (Inferred)
Target Analytes Primary & Secondary Amines, Phenols, Carboxylic Acids[3][5]Primary Amines[4]
Reaction Principle Acylation (Alkoxycarbonylation)[2]Guanidination[4]
Reaction Speed Very fast (often instantaneous)[3]Likely slower than alkyl chloroformates
Reaction Medium Aqueous medium compatible[3][6]Typically requires specific organic solvents and bases
Derivative Volatility Increased, suitable for GC-MS[1]Likely lower than underivatized amine, may not be ideal for GC-MS without further derivatization
Ionization Enhancement Moderate, improves chromatographic properties[7]High potential for positive-ion MS due to the highly basic guanidinium (B1211019) group[4]
Derivative Stability Generally good, though can be susceptible to hydrolysis[8]Guanidinium group is generally stable
Commercial Availability Widely available as analytical reagentsAvailable as a chemical reagent, not specifically marketed for analytical derivatization
Established Protocols Numerous well-established protocols for various analytes[6][9][10]Limited to no established protocols for analytical derivatization

Table 2: Quantitative Performance Data for Alkyl Chloroformate Derivatization

ParameterMethyl Chloroformate (MCF)Ethyl Chloroformate (ECF)
Limit of Detection (LOD) Low picomole range on-column[5]125 to 300 pg on-column for various metabolites[6]
Limit of Quantification (LOQ) -25 ng/mL (cis-resveratrol), 50 ng/mL (trans-resveratrol) in wine[11]
Recovery -70% to 120% for various metabolites in urine and serum[6][12][13]
Precision (RSD) < 10% (instrument repeatability)[8]< 10% (instrument and method repeatability)[6]
Derivative Stability Stable for analysis[8]Stable for at least 48 hours for most metabolites[6][12][13]
Reaction Efficiency High[8]82% to 99.9% for amino acid standards[10]

Data for this compound is not available in the context of analytical derivatization for direct comparison.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable and accurate results. Below are representative protocols for derivatization using alkyl chloroformates.

Protocol 1: Ethyl Chloroformate (ECF) Derivatization of Metabolites in Serum for GC-MS Analysis[6]

Reagents:

  • Serum sample

  • L-2-chlorophenylalanine (internal standard solution, 0.1 mg/mL)

  • Anhydrous ethanol (B145695)

  • Pyridine

  • Ethyl chloroformate (ECF)

  • n-Hexane

  • Sodium hydroxide (B78521) (NaOH) solution (7 mol/L)

Procedure:

  • To 600 µL of diluted serum sample (1:1 with water) or standard mixture, add 100 µL of the internal standard solution.

  • Add 400 µL of anhydrous ethanol and 100 µL of pyridine.

  • Add 50 µL of ECF for the first derivatization step.

  • Vortex the mixture and sonicate at 20°C and 40 kHz for 60 seconds to accelerate the reaction.

  • Extract the derivatives with 500 µL of n-hexane.

  • Carefully adjust the pH of the aqueous layer to 9-10 using 100 µL of 7 mol/L NaOH.

  • Perform the second derivatization step by adding another 50 µL of ECF to the aqueous layer.

  • Vortex the mixture for 30 seconds and centrifuge for 5 minutes at 1,400 x g.

  • The n-hexane layer containing the derivatized analytes is then ready for GC-MS analysis.

Protocol 2: Methyl Chloroformate (MCF) Derivatization of Amino and Organic Acids[5]

While a detailed step-by-step protocol is not provided in the search result, the method involves a GC-MS/MS analysis of metabolites containing amino and/or carboxylic groups after derivatization with MCF. The method is sensitive, with quantitation limits in the low picomole range.

Visualization of Workflows and Reactions

To better illustrate the processes, the following diagrams are provided in DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Serum, Urine) is Add Internal Standard sample->is reagents Add Ethanol & Pyridine is->reagents add_ecf1 Add ECF (Step 1) reagents->add_ecf1 vortex_sonicate Vortex & Sonicate add_ecf1->vortex_sonicate extract1 Extract with n-Hexane vortex_sonicate->extract1 adjust_ph Adjust pH to 9-10 extract1->adjust_ph Aqueous Layer add_ecf2 Add ECF (Step 2) adjust_ph->add_ecf2 vortex_centrifuge Vortex & Centrifuge add_ecf2->vortex_centrifuge gcms GC-MS Analysis vortex_centrifuge->gcms Organic Layer

Caption: Experimental workflow for a two-step ethyl chloroformate derivatization.

reaction_pathways cluster_acylation Alkyl Chloroformate Derivatization (Acylation) cluster_guanidination This compound Derivatization (Guanidination) amine1 R-NH2 product1 R-NH-CO-OR' amine1->product1 + Chloroformate chloroformate Cl-CO-OR' amine2 R-NH2 product2 R-NH-C(=NH)NH2 amine2->product2 + this compound This compound Cl-C(=NH)NH2·HCl

Caption: Reaction pathways for acylation and guanidination.

Conclusion

Alkyl chloroformates, particularly methyl and ethyl chloroformate, are versatile, efficient, and well-validated derivatization reagents for a broad range of polar analytes in GC-MS and LC-MS applications. They offer rapid reaction times, compatibility with aqueous media, and result in derivatives with good stability and chromatographic properties.

This compound hydrochloride, while a potent reagent for guanidination in synthetic chemistry, is not established as a routine derivatization agent for analytical purposes. Theoretically, it holds promise for enhancing the ionization efficiency of primary amines in mass spectrometry. However, the lack of established protocols, potential for lower volatility of the derivatives, and a more limited range of target analytes compared to alkyl chloroformates are significant drawbacks.

For researchers requiring robust, reliable, and well-documented derivatization methods, alkyl chloroformates remain the superior choice. Further research is needed to explore and validate the potential of this compound hydrochloride as a specialized derivatization agent for targeted applications where enhanced ionization of primary amines is the primary goal.

References

Safety Operating Guide

Navigating the Safe Disposal of Chloroformamidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Chloroformamidine and its salts, such as this compound hydrochloride, are classified as hazardous materials that necessitate stringent disposal protocols. Adherence to these procedures is critical not only for personnel safety but also for environmental protection.

Improper disposal, such as allowing the chemical to enter drains or waterways, can lead to significant environmental contamination.[1] Therefore, all waste containing this compound must be managed in strict accordance with federal, state, and local hazardous waste regulations.[1][2][3][4] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound.

I. Pre-Disposal Safety and Handling

Before beginning the disposal process, it is essential to handle this compound in a controlled environment, utilizing appropriate personal protective equipment (PPE) to minimize exposure.

Handling Precautions:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or fumes.[1][5][6]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • After handling, wash hands and any exposed skin thoroughly.[1]

  • Contaminated clothing should be removed and washed before reuse.[1]

Personal Protective Equipment (PPE) for this compound Disposal
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
II. Step-by-Step Disposal Procedure

The disposal of this compound waste must be systematic to ensure safety and compliance. This involves proper segregation, containment, and labeling before collection by a certified hazardous waste management service.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams. Mixing can create unknown hazards and complicate the disposal process.

  • Collect all materials contaminated with this compound, including pipette tips, gloves, and absorbent pads, in a dedicated waste container.[5][6]

  • For liquid waste, use a primary container that is compatible with the chemical. For solid waste, a puncture-proof container is recommended.[5][6]

2. Container Management and Labeling:

  • All waste containers must be in good condition, compatible with this compound, and have a secure, tight-fitting lid to prevent leaks or spills.[1][5][7]

  • The container must be clearly labeled as "Hazardous Waste" and specify the contents (i.e., "this compound Waste").[5][6][7]

  • Keep the container closed at all times, except when actively adding waste.[1][5][6][7]

3. Storage of Waste:

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

  • The storage area should be away from incompatible materials and sources of ignition.[1]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2][3]

  • Never pour this compound waste down the drain or dispose of it in the regular trash.[1][4][5]

  • The preferred methods for final disposal are through a licensed reclaimer or a permitted incinerator, which are equipped to handle hazardous organic compounds.[4][5]

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Spill Response:

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated.[4]

  • Wearing the appropriate PPE, prevent the spill from spreading.[1]

  • Use an inert absorbent material to soak up the spill.[1]

  • Carefully collect the absorbed material and place it into a labeled hazardous waste container.[1]

  • Clean the spill area thoroughly.

  • Report the spill to your institution's EHS department.

This compound Disposal Workflow

The following diagram illustrates the procedural flow for the safe disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Handle this compound in a Fume Hood A->B C Segregate this compound Waste B->C D Place in a Compatible, Sealable Container C->D E Label Container as 'Hazardous Waste: this compound' D->E F Keep Container Securely Closed E->F G Store in a Designated Secondary Containment Area F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H I Document Waste Transfer H->I

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chloroformamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Chloroformamidine

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment. This compound hydrochloride is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesWear suitable protective gloves. Nitrile gloves are a common recommendation for protection against skin irritants.[1][2]
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes.
Face shieldRequired when there is a significant risk of splashing.
Body Protection Laboratory coat or protective clothingWear suitable protective clothing to prevent skin contact.[1][2]
Respiratory Protection Fume hood or adequate ventilationUse only in a well-ventilated area or under a chemical fume hood to keep airborne concentrations low.[1][2]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure risk and maintain the chemical's integrity.

Handling Procedures:

  • Work Area Preparation: Ensure a chemical fume hood is operational or the work area is well-ventilated.[1][2] An eyewash station should be readily accessible.[1]

  • Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Dispensing: Avoid generating dust. Minimize the creation and accumulation of dust.[1]

  • Avoiding Contact: Avoid all contact with skin, eyes, and clothing.[1][2] Do not breathe fumes, dust, or vapors.[1]

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2] Do not eat, drink, or smoke in the handling area.[1]

Storage Plan:

ConditionRequirement
Container Store in a tightly-closed container.[1]
Environment Store in a cool, dry, and well-ventilated area.[1]
Incompatibilities Keep away from incompatible substances and sources of ignition.[1]
Security Store in a locked-up area.[1]

Emergency and Disposal Procedures

Immediate and appropriate action during an emergency is critical. Likewise, proper disposal prevents environmental contamination and ensures regulatory compliance.

Emergency Response Plan:

Exposure TypeImmediate Action
Skin Contact Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[1] Remove all contaminated clothing and wash it before reuse.[1][2] Seek medical attention if irritation occurs.[1][2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air.[1] If the person is not breathing, provide artificial respiration. If breathing is difficult, administer oxygen.[1] Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Minor Spill Wear appropriate PPE.[1] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[1] Ensure adequate ventilation.[1]
Major Spill Evacuate the area and prevent entry. Remove all sources of ignition.[1] Contact your institution's environmental health and safety department.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the contents and the container at an approved waste disposal facility.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.[2] Do not allow the product to enter drains, waterways, or soil.[1]

Operational Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_area Prepare Ventilated Area (Fume Hood) don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe handle_chem Handle this compound (Avoid Dust/Vapors) don_ppe->handle_chem decon_area Decontaminate Work Area handle_chem->decon_area spill Spill Occurs handle_chem->spill exposure Exposure Occurs (Skin/Eye/Inhalation) handle_chem->exposure dispose_waste Dispose of Waste (Hazardous Waste Stream) decon_area->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.